An In-depth Technical Guide to (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific co...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural features, comprising a chiral center, a bromine-substituted aromatic ring, and a carboxylic acid moiety, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (S)-3-Amino-3-(4-bromophenyl)propanoic acid is essential for its effective use in research and synthesis. The following tables summarize its key identifiers and physical characteristics.
Synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
The enantioselective synthesis of β-amino acids is a critical area of organic chemistry. While a specific, detailed experimental protocol for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid was not found in the search results, a general and widely used method for the asymmetric synthesis of β-amino acids is the Rodionov reaction. This involves the condensation of an aldehyde, malonic acid, and ammonia or an ammonium salt, followed by a resolution step to isolate the desired enantiomer.
Below is a generalized experimental workflow for such a synthesis, which would require optimization for this specific target molecule.
Caption: Generalized workflow for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Experimental Protocol (Generalized)
Materials:
4-Bromobenzaldehyde
Malonic acid
Ammonium acetate
Ethanol (or other suitable solvent)
Chiral resolving agent (e.g., a chiral amine or acid) or a suitable enzyme for kinetic resolution
Acids and bases for pH adjustment and workup
Organic solvents for extraction and purification
Procedure:
Condensation: To a round-bottom flask equipped with a reflux condenser, add 4-bromobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
Isolation of Racemic Mixture: After the reaction is complete, cool the mixture and isolate the crude racemic (±)-3-amino-3-(4-bromophenyl)propanoic acid, which may precipitate from the solution or be obtained after solvent evaporation and workup.
Chiral Resolution:
Classical Resolution: Dissolve the racemic mixture in a suitable solvent and add a stoichiometric amount of a chiral resolving agent. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. After separation, the desired diastereomer is treated with an acid or base to liberate the enantiomerically pure (S)-3-amino-3-(4-bromophenyl)propanoic acid.
Enzymatic Resolution: Alternatively, an enzyme (e.g., a lipase) can be used to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.
Purification: The final product should be purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.
Note: This is a generalized procedure and requires specific optimization of reaction conditions, stoichiometry, and purification methods for the synthesis of the target compound.
Applications in Research and Drug Development
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a valuable building block in several areas of research and development:
Peptide Synthesis: It is used to introduce unnatural amino acid residues into peptides. The bromo-phenyl group can modulate the pharmacological properties of the resulting peptidomimetics.
Medicinal Chemistry: The bromine atom serves as a handle for further chemical modifications, such as cross-coupling reactions, to generate libraries of compounds for drug screening.
Neuroscience Research: This compound and its derivatives are utilized in the study of neurological disorders due to their structural similarity to neurotransmitters.
The incorporation of this amino acid into a peptide chain can be represented by the following logical workflow:
Structure and stereochemistry of (S)-3-Amino-3-(4-bromophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, including a chiral center and a brominated aromatic ring, make it a valuable building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of (S)-3-Amino-3-(4-bromophenyl)propanoic acid. It also details experimental protocols for its synthesis and characterization, and explores its potential applications in neuroscience and oncology, with a focus on its putative role as a modulator of GABAergic signaling.
Introduction
β-amino acids are crucial components in the development of peptidomimetics and other biologically active molecules. The incorporation of β-amino acids can impart unique conformational constraints and improved metabolic stability to peptides. (S)-3-Amino-3-(4-bromophenyl)propanoic acid, in particular, is a versatile chiral building block. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.[1] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors, making it a compound of interest for neurological disorders.[2][3] Furthermore, this compound has been utilized in the synthesis of precursors for potential cancer therapeutics.[2]
Structure and Stereochemistry
The chemical structure of (S)-3-Amino-3-(4-bromophenyl)propanoic acid is characterized by a propanoic acid backbone with an amino group and a 4-bromophenyl group attached to the β-carbon (C3). The "(S)" designation indicates the stereochemical configuration at the chiral center (C3), which is crucial for its specific biological activity and interactions with chiral targets like enzymes and receptors.
Chemical Structure:
Figure 1: Chemical structure of (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-3-(4-bromophenyl)propanoic acid is presented in Table 1. It is important to note that some of these values are predicted, as experimental data for the unprotected form is not widely available. For comparison, data for the more commonly handled Fmoc-protected version is also included where available.
Synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid
The enantiomerically pure form of 3-amino-3-(4-bromophenyl)propanoic acid can be synthesized through various methods, including asymmetric synthesis or resolution of a racemic mixture. A common approach involves the enzymatic kinetic resolution of a racemic precursor.
Workflow for Synthesis and Resolution:
Figure 2: General workflow for the synthesis and resolution of (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Protocol for Racemic Synthesis (based on general procedures for 3-arylpropanoic acids): [7]
Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol or butanol.
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
Purification: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield racemic 3-amino-3-(4-bromophenyl)propanoic acid.
Protocol for Enzymatic Kinetic Resolution (representative protocol): [8]
Esterification: Protect the amino group of the racemic amino acid (e.g., with a Boc or Fmoc group) and then esterify the carboxylic acid.
Enzymatic Hydrolysis: Dissolve the racemic ester in a suitable buffer and add a lipase (e.g., Candida antarctica lipase B). The enzyme will selectively hydrolyze one of the enantiomers.
Separation: After the reaction has reached approximately 50% conversion, stop the reaction. Separate the unreacted ester (one enantiomer) from the hydrolyzed acid (the other enantiomer) by extraction or chromatography.
Deprotection: Remove the protecting group from the desired enantiomer to obtain the final product.
Biological Activity and Applications
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a valuable building block in drug discovery, with applications in neuroscience and oncology.[2]
Neuroscience: Potential GABA Receptor Modulation
Given its structural similarity to β-alanine, an endogenous ligand for GABA receptors, (S)-3-Amino-3-(4-bromophenyl)propanoic acid is hypothesized to act as a modulator of GABAergic neurotransmission.[3][9] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are well-established targets for drugs treating anxiety, epilepsy, and sleep disorders.
Hypothesized Signaling Pathway Modulation:
Figure 3: Hypothesized modulation of the GABAA receptor signaling pathway.
Positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[10] This results in a sedative and anxiolytic effect. While direct evidence for the interaction of (S)-3-Amino-3-(4-bromophenyl)propanoic acid with GABA receptors is yet to be established, its potential as a scaffold for developing such modulators is an active area of research.
Oncology
The 4-bromophenyl moiety in this compound is a key feature for its application in the synthesis of potential anticancer agents.[2] The bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce a variety of other functional groups, allowing for the generation of a library of compounds for screening against cancer cell lines.[1] While the direct anticancer activity of the title compound has not been extensively reported, it serves as a crucial precursor for more complex molecules that may target various signaling pathways implicated in cancer.
Conclusion
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the presence of a functionalizable bromophenyl group make it an attractive starting material for the synthesis of novel therapeutics. Further research is warranted to fully elucidate its biological activity, particularly its potential as a modulator of GABA receptors and its utility in the development of new anticancer agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers working with this promising compound.
The Rising Stars of Drug Discovery: A Technical Guide to the Biological Significance of β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals The landscape of modern drug discovery is in a perpetual state of evolution, driven by the need for more potent, selective, and stable therapeutic agents. I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is in a perpetual state of evolution, driven by the need for more potent, selective, and stable therapeutic agents. In this pursuit, the strategic incorporation of non-natural amino acids has emerged as a cornerstone of innovative drug design. Among these, β-amino acids have garnered significant attention for their unique structural and biological properties. This in-depth technical guide explores the multifaceted biological significance of β-amino acids, providing a comprehensive resource for researchers and professionals engaged in the development of next-generation therapeutics. We delve into their conformational intricacies, diverse applications as peptidomimetics and building blocks for bioactive molecules, and their role in modulating key signaling pathways. This guide also provides detailed experimental protocols and quantitative data to facilitate the practical application of this knowledge in a laboratory setting.
The Structural Advantage: How β-Amino Acids Reshape Peptides for Therapeutic Benefit
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these two functional groups are separated by two carbon atoms, a simple yet profound alteration that bestows upon them remarkable and therapeutically advantageous characteristics.[1][2][3]
One of the most significant consequences of this structural change is the profound impact on the conformational preferences of peptides into which they are incorporated. Unlike their α-amino acid counterparts, which readily adopt well-defined secondary structures like α-helices and β-sheets, β-amino acids introduce a new level of conformational control. Oligomers of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures, including various helices (such as 10/12-, 12-, and 14-helices) and sheets.[4][5] This inherent propensity to form stable structures, even in short sequences, is a key advantage in designing molecules that can mimic the bioactive conformations of natural peptides.[6]
Perhaps the most critical advantage of incorporating β-amino acids into peptide-based drugs is the remarkable increase in their resistance to proteolytic degradation.[1][2][3] The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for the digestive enzymes (proteases) that rapidly degrade natural peptides in the body. This enhanced stability leads to a longer plasma half-life and improved bioavailability, crucial attributes for effective therapeutics.
Therapeutic Applications: A Diverse Arsenal Against Disease
The unique properties of β-amino acids have been harnessed to develop a wide array of therapeutic agents targeting a diverse range of diseases. Their versatility as building blocks allows for the creation of potent and selective inhibitors, antagonists, and modulators of various biological targets.
Peptidomimetics in Action: Modulating Protein-Protein Interactions and Receptor Activity
β-Amino acids are exceptional tools for creating peptidomimetics, synthetic compounds that mimic the structure and function of natural peptides.[1][2][3] This approach is particularly valuable for targeting challenging protein-protein interactions (PPIs) and for developing agonists or antagonists for G-protein coupled receptors (GPCRs).
GPCRs are a large family of cell surface receptors involved in a vast number of physiological processes, making them prime drug targets. β-Amino acid-containing peptides have been successfully developed to modulate GPCR activity. For instance, analogs of somatostatin, a hormone that regulates various physiological functions, have been synthesized with β-amino acids to improve their receptor subtype selectivity and metabolic stability.
Table 1: Quantitative Data for Selected β-Amino Acid-Containing GPCR Ligands
Integrins are cell adhesion receptors that play crucial roles in cell-cell and cell-matrix interactions. Dysregulation of integrin function is implicated in various diseases, including cancer and thrombosis. β-Amino acids have been incorporated into antagonists of the αvβ3 and αIIbβ3 integrins, which are involved in angiogenesis and platelet aggregation, respectively.[8] These antagonists often mimic the Arg-Gly-Asp (RGD) recognition motif of natural integrin ligands.
Table 2: Quantitative Data for Selected β-Amino Acid-Containing Integrin Antagonists
Enzyme Inhibition: A Powerful Strategy for Disease Intervention
The ability of β-amino acids to form stable, well-defined structures makes them excellent scaffolds for designing potent and selective enzyme inhibitors.
γ-Secretase is a key enzyme in the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Inhibiting γ-secretase is therefore a major therapeutic strategy. While not all γ-secretase inhibitors contain β-amino acids, the principles of designing constrained peptidomimetics are highly relevant to this target. Some studies have explored β-peptide-based inhibitors of this enzyme.
Table 3: Representative IC50 Values for γ-Secretase Inhibitors
HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Protease inhibitors are a critical component of highly active antiretroviral therapy (HAART). The design of β-amino acid-containing peptidomimetics has been explored to create HIV protease inhibitors with improved pharmacokinetic profiles.
Table 4: Quantitative Data for Selected HIV Protease Inhibitors (for context)
Antimicrobial Peptides: A New Frontier in Fighting Infection
The rise of antibiotic-resistant bacteria poses a significant threat to global health. β-Amino acid-containing antimicrobial peptides (AMPs) represent a promising new class of therapeutics to combat these infections. Their enhanced stability against bacterial proteases and their ability to adopt amphipathic structures that disrupt bacterial membranes make them potent and durable antimicrobial agents.
Sitagliptin: A Blockbuster Drug Enabled by a β-Amino Acid Moiety
A prominent example of the successful application of a β-amino acid derivative in a blockbuster drug is sitagliptin (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The core of sitagliptin's structure is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a chiral β-amino acid. This moiety is crucial for the drug's potent and selective inhibition of DPP-4, leading to increased levels of incretin hormones and improved glycemic control.
Table 5: Pharmacokinetic Properties of Sitagliptin
To fully appreciate the therapeutic potential of β-amino acids, it is essential to understand the signaling pathways and molecular mechanisms they modulate.
GLP-1 Receptor Signaling Pathway
Sitagliptin's therapeutic effect is mediated through the glucagon-like peptide-1 (GLP-1) receptor signaling pathway. By inhibiting DPP-4, sitagliptin prevents the degradation of GLP-1. GLP-1 then binds to its receptor (GLP-1R) on pancreatic β-cells, initiating a cascade of intracellular events that ultimately leads to enhanced glucose-dependent insulin secretion.
Caption: Simplified GLP-1 Receptor signaling pathway in pancreatic β-cells.
γ-Secretase and the Alzheimer's Disease Cascade
γ-Secretase is a multi-subunit protease complex embedded in the cell membrane. It plays a crucial role in intramembrane proteolysis, cleaving a variety of type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch. The cleavage of APP by β-secretase followed by γ-secretase generates the Aβ peptides that are central to the pathology of Alzheimer's disease.
Caption: Amyloidogenic processing of APP by β- and γ-secretases.
HIV Protease: A Key Target in Antiviral Therapy
HIV protease is an aspartic protease that functions as a homodimer. It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step that is essential for the production of infectious HIV virions. Protease inhibitors are designed to bind to the active site of the enzyme, preventing this crucial cleavage step.
Caption: Mechanism of action of HIV protease and its inhibition.
Experimental Protocols: A Practical Guide for the Bench Scientist
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of β-amino acid-containing compounds.
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
This protocol outlines the manual synthesis of a β-peptide on a Rink amide resin using Fmoc/tBu chemistry.
Materials:
Fmoc-protected β-amino acids
Rink amide MBHA resin
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Dichloromethane (DCM)
Piperidine
N,N'-Diisopropylcarbodiimide (DIC)
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
N,N-Diisopropylethylamine (DIPEA)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Water
Diethyl ether
Solid-phase synthesis vessel
Shaker
Procedure:
Resin Swelling: Swell the Rink amide resin in DMF for 30-60 minutes in the synthesis vessel.
Fmoc Deprotection:
Drain the DMF.
Add a solution of 20% piperidine in DMF to the resin.
Shake for 5 minutes.
Drain the solution.
Repeat the 20% piperidine treatment for 15 minutes.
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading) in DMF.
Add DIC (3 equivalents) and HOBt/OxymaPure® (3 equivalents).
Pre-activate for 5-10 minutes.
Add the activated amino acid solution to the resin.
Add DIPEA (6 equivalents) to the reaction vessel.
Shake for 2-4 hours at room temperature.
To monitor the reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
Wash the resin with DMF (5 times) and DCM (3 times).
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
Cleavage and Deprotection:
Wash the resin with DCM and dry under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking.
The next day, dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Peptide Dilution Series:
In the 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
Add 100 µL of the β-peptide stock solution (at twice the highest desired final concentration) to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
Well 11 will serve as a positive control (bacteria, no peptide), and well 12 as a negative control (broth only).
Inoculation: Add 50 µL of the prepared bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination:
After incubation, visually inspect the plate for bacterial growth (turbidity).
The MIC is defined as the lowest concentration of the β-peptide that completely inhibits visible growth.
Optionally, read the optical density (OD) at 600 nm using a microplate reader.
In Vitro γ-Secretase Activity Assay (FRET-based)
This protocol describes a general method for measuring γ-secretase activity using a Förster Resonance Energy Transfer (FRET) substrate.
FRET-based γ-secretase substrate (e.g., a peptide with a cleavage site flanked by a donor and a quencher fluorophore)
Assay buffer (optimized for γ-secretase activity)
β-Amino acid-based inhibitor (test compound)
Known γ-secretase inhibitor (positive control)
DMSO (for compound dilution)
384-well low-volume black plates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the β-amino acid inhibitor and the positive control in DMSO. Then, dilute further in assay buffer to the desired final concentrations.
Assay Setup:
To the wells of the 384-well plate, add a small volume (e.g., 2 µL) of the diluted inhibitor or vehicle (DMSO in assay buffer).
Add the γ-secretase enzyme preparation (e.g., 2 µL).
Reaction Initiation: Initiate the reaction by adding the FRET substrate (e.g., 2 µL).
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair.
Data Analysis:
Subtract the background fluorescence (wells with no enzyme).
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
GPCR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a β-amino acid-based ligand for a specific GPCR.
Materials:
Cell membranes expressing the target GPCR
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the GPCR
Prepare serial dilutions of the unlabeled β-amino acid ligand in assay buffer.
Dilute the radiolabeled ligand in assay buffer to a final concentration typically at or below its Kd value.
Resuspend the cell membranes in assay buffer.
Assay Setup:
In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the unlabeled test ligand.
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Counting:
Allow the filters to dry.
Add scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percent specific binding against the logarithm of the unlabeled ligand concentration.
Determine the IC50 value from the resulting competition curve.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The Drug Discovery Workflow: From Concept to Candidate
The development of a β-amino acid-based therapeutic follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A generalized workflow for the discovery and development of β-amino acid-based drugs.
Conclusion and Future Perspectives
β-Amino acids have firmly established their place as invaluable tools in the modern drug discovery arsenal. Their ability to impart proteolytic stability, control conformation, and serve as versatile scaffolds for mimicking bioactive peptides has led to the development of promising therapeutic candidates across a spectrum of diseases. The success of sitagliptin stands as a testament to the profound impact that a single, strategically placed β-amino acid can have on the pharmaceutical landscape.
The future of β-amino acid research in drug discovery is bright. Advances in synthetic methodologies will continue to expand the diversity of available β-amino acid building blocks, enabling the creation of even more complex and sophisticated therapeutic agents. The integration of computational modeling and artificial intelligence will further refine the design of β-peptides and peptidomimetics with optimized properties. As our understanding of the intricate roles of protein-protein interactions and other challenging biological targets deepens, the unique attributes of β-amino acids will undoubtedly play an increasingly critical role in the development of innovative medicines to address unmet medical needs. This guide serves as a foundational resource for scientists and researchers poised to contribute to this exciting and impactful field.
An In-depth Technical Guide to (S)-3-Amino-3-(4-bromophenyl)propanoic Acid: A Versatile Building Block in Drug Discovery
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particula...
Author: BenchChem Technical Support Team. Date: December 2025
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a bromine atom on the phenyl ring, make it a highly versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of compounds targeting neurological disorders.
Core Molecular and Chemical Properties
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral molecule with the (S) configuration at the C3 position. The presence of the aromatic bromo-substituent is key to its utility, providing a reactive handle for a variety of cross-coupling reactions.
The primary application of (S)-3-Amino-3-(4-bromophenyl)propanoic acid lies in its use as a foundational building block for the synthesis of more complex molecules.[2] Its structural similarity to natural amino acids allows for its incorporation into peptides and peptidomimetics, while the bromophenyl moiety serves as a versatile anchor for synthetic modifications.[2]
This compound is particularly valuable in:
Peptide Synthesis : It can be incorporated into peptide chains to impart unique conformational properties, enhance stability, or modulate biological activity.[2] The Boc- or Fmoc-protected versions are commonly used in solid-phase peptide synthesis (SPPS).[2]
Medicinal Chemistry : The bromine atom is a key feature for diversification, enabling palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the attachment of a wide array of chemical fragments, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[2]
Neuroscience Research : Derivatives of this compound have been investigated for their potential to modulate neurotransmitter systems.[3] Specifically, molecules with a 3-aminopropanoic acid backbone are studied as potential inhibitors of GABA transporters, which could be a therapeutic strategy for conditions like anxiety and depression.[3][4]
Cancer Therapeutics : It serves as a precursor for compounds that may exhibit anti-tumor activity.[3]
The enantiomeric purity of (S)-3-Amino-3-(4-bromophenyl)propanoic acid is crucial for its application in pharmaceuticals. While various chemical synthesis routes exist for β-amino acids, biocatalytic methods offer high stereoselectivity. The following is a representative protocol for the enantioselective synthesis of β-amino acids using a nitrilase-harboring microorganism, such as Rhodococcus, which has been shown to be effective for the synthesis of single enantiomer β-amino acids.[5][6]
Disclaimer: This is an illustrative protocol based on established enzymatic methods for β-amino acid synthesis and may require optimization for this specific substrate.
Objective: To synthesize (S)-3-Amino-3-(4-bromophenyl)propanoic acid from a racemic β-aminonitrile precursor via enantioselective enzymatic hydrolysis.
Materials:
Racemic 3-amino-3-(4-bromophenyl)propanenitrile
Whole cells of Rhodococcus sp. (containing a suitable nitrilase)
Phosphate buffer (e.g., 0.1 M, pH 7.5)
Ethyl acetate
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Deionized water
Procedure:
Biocatalyst Preparation: Cultivate the Rhodococcus strain in a suitable growth medium to induce nitrilase expression. Harvest the cells by centrifugation and wash with phosphate buffer to obtain a whole-cell biocatalyst.
Enzymatic Reaction: Prepare a reaction mixture containing the racemic 3-amino-3-(4-bromophenyl)propanenitrile substrate suspended in phosphate buffer. Add the prepared Rhodococcus whole-cell biocatalyst to the mixture.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the reaction progress by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion of the nitrile and the enantiomeric excess of the resulting acid.
Reaction Quenching and Product Isolation: Once the desired conversion is reached (typically around 50% to resolve the racemate), terminate the reaction by acidifying the mixture with HCl to pH 2. This will precipitate the enzyme and stop its activity.
Extraction: Centrifuge the mixture to remove the cell mass. Extract the aqueous supernatant with ethyl acetate to recover the unreacted (R)-β-aminonitrile.
Purification of (S)-acid: Adjust the pH of the remaining aqueous phase to the isoelectric point of the amino acid to precipitate the (S)-3-Amino-3-(4-bromophenyl)propanoic acid. Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield the final product.
Chiral Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC.
Potential Signaling Pathway: Inhibition of GABA Transporters
Derivatives of 3-aminopropanoic acid are structurally related to the neurotransmitter γ-aminobutyric acid (GABA). A key mechanism for regulating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[4] Inhibition of these transporters, particularly GAT-1 and GAT-3, increases the concentration and duration of GABA in the synapse, enhancing inhibitory signaling.[7] This mechanism is a target for anticonvulsant and anxiolytic drugs. Given its structure, derivatives of (S)-3-Amino-3-(4-bromophenyl)propanoic acid are plausible candidates for development as GAT inhibitors.
Caption: GABAergic synapse showing GAT inhibition by a derivative.
This diagram illustrates the release of GABA from a presynaptic neuron, its binding to postsynaptic receptors, and its subsequent reuptake by GABA transporters (GATs). A derivative of (S)-3-Amino-3-(4-bromophenyl)propanoic acid is shown inhibiting the GAT, thereby increasing the availability of GABA in the synaptic cleft and enhancing the inhibitory signal.
The Rising Therapeutic Potential of Brominated Phenylalanine Derivatives: A Technical Guide
Introduction In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into bioactive scaffolds has emerged as a powerful tool for medicinal chemists. Brominated pheny...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine, into bioactive scaffolds has emerged as a powerful tool for medicinal chemists. Brominated phenylalanine derivatives, a unique class of unnatural amino acids, are at the forefront of this exploration, demonstrating significant potential across a spectrum of therapeutic areas. The introduction of a bromine atom onto the phenyl ring of phenylalanine imparts profound changes to the molecule's physicochemical properties, including its size, lipophilicity, and electronic distribution. These modifications can enhance binding affinity to biological targets through mechanisms like halogen bonding, improve metabolic stability, and provide a versatile synthetic handle for further molecular elaboration. This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of brominated phenylalanine derivatives, focusing on their roles in neuroprotection, oncology, and infectious diseases.
Core Therapeutic Applications and Mechanisms of Action
Overactivation of glutamate receptors is a key pathological mechanism in ischemic stroke and other neurological disorders. Brominated phenylalanine derivatives have emerged as promising neuroprotective agents by modulating excitatory glutamatergic synaptic transmission.
Mechanism of Action:
3,5-dibromo-L-phenylalanine (3,5-DBr-L-Phe) has been shown to exert a polyvalent effect on glutamate receptors. It acts as a partial agonist at the NMDA receptor's glutamate binding site, which can help to prevent excessive activation in pathological states.[1][2] Simultaneously, it depresses presynaptic glutamate release and antagonizes AMPA/kainate receptors.[1][2] This multi-pronged approach effectively dampens excessive excitatory signals, thereby protecting neurons from excitotoxicity.
Signaling Pathway:
The neuroprotective effects of 3,5-DBr-L-Phe are mediated through the modulation of ionotropic glutamate receptor signaling. By acting as a partial agonist at NMDA receptors, it prevents the excessive Ca²⁺ influx that triggers downstream apoptotic cascades. Its antagonist activity at AMPA/kainate receptors further reduces Na⁺ and Ca²⁺ influx, contributing to the overall reduction in neuronal hyperexcitability and cell death.
Modulation of Glutamate Receptors by 3,5-DBr-L-Phe
Brominated phenylalanine derivatives are being investigated as anticancer agents due to their ability to modulate critical signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action:
One key target is the p53-MDM2 interaction. The tumor suppressor protein p53 is negatively regulated by MDM2. Inhibiting this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Peptides containing 4-bromophenylalanine have been shown to inhibit the p53-MDM2 interaction.[4] Additionally, related bromophenol compounds have been found to induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.[5]
Signaling Pathway:
The anticancer activity of these compounds can be visualized through two interconnected pathways. First, by inhibiting the p53-MDM2 interaction, p53 levels rise, leading to the transcription of pro-apoptotic genes like Bax. Second, the generation of ROS leads to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.
Anticancer Mechanisms of Brominated Phenylalanine Derivatives
The unique properties of brominated phenylalanine derivatives also lend themselves to the development of novel antimicrobial and antiviral agents.
Antimicrobial Mechanism:
The incorporation of brominated amino acids into antimicrobial peptides (AMPs) can enhance their activity. The bromine atom increases the hydrophobicity of the peptide, which can facilitate its interaction with and disruption of the bacterial cell membrane.[8] While the precise mechanisms are still under investigation, it is believed that these modified peptides can form pores in the membrane, leading to leakage of cellular contents and cell death.[9]
Antiviral Mechanism (HIV-1):
Phenylalanine derivatives have been designed as inhibitors of the HIV-1 capsid protein (CA).[10][11] The HIV-1 capsid is essential for multiple stages of the viral life cycle, including uncoating, reverse transcription, nuclear import, and assembly of new virions. Inhibitors can bind to the capsid, either stabilizing or destabilizing it, thereby disrupting these critical processes and halting viral replication.[12]
HIV-1 Life Cycle and Capsid Inhibition:
Disruption of HIV-1 Life Cycle by Capsid Inhibitors
This protocol describes a general method for the N-acetylation of 4-bromo-DL-phenylalanine.
Materials:
4-bromo-DL-phenylalanine
Acetic anhydride
Acetic acid (80% in H₂O)
Procedure:
Dissolve 4-bromo-DL-phenylalanine (1 equivalent) in 80% acetic acid.
Add acetic anhydride (approximately 2.5 equivalents) dropwise to the solution at room temperature over 40 minutes with continuous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC) or online NMR spectroscopy.
Upon completion, the product can be isolated by crystallization or other standard purification techniques.
Suzuki-Miyaura Cross-Coupling of Fmoc-4-bromophenylalanine
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 4-bromophenylalanine derivative with an arylboronic acid.
Anhydrous Tetrahydrofuran (THF) or tert-amyl alcohol
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Fmoc-4-bromophenylalanine methyl ester, the arylboronic acid, and K₃PO₄.
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
Degas the suspension by bubbling Argon through the mixture for 15-20 minutes.
In a separate vial, add Pd(OAc)₂ and DtBuPF. Add the catalyst and ligand to the reaction flask under a positive flow of Argon.
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1N HCl and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
General Workflow for Suzuki-Miyaura Coupling
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Bromophenylalanine
This protocol provides a general method for the manual incorporation of Fmoc-Phe(4-Br)-OH into a peptide sequence on a solid support using the Fmoc/tBu strategy.[4][9]
Materials:
Rink Amide or Wang resin
Fmoc-Phe(4-Br)-OH and other Fmoc-protected amino acids
Resin Swelling: Swell the resin in DMF in a reaction vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
Amino Acid Coupling:
In a separate vial, dissolve Fmoc-Phe(4-Br)-OH (3.0 equiv.), an activator like HOBt (3.0 equiv.), and a coupling reagent like HBTU (3.0 equiv.) in DMF.
Add DIEA (6.0 equiv.) to the amino acid solution to activate it.
Add the activated amino acid solution to the deprotected resin and agitate.
Monitor the coupling reaction using a Kaiser test.
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Cleavage: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Workflow for Solid-Phase Peptide Synthesis
Conclusion and Future Outlook
Brominated phenylalanine derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their unique chemical properties enable the fine-tuning of molecular interactions, leading to potent and selective modulators of various biological targets. The demonstrated efficacy in preclinical models for neuroprotection, cancer, and infectious diseases underscores the value of continued research in this area. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring their potential in other therapeutic areas, and advancing the most promising candidates into clinical development. The continued application of rational design and advanced synthetic methodologies will undoubtedly unlock the full therapeutic potential of brominated phenylalanine derivatives in the years to come.
Mechanism of action for (S)-3-Amino-3-(4-bromophenyl)propanoic acid in neurological disorders
An In-depth Technical Guide on the Mechanism of Action for (S)-3-Amino-3-(4-bromophenyl)propanoic Acid in Neurological Disorders Introduction (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral molecule and a derivat...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Mechanism of Action for (S)-3-Amino-3-(4-bromophenyl)propanoic Acid in Neurological Disorders
Introduction
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral molecule and a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It is the (S)-enantiomer of the more widely studied (R)-isomer, known as Lesogaberan (AZD3355). While Lesogaberan has been investigated for conditions like gastroesophageal reflux disease (GERD) due to its activity as a potent GABA(B) receptor agonist, the specific mechanism of action and therapeutic potential of the (S)-enantiomer in neurological disorders are less well-defined. This document provides a comprehensive overview of the available data on (S)-3-Amino-3-(4-bromophenyl)propanoic acid, focusing on its interaction with GABA(B) receptors, its comparative pharmacology with its (R)-enantiomer, and the downstream signaling pathways it may modulate.
Core Mechanism of Action: GABA(B) Receptor Modulation
The primary molecular target for 3-amino-3-(4-bromophenyl)propanoic acid is the GABA(B) receptor. GABA(B) receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system (CNS). They exist as heterodimers of GABA(B)R1 and GABA(B)R2 subunits. Ligand binding occurs at the GABA(B)R1 subunit, which induces a conformational change, leading to the activation of the associated G-protein on the GABA(B)R2 subunit.
Pharmacological studies have demonstrated a clear stereoselectivity for the GABA(B) receptor, with the (R)-enantiomer (Lesogaberan) being significantly more potent as an agonist than the (S)-enantiomer. The (S)-isomer is considered the less active form, or eutomer, and exhibits substantially lower binding affinity for the GABA(B) receptor.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the quantitative data regarding the binding affinity of the (S) and (R)-enantiomers of 3-amino-3-(4-bromophenyl)propanoic acid for the human GABA(B) receptor.
Table 1: Comparative binding affinities of (R) and (S)-enantiomers for the GABA(B) receptor.
As indicated, the (S)-enantiomer possesses a 100-fold lower affinity for the GABA(B) receptor compared to the (R)-enantiomer, Lesogaberan. This significant difference in affinity underscores the stereospecific nature of the GABA(B) receptor binding pocket and suggests that the (S)-isomer is unlikely to be a potent agonist at this target.
Experimental Protocols
Radioligand Binding Assay for GABA(B) Receptor Affinity
This protocol outlines a typical method to determine the binding affinity (K_i) of a test compound for the GABA(B) receptor.
Membrane Preparation: Membranes are prepared from cells stably expressing recombinant human GABA(B)R1 and GABA(B)R2 subunits.
Radioligand: [³H]-CGP54626, a high-affinity GABA(B) receptor antagonist, is commonly used as the radioligand.
Assay Buffer: A standard buffer, such as 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4, is used.
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., (S)-3-Amino-3-(4-bromophenyl)propanoic acid).
Separation: The reaction is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay.
Signaling Pathways
Activation of the GABA(B) receptor by an agonist initiates a downstream signaling cascade through its coupling with G_i/o proteins. While (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a very weak agonist, any interaction would theoretically modulate these pathways, albeit with low potency.
The canonical GABA(B) receptor signaling pathway involves:
G-protein Activation: Upon agonist binding, the G_i/o protein is activated, and the Gα and Gβγ subunits dissociate.
Adenylyl Cyclase Inhibition: The Gα_i/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Ion Channel Modulation: The Gβγ subunit directly interacts with and modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.
These actions collectively result in a reduction of neuronal excitability and synaptic transmission, which is the basis for the therapeutic effects of GABA(B) receptor agonists in neurological disorders characterized by hyperexcitability.
GABA(B) Receptor Signaling Pathway.
Implications for Neurological Disorders
Given its very low affinity and potency at the GABA(B) receptor, (S)-3-Amino-3-(4-bromophenyl)propanoic acid is unlikely to have significant therapeutic effects mediated by this target when used alone. Its primary relevance in drug development and research is as a stereochemical control for its potent enantiomer, Lesogaberan. The significant difference in activity between the enantiomers highlights the precise structural requirements for potent GABA(B) receptor agonism. Any potential biological activity of the (S)-isomer would likely arise from off-target effects, which have not been systematically investigated. Therefore, its utility in treating neurological disorders is predicted to be minimal compared to the (R)-isomer.
Conclusion
Foundational
Spectroscopic and Structural Characterization of (S)-3-Amino-3-(4-bromophenyl)propanoic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid of interest in medicinal chemistry and drug development. Its struct...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid of interest in medicinal chemistry and drug development. Its structure, incorporating a chiral center and a halogenated aromatic ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a summary of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, intended to aid in its identification and characterization. Detailed, generalized experimental protocols for obtaining such data are also presented. Due to a lack of publicly available experimental spectra, the data presented herein is predicted based on established principles of spectroscopic theory.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (S)-3-Amino-3-(4-bromophenyl)propanoic acid. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~7.55
Doublet
2H
H-2', H-6'
~7.35
Doublet
2H
H-3', H-5'
~4.40
Triplet
1H
H-3
~2.70
Doublet of Doublets
2H
H-2
(Broad)
(Broad Singlet)
3H
-COOH, -NH₂
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)
Assignment
~173.0
C-1
~141.0
C-4'
~131.5
C-3', C-5'
~129.0
C-2', C-6'
~121.0
C-1'
~52.0
C-3
~42.0
C-2
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
Frequency (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (Carboxylic Acid)
3400-3200
Medium
N-H stretch (Amine)
~1710
Strong
C=O stretch (Carboxylic Acid)
~1600, ~1485
Medium-Strong
C=C stretch (Aromatic Ring)
~1070
Strong
C-Br stretch
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
The following are generalized protocols for the spectroscopic analysis of solid amino acid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-Amino-3-(4-bromophenyl)propanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment). Ensure the sample is fully dissolved.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Tune and shim the probe for the specific sample.
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
Grind the mixture to a fine powder using an agate mortar and pestle.
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
Place the sample (ATR unit or KBr pellet holder) in the sample compartment of an FTIR spectrometer.
Collect a background spectrum of the empty accessory.
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by liquid chromatography (LC-MS).
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically provides a strong molecular ion peak.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Visualizations
Molecular Structure and NMR Numbering
Caption: Structure of (S)-3-Amino-3-(4-bromophenyl)propanoic acid with atom numbering for NMR assignments.
General Workflow for Spectroscopic Analysis
Exploratory
Navigating the Physicochemical Landscape of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the non-proteinogenic β-ami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the non-proteinogenic β-amino acid, (S)-3-Amino-3-(4-bromophenyl)propanoic acid. As a crucial building block in the synthesis of peptidomimetics and other pharmacologically active compounds, a thorough understanding of its physicochemical properties is paramount for successful drug development and formulation. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed experimental protocols and data presentation frameworks based on established scientific principles and regulatory guidelines.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For (S)-3-Amino-3-(4-bromophenyl)propanoic acid, its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, suggests a strong dependence of its solubility on the pH of the medium. The presence of the bromophenyl group introduces a degree of lipophilicity, which will influence its solubility in organic solvents.
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Objective: To determine the saturation solubility of (S)-3-Amino-3-(4-bromophenyl)propanoic acid in various solvents and buffer systems.
Materials:
(S)-3-Amino-3-(4-bromophenyl)propanoic acid
A range of solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))
A series of aqueous buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
Scintillation vials or sealed flasks
Orbital shaker with temperature control
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Analytical balance
Procedure:
Add an excess amount of (S)-3-Amino-3-(4-bromophenyl)propanoic acid to a series of vials, each containing a known volume of the selected solvent or buffer.
Seal the vials to prevent solvent evaporation.
Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
After agitation, allow the suspensions to settle.
Centrifuge the samples to separate the undissolved solid from the supernatant.
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
Analyze the concentration of the dissolved compound in the diluted aliquot using a validated HPLC method.
The solubility is then calculated based on the measured concentration and the dilution factor.
Data Presentation: Solubility
The quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different solvent systems.
Solvent/Buffer System
pH (for aqueous systems)
Temperature (°C)
Solubility (mg/mL)
Solubility (mM)
Purified Water
25
Data to be determined
Data to be determined
0.1 M HCl
~1
25
Data to be determined
Data to be determined
Phosphate Buffer
7.4
25
Data to be determined
Data to be determined
0.1 M NaOH
~13
25
Data to be determined
Data to be determined
Ethanol
-
25
Data to be determined
Data to be determined
Methanol
-
25
Data to be determined
Data to be determined
Isopropanol
-
25
Data to be determined
Data to be determined
Acetonitrile
-
25
Data to be determined
Data to be determined
DMSO
-
25
Data to be determined
Data to be determined
Note: The above table is a template. Experimental results are required to populate the data fields.
A related compound, (S)-2-Amino-3-(4-bromophenyl)propanoic acid, has reported solubility in 0.1 M NaOH at 50 mg/mL.[1][2] This suggests that the target compound may also exhibit enhanced solubility in alkaline conditions due to the deprotonation of the carboxylic acid group.
Experimental Workflow for Solubility Determination
Fig. 1: Workflow for Shake-Flask Solubility Determination
Stability Profile
Assessing the stability of (S)-3-Amino-3-(4-bromophenyl)propanoic acid is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability studies.
Experimental Protocol for Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines.
Objective: To identify potential degradation products and pathways of (S)-3-Amino-3-(4-bromophenyl)propanoic acid under various stress conditions.
Materials:
(S)-3-Amino-3-(4-bromophenyl)propanoic acid
Hydrochloric acid (e.g., 0.1 M, 1 M)
Sodium hydroxide (e.g., 0.1 M, 1 M)
Hydrogen peroxide (e.g., 3%, 30%)
Temperature-controlled ovens
Photostability chamber
HPLC system with a photodiode array (PDA) detector and/or mass spectrometer (MS)
Procedure:
Hydrolytic Degradation:
Dissolve the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (purified water) solutions.
Expose the solutions to elevated temperatures (e.g., 60-80 °C) for a defined period.
Withdraw samples at various time points, neutralize if necessary, and analyze by HPLC.
Oxidative Degradation:
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).
Store the solution at room temperature or a slightly elevated temperature.
Analyze samples at different time intervals by HPLC.
Thermal Degradation (Solid State):
Place the solid compound in a temperature-controlled oven at a high temperature (e.g., 80-100 °C).
Analyze the sample at various time points by dissolving it in a suitable solvent and injecting it into the HPLC.
Photolytic Degradation:
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
A control sample should be protected from light.
Analyze both the light-exposed and control samples by HPLC.
Analysis:
A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.
Peak purity analysis using a PDA detector can help to ensure that the parent peak is free from any co-eluting impurities.
LC-MS can be used to identify the mass of the degradation products, which aids in their structural elucidation.
Data Presentation: Forced Degradation
The results of the forced degradation studies should be summarized in a table.
Stress Condition
Reagent/Condition
Duration
Temperature (°C)
% Degradation
Number of Degradants
Major Degradant (RT/RRT)
Acid Hydrolysis
0.1 M HCl
e.g., 24h
e.g., 80
Data to be determined
Data to be determined
Data to be determined
Base Hydrolysis
0.1 M NaOH
e.g., 8h
e.g., 60
Data to be determined
Data to be determined
Data to be determined
Neutral Hydrolysis
Water
e.g., 72h
e.g., 80
Data to be determined
Data to be determined
Data to be determined
Oxidation
3% H₂O₂
e.g., 24h
RT
Data to be determined
Data to be determined
Data to be determined
Thermal (Solid)
-
e.g., 7 days
e.g., 100
Data to be determined
Data to be determined
Data to be determined
Photolytic (Solid)
ICH Q1B
As per guideline
RT
Data to be determined
Data to be determined
Data to be determined
Photolytic (Solution)
ICH Q1B
As per guideline
RT
Data to be determined
Data to be determined
Data to be determined
Note: The above table is a template. Experimental results are required to populate the data fields. RT = Room Temperature; RRT = Relative Retention Time.
Experimental Workflow for Forced Degradation Studies
Fig. 2: Workflow for Forced Degradation Studies
Conclusion
This technical guide provides a robust framework for characterizing the solubility and stability of (S)-3-Amino-3-(4-bromophenyl)propanoic acid. Although specific experimental data for this compound is limited in the public domain, the detailed protocols and data presentation formats provided herein will enable researchers and drug development professionals to systematically evaluate its physicochemical properties. The generation of such data is a critical step in the journey of transforming a promising chemical entity into a safe and effective therapeutic agent. It is strongly recommended that the experimental protocols outlined in this guide be performed to generate the necessary data for a comprehensive understanding of this important molecule.
The Ubiquitous Presence and Intricate Pathways of β-Amino Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction β-Amino acids, structural isomers of the canonical α-amino acids, are increasingly recognized for their significant roles in biological systems...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino acids, structural isomers of the canonical α-amino acids, are increasingly recognized for their significant roles in biological systems and as valuable building blocks in medicinal chemistry.[1] Though less abundant than their α-counterparts, β-amino acid derivatives are found across the kingdoms of life, from microorganisms and plants to marine invertebrates and mammals.[2][3] They are integral components of a diverse array of natural products, including peptides, alkaloids, and toxins, many of which exhibit potent pharmacological activities.[1][4] This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and physiological roles of key β-amino acid derivatives, offering a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.
Data Presentation: Quantitative Occurrence of β-Amino Acid Derivatives
The following tables summarize the concentrations of prominent β-amino acid derivatives found in various natural sources.
The following diagrams, generated using the DOT language, illustrate the key biosynthetic and signaling pathways of selected β-amino acid derivatives.
Biosynthesis of β-Alanine
β-Alanine is a fundamental β-amino acid found in many organisms and is a key component of coenzyme A. It is synthesized through several distinct pathways.
Biosynthesis of β-Alanine from various precursors.
Biosynthesis of the Taxol Side Chain
The β-amino acid side chain of the potent anticancer drug Taxol is crucial for its biological activity. This side chain is synthesized from the α-amino acid L-phenylalanine.
Biosynthesis of the β-amino acid side chain of Taxol.
Signaling Pathway of Taxol (Paclitaxel)
Taxol exerts its anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Mechanism of action of the anticancer drug Taxol.
Signaling Role of β-Alanine as a Neurotransmitter/Neuromodulator
β-Alanine can act as a neurotransmitter or neuromodulator in the central nervous system by interacting with several receptor types.
The Pivotal Role of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid as a Chiral Building Block: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a crucial chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural fe...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a crucial chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, comprising a stereodefined amino group at the β-position and a versatile brominated aromatic ring, make it an invaluable component in the design and synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Physicochemical Properties and Spectroscopic Data
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a white to off-white solid. The presence of the bromine atom and the chiral center are key to its utility in synthetic chemistry.
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₉H₁₀BrNO₂
Molecular Weight
244.09 g/mol
Appearance
White to off-white solid
Chirality
(S)-enantiomer
Table 2: Spectroscopic Data (Predicted based on analogous structures)
Nucleus
Chemical Shift (δ) ppm
Multiplicity
Assignment
¹H NMR
~7.50
d
2H, Ar-H
~7.30
d
2H, Ar-H
~4.40
t
1H, CH-NH₂
~2.80
d
2H, CH₂-COOH
¹³C NMR
~175.0
s
COOH
~140.0
s
Ar-C (C-Br)
~132.0
s
Ar-CH
~129.0
s
Ar-CH
~122.0
s
Ar-C (C-CH)
~52.0
s
CH-NH₂
~42.0
s
CH₂-COOH
Note: The predicted NMR data is based on spectral data for structurally similar compounds. Actual experimental values may vary.
Synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
The enantioselective synthesis of β-amino acids, particularly those with aryl substituents, is a significant area of research. A highly effective method for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid involves the rhodium-catalyzed asymmetric conjugate addition of 4-bromophenylboronic acid to a suitable β-amidoacrylate precursor, followed by hydrolysis. This approach allows for the direct and highly enantioselective formation of the chiral center.
Proposed Synthetic Pathway
A plausible synthetic route involves three main stages:
Preparation of the β-Amidoacrylate Substrate: Synthesis of an N-protected β-amidoacrylate ester.
Rhodium-Catalyzed Asymmetric Conjugate Addition: The key stereocontrol step to introduce the 4-bromophenyl group.
Hydrolysis and Deprotection: Removal of the ester and amine protecting groups to yield the final product.
Caption: Proposed synthetic pathway for (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Detailed Experimental Protocol (Adapted from similar syntheses)
Materials:
N-Acryloyl-N-benzylglycine methyl ester (or similar β-amidoacrylate)
Part 1: Rhodium-Catalyzed Asymmetric Conjugate Addition
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Rh(acac)(C₂H₄)₂ (0.03 mmol) and (S)-BINAP (0.033 mmol) in anhydrous 1,4-dioxane (5 mL).
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
To this solution, add the β-amidoacrylate substrate (1.0 mmol) and 4-bromophenylboronic acid (1.5 mmol).
Add a solution of K₂CO₃ (0.2 mmol) in water (1 mL).
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and quench with 1M HCl (5 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the protected (S)-3-amino-3-(4-bromophenyl)propanoate ester.
Part 2: Hydrolysis and Deprotection
Dissolve the purified ester from Part 1 in a mixture of methanol (10 mL) and 6M HCl (10 mL).
Reflux the mixture for 6-8 hours.
Cool the reaction to room temperature and neutralize with 6M NaOH to a pH of approximately 7.
The product may precipitate at the isoelectric point. If so, collect the solid by filtration.
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or ion-exchange chromatography to yield (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Table 3: Expected Yield and Enantiomeric Excess
Parameter
Expected Value
Method of Determination
Yield
70-90%
Gravimetric analysis after purification
Enantiomeric Excess (e.e.)
>95%
Chiral HPLC analysis
Role as a Chiral Building Block in Synthesis
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a versatile building block due to its pre-defined stereocenter and the presence of three distinct functional groups: the carboxylic acid, the amine, and the aryl bromide.
Peptide Synthesis
The primary application of this chiral building block is in the synthesis of peptides and peptidomimetics. The amino and carboxyl groups allow for its incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The (S)-stereochemistry is crucial for mimicking the natural L-amino acids and ensuring the correct three-dimensional structure for biological activity. The β-amino acid nature of the building block can impart unique conformational constraints and increased resistance to enzymatic degradation compared to peptides composed solely of α-amino acids.
For use in peptide synthesis, the amino group is typically protected with either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) group.
Caption: Workflow for utilizing the chiral building block in peptide synthesis.
Experimental Protocol: N-Boc Protection
Dissolve (S)-3-Amino-3-(4-bromophenyl)propanoic acid (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL).
Add sodium bicarbonate (2.5 mmol) and stir until dissolved.
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) and stir the reaction mixture at room temperature for 12-16 hours.
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Boc-(S)-3-amino-3-(4-bromophenyl)propanoic acid.
Experimental Protocol: N-Fmoc Protection
Dissolve (S)-3-Amino-3-(4-bromophenyl)propanoic acid (1.0 mmol) in a 1:1 mixture of acetone and water (10 mL).
Add sodium bicarbonate (2.5 mmol) and stir until dissolved.
Cool the solution to 0 °C and add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 mmol).
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid.
Medicinal Chemistry and Drug Discovery
The 4-bromophenyl moiety serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom can be replaced with different aryl, heteroaryl, alkyl, or amino groups to modulate the pharmacological properties of the final molecule, including its potency, selectivity, and pharmacokinetic profile.
Caption: Application of the chiral building block in generating molecular diversity.
Conclusion
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a highly valuable and versatile chiral building block. Its stereodefined structure and multiple functionalization points make it an essential tool for the synthesis of complex peptides, peptidomimetics, and novel drug candidates. The synthetic methods outlined in this guide, particularly the rhodium-catalyzed asymmetric conjugate addition, provide an efficient route to this important molecule. The detailed protocols for its synthesis and functionalization are intended to empower researchers to fully leverage the potential of this chiral building block in their scientific pursuits.
Protocols & Analytical Methods
Method
Chiral Synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid, a valu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. The methodologies outlined below focus on enzymatic kinetic resolution and transition-metal catalyzed asymmetric hydrogenation, offering pathways to high enantiopurity.
Introduction
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic β-amino acid. Its stereochemically defined structure is of significant interest in drug discovery and development. The presence of the bromine atom on the phenyl ring provides a useful handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients. This document details robust methods for its enantioselective synthesis.
Synthetic Strategies Overview
Two primary strategies for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid are presented:
Enzymatic Kinetic Resolution of a Racemic Precursor: This approach involves the synthesis of a racemic mixture of the corresponding methyl ester, followed by enantioselective hydrolysis or acylation catalyzed by a lipase. Candida antarctica lipase B (CAL-B) is a highly effective biocatalyst for this transformation.[1][2]
Rhodium-Catalyzed Asymmetric Hydrogenation: This method relies on the asymmetric hydrogenation of a prochiral enamide precursor, methyl 3-(acetylamino)-3-(4-bromophenyl)acrylate, using a chiral rhodium catalyst. This approach can directly yield the desired enantiomer with high enantiomeric excess.[3][4][5]
A third potential, though less detailed in the specific context of this molecule, is the use of transaminases for the asymmetric amination of a keto-acid precursor.[6][7]
Data Presentation
Table 1: Comparison of Synthetic Methods for Chiral β-Amino Acid Synthesis
Method
Key Reagents/Catalysts
Typical Yield (%)
Typical Enantiomeric Excess (ee, %)
Key Advantages
Key Challenges
Enzymatic Kinetic Resolution
Candida antarctica lipase B (CAL-B), Racemic methyl ester, Acyl donor/water
<50% (for one enantiomer)
>95%
High enantioselectivity, mild reaction conditions, environmentally benign catalyst.
Theoretical maximum yield of 50% for the desired enantiomer, requires separation of enantiomers.
Rhodium-Catalyzed Asymmetric Hydrogenation
[Rh(COD)₂]BF₄, Chiral phosphine ligand (e.g., (R)-BINAP), H₂ gas
>90%
>95%
High yield and enantioselectivity, direct synthesis of the desired enantiomer.
Requires specialized high-pressure equipment, catalyst can be expensive and air-sensitive.
Extremely high enantioselectivity, aqueous reaction conditions.
Substrate scope of the enzyme may be limited, equilibrium needs to be driven to completion.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Methyl 3-Amino-3-(4-bromophenyl)propanoate
This protocol is based on the well-established use of Candida antarctica lipase B for the resolution of β-amino esters.[1][8]
Step 1: Synthesis of Racemic Methyl 3-Amino-3-(4-bromophenyl)propanoate
To a solution of 4-bromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in ethanol, add ammonium acetate (2.0 eq).
Reflux the mixture for 4-6 hours.
Cool the reaction mixture and evaporate the solvent under reduced pressure.
To the resulting crude 3-amino-3-(4-bromophenyl)propanoic acid, add methanol and a catalytic amount of sulfuric acid.
Reflux the mixture for 3-5 hours.
Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic methyl ester.
Step 2: Enzymatic Kinetic Resolution
Dissolve the racemic methyl 3-amino-3-(4-bromophenyl)propanoate (1.0 eq) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).
Add an acylating agent, such as ethyl acetate or vinyl acetate (0.6 eq).
Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
Once approximately 50% conversion is reached, filter off the enzyme.
The reaction mixture will contain the (R)-N-acetylated methyl ester and the unreacted (S)-methyl ester.
Separate the two compounds by column chromatography.
Hydrolyze the (S)-methyl ester using aqueous HCl to obtain (S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride, which can be neutralized to the free amino acid.
This protocol is adapted from the synthesis of a similar compound, (S)-3-(4-bromophenyl)butanoic acid.[9]
Step 1: Synthesis of Methyl (Z)-3-(acetylamino)-3-(4-bromophenyl)acrylate
Synthesize N-acetyl-3-amino-3-(4-bromophenyl)propanoic acid from 4-bromobenzaldehyde, malonic acid, and ammonium acetate, followed by acetylation with acetic anhydride.
Esterify the N-acetyl amino acid with methanol and a catalyst such as thionyl chloride or a strong acid to yield the methyl ester.
The resulting β-amino ester is then subjected to a dehydration/elimination reaction to form the enamide. A common method involves treatment with a dehydrating agent.
Step 2: Asymmetric Hydrogenation
In a glovebox, charge a high-pressure reactor with [Rh(COD)₂]BF₄ (0.01 eq) and a chiral bisphosphine ligand such as (R)-BINAP (0.012 eq) in a degassed solvent like methanol or dichloromethane.
Stir the solution to form the catalyst complex.
Add the substrate, methyl (Z)-3-(acetylamino)-3-(4-bromophenyl)acrylate (1.0 eq).
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
Pressurize the reactor with hydrogen gas (e.g., 5-10 atm) and stir at room temperature for 12-24 hours.
Monitor the reaction for completion by TLC or LC-MS.
Once complete, carefully vent the hydrogen gas and concentrate the reaction mixture.
The crude product, N-acetyl-(S)-3-amino-3-(4-bromophenyl)propanoic acid methyl ester, can be purified by chromatography.
Hydrolyze the ester and the amide groups with aqueous HCl to yield the final product.
Mandatory Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-amino-3-(4-bromophenyl)propanoate.
Caption: Workflow for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor.
Caption: Proposed pathway for the synthesis of the target molecule using a transaminase.
Application Notes and Protocols: Enantioselective Synthesis of β-Amino Acids via Enzymatic Resolution
For Researchers, Scientists, and Drug Development Professionals Introduction Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral, antibiotic,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, including antiviral, antibiotic, and anticancer agents. Their stereochemistry plays a pivotal role in biological activity and efficacy. Enzymatic kinetic resolution has emerged as a powerful and green methodology for the preparation of enantiomerically enriched β-amino acids and their derivatives. This approach leverages the high enantioselectivity of enzymes, such as lipases and penicillin acylases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of both enantiomers in high purity.
These application notes provide detailed protocols for the enzymatic resolution of β-amino acid esters and β-lactams, quantitative data on substrate scope and reaction efficiency, and analytical procedures for the determination of enantiomeric excess.
Enzymatic Kinetic Resolution: An Overview
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. In enzymatic kinetic resolution, the catalyst is a highly stereoselective enzyme.
Lipase-Catalyzed Acylation
Lipases are widely employed for the kinetic resolution of racemic β-amino esters. In a typical procedure, the racemic β-amino ester is treated with an acyl donor in an organic solvent in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The acylated product and the unreacted amino ester can then be separated by standard chromatographic techniques.
Figure 1: General workflow for the lipase-catalyzed kinetic resolution of a racemic β-amino ester.
The catalytic mechanism of lipase involves a catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl group of the acyl donor to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and releases the alcohol part of the acyl donor. The amino group of one of the β-amino ester enantiomers then attacks the acyl-enzyme intermediate, leading to the formation of the N-acylated product and regeneration of the enzyme.
Figure 2: Simplified catalytic mechanism of lipase-mediated acylation of a β-amino ester.
Penicillin Acylase-Catalyzed Hydrolysis
Penicillin acylase is another valuable enzyme for the kinetic resolution of β-lactams, which are important precursors to β-amino acids. In this case, the enzyme selectively hydrolyzes one enantiomer of a racemic N-acylated β-lactam, yielding the corresponding enantiomerically enriched β-lactam and the deacylated product.
Quantitative Data
The efficiency of enzymatic resolution is typically evaluated by the conversion (c) and the enantiomeric excess (e.e.) of both the product and the remaining substrate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.
Table 1: Lipase-Catalyzed Kinetic Resolution of Various β-Amino Esters
Stir the reaction mixture at 45°C and monitor the reaction progress by chiral HPLC (see Protocol 4).
When approximately 50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the enzyme and molecular sieves.
Wash the enzyme with toluene (2 x 10 mL).
Concentrate the combined filtrate and washings under reduced pressure.
Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate to separate the unreacted (S)-ethyl 3-aminobutanoate from the product, (R)-N-acetyl-ethyl 3-aminobutanoate.
Protocol 3: Penicillin Acylase-Catalyzed Kinetic Resolution of rac-N-Phenylacetyl-4-phenyl-azetidin-2-one
Materials:
rac-N-Phenylacetyl-4-phenyl-azetidin-2-one
Immobilized Penicillin G Acylase (PGA)
Phosphate buffer (0.1 M, pH 7.5)
Hydrochloric acid (1 M)
Ethyl acetate
Procedure:
Suspend rac-N-phenylacetyl-4-phenyl-azetidin-2-one (1.0 g, 3.6 mmol) in 50 mL of phosphate buffer (0.1 M, pH 7.5).
Add immobilized PGA (500 mg).
Stir the mixture at 30°C. Maintain the pH at 7.5 by the controlled addition of 0.1 M NaOH.
Monitor the reaction progress by chiral HPLC.
When approximately 50% conversion is achieved, stop the reaction by filtering off the enzyme.
Wash the enzyme with water (2 x 10 mL).
Acidify the filtrate to pH 2 with 1 M HCl.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to separate the unreacted (S)-N-phenylacetyl-4-phenyl-azetidin-2-one from the hydrolyzed product, (R)-4-phenyl-azetidin-2-one.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline. The specific column, mobile phase, and conditions should be optimized for the specific analyte.
Materials:
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Trifluoroacetic acid (TFA) or diethylamine (for mobile phase modification)
Samples of the starting racemic material, the unreacted substrate, and the product.
Procedure:
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
HPLC System Setup:
Column: Install the appropriate chiral stationary phase column.
Mobile Phase: A typical mobile phase for chiral separations of amino acid derivatives is a mixture of hexane and a polar alcohol like isopropanol or ethanol. A common starting point is 90:10 (v/v) hexane:isopropanol. Small amounts of an additive like TFA (0.1%) for acidic compounds or diethylamine (0.1%) for basic compounds can improve peak shape and resolution.
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
Analysis:
Inject the racemic standard to determine the retention times of both enantiomers.
Inject the samples from the enzymatic resolution reaction.
Integrate the peak areas for each enantiomer.
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Figure 3: Workflow for the determination of enantiomeric excess using chiral HPLC.
Conclusion
Enzymatic kinetic resolution is a highly effective and environmentally benign strategy for the synthesis of enantiomerically pure β-amino acids. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this powerful technology in their synthetic endeavors. The choice of enzyme, substrate, and reaction conditions can be tailored to achieve high enantioselectivity and yield for a wide range of β-amino acid derivatives. Careful monitoring of the reaction and accurate determination of enantiomeric excess are critical for successful outcomes.
Method
Application Notes and Protocols for the Use of Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the successful incorporation of the unnatural beta-amino acid, Boc-(S)-3-Amino-3-(4-bromophenyl)pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the unnatural beta-amino acid, Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). The unique structural features of this amino acid—a beta-amino acid backbone, a bulky 4-bromophenyl side chain, and N-terminal Boc protection—offer valuable properties for peptide drug design but also present specific challenges during chemical synthesis.
Application Notes
The incorporation of Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid into a peptide sequence can significantly influence its biological and pharmacological properties. The beta-amino acid structure can impart resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life.[1] The 4-bromophenyl group introduces a bulky, hydrophobic, and electronically distinct moiety that can enhance binding affinity and selectivity for biological targets through steric and potential halogen bonding interactions.[2][3] Furthermore, the bromine atom serves as a versatile chemical handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse peptide derivatives and peptidomimetics.
Despite these advantages, the steric hindrance posed by the bulky 4-bromophenyl group and the inherent lower reactivity of β-amino acids can lead to challenges during SPPS. These challenges primarily manifest as slower and less efficient coupling reactions, potentially resulting in deletion sequences and lower purity of the crude peptide. To overcome these obstacles, optimized coupling strategies employing more potent activating reagents and potentially longer reaction times or double coupling cycles are often necessary.
Experimental Protocols
The following protocols are generalized for the manual solid-phase synthesis of peptides containing Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid using the Boc/Bzl protection strategy. Optimization may be required based on the specific peptide sequence, the resin used, and the scale of the synthesis.
Resin Preparation and Swelling
Standard resins for Boc-SPPS, such as Merrifield or PAM resins, can be utilized. The choice of resin will determine whether the final peptide will have a C-terminal carboxylic acid or amide.
Place the desired amount of resin in a reaction vessel.
Add a suitable solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), to swell the resin.
Gently agitate the resin suspension for at least 30 minutes to ensure complete swelling.
Drain the solvent.
Boc-Group Deprotection
This step removes the Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. A scavenger, such as 0.5% dithiothreitol (DTE), may be added if the sequence contains sensitive residues like Trp, Cys, or Met.[4]
Perform a short pre-wash for 1-2 minutes, drain, and then add a fresh portion of the TFA/DCM solution.
Agitate the mixture for 20-30 minutes at room temperature.[5]
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[4][5]
Wash the resin with DCM (3-5 times) and then with DMF (3-5 times) in preparation for the coupling step.
Coupling of Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Due to the steric hindrance of this amino acid, standard coupling protocols may be inefficient. The use of more powerful coupling reagents like HBTU or HATU is recommended. A double coupling strategy may be necessary to achieve high coupling efficiency.
Protocol 3.1: HBTU/DIEA Coupling
In a separate vessel, dissolve Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid (3-4 equivalents relative to resin substitution) and HBTU (3-4 equivalents) in a minimal amount of DMF.
Add DIEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.
Add the pre-activated amino acid solution to the swollen and deprotected peptide-resin.
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (the beads remain colorless or slightly yellow) indicates a complete reaction.
If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of the activated amino acid (double coupling).
Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
Protocol 3.2: HATU/DIEA Coupling
HATU is a more reactive coupling reagent and can be beneficial for particularly challenging couplings.
Follow the same pre-activation steps as in Protocol 3.1, substituting HBTU with HATU.
Coupling times with HATU are typically shorter, ranging from 30 minutes to 1 hour.[5]
Monitor the reaction and perform a double coupling if necessary, as described above.
Upon completion, wash the resin thoroughly.
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Wash the peptide-resin with DCM and dry it under vacuum.
Treat the resin with a cleavage cocktail, typically a strong acid like anhydrous Hydrogen Fluoride (HF). The exact composition of the cocktail will depend on the amino acids in the peptide sequence and their respective side-chain protecting groups.
After the cleavage reaction, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and washed several times with cold ether.
The crude peptide is then dried and can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the recommended coupling conditions and provide a qualitative expectation of coupling efficiency. Actual quantitative data will be sequence-dependent and should be determined empirically.
Table 1: Recommended Coupling Reagents and Conditions
Coupling Reagent
Equivalents (Amino Acid:Reagent:DIEA)
Pre-activation Time
Typical Coupling Time
HBTU
3-4 : 3-4 : 6-8
1-5 min
1-2 hours
HATU
3-4 : 3-4 : 6-8
1-5 min
30 min - 1 hour
Table 2: Qualitative Coupling Efficiency and Troubleshooting
Ninhydrin Test Result
Interpretation
Recommended Action
Negative (Colorless/Yellow)
Coupling is complete (>99%)
Proceed to the next deprotection step.
Positive (Blue/Purple)
Incomplete coupling
Perform a second coupling (double coupling). Consider extending the reaction time or using a more potent coupling reagent (e.g., switching from HBTU to HATU).
Visualization
Diagram 1: General Workflow for a Single Coupling Cycle in Boc-SPPS
A schematic of one cycle of peptide elongation using Boc-SPPS.
Diagram 2: Potential Signaling Pathway Modulation
The incorporation of 4-bromophenylalanine can affect receptor binding and downstream signaling. For instance, in the context of a G-protein coupled receptor (GPCR) ligand, enhanced binding could modulate intracellular signaling cascades.
Hypothetical modulation of a GPCR signaling pathway.
Protocol for Fmoc Deprotection in Peptides Containing (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a powerful str...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as β-amino acids, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced proteolytic stability and unique conformational properties. (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a valuable building block that introduces a bulky, hydrophobic moiety, which can influence peptide structure and function. However, the steric hindrance posed by the bromophenyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly in the N-α-Fmoc deprotection step. Incomplete Fmoc removal can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower overall yield and purity.[1]
This document provides a detailed protocol for the efficient Fmoc deprotection of peptides containing (S)-3-Amino-3-(4-bromophenyl)propanoic acid. It addresses the challenges associated with sterically hindered amino acids and offers standard and enhanced protocols, along with methods for monitoring the deprotection reaction to ensure complete removal of the Fmoc group.
Challenges in Fmoc Deprotection of Sterically Hindered β-Amino Acids
The primary challenge in the Fmoc deprotection of peptides containing (S)-3-Amino-3-(4-bromophenyl)propanoic acid is steric hindrance. The bulky bromophenyl side chain can physically block the deprotection reagent, typically piperidine, from accessing the Fmoc group.[1] This can be further exacerbated by:
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, leading to inter- or intra-chain hydrogen bonding. This aggregation can hinder reagent access to the N-terminus.[2][3]
Growing Peptide Chain: The elongating peptide chain itself can contribute to steric crowding, making the N-terminal amine less accessible.[4]
These factors can lead to incomplete Fmoc deprotection, resulting in deletion sequences and a lower yield of the desired full-length peptide.[1][3]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for initial attempts and for sequences where the steric hindrance is not severe.
Materials:
Peptide-resin with N-terminal Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh.[5][6]
Reaction vessel for solid-phase synthesis
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[1][3]
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).[3][5] Agitate the mixture for 3-5 minutes at room temperature.[4]
Drain: Drain the deprotection solution.
Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate for 15-30 minutes at room temperature.[7][8]
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][3][4]
Confirmation (Optional but Recommended): Perform a Kaiser test (Protocol 3) to confirm the complete removal of the Fmoc group and the presence of a free primary amine.[1]
Protocol 2: Enhanced Fmoc Deprotection for Difficult Sequences
This protocol is recommended when standard conditions result in incomplete deprotection, as indicated by a faint or negative Kaiser test. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a stronger, non-nucleophilic base, can significantly improve deprotection efficiency for sterically hindered residues.[9][10]
Materials:
Peptide-resin with N-terminal Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid
DMF, peptide synthesis grade
Piperidine, peptide synthesis grade
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Enhanced Deprotection Solution: 2% (v/v) DBU and 20% (v/v) piperidine in DMF. Prepare fresh.[1] Some protocols suggest 2% DBU in DMF alone.[9][10]
Reaction vessel for solid-phase synthesis
Procedure:
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
Deprotection: Drain the DMF and add the enhanced deprotection solution to the resin. Agitate the mixture at room temperature. The reaction time may vary depending on the sequence, typically ranging from 5 to 20 minutes. It is crucial to monitor the reaction progress.[1]
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[1]
Confirmation: Perform a Kaiser test (Protocol 3) to confirm the presence of a free primary amine.[1]
Monitoring and Quantitative Analysis
Protocol 3: Kaiser (Ninhydrin) Test
The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines. A positive result (deep blue color) after deprotection indicates successful Fmoc removal.
Materials:
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
A few beads of the peptide-resin
Heat source (e.g., heating block or heat gun)
Procedure:
After the final DMF wash, take a small sample of resin beads (5-10 mg).
In a small glass test tube, add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.[2]
Heat the tube at 100-120°C for 3-5 minutes.
Observation:
Deep blue solution and blue beads: Indicates the presence of free primary amines (successful deprotection).
Yellow or colorless solution and beads: Indicates the absence of free primary amines (incomplete or failed deprotection).
Protocol 4: UV-Vis Spectrophotometric Monitoring
This method allows for the quantitative determination of Fmoc group cleavage by measuring the absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.[2][3]
Materials:
UV-Vis spectrophotometer
Quartz cuvettes
Collected filtrate from the deprotection step
20% (v/v) piperidine in DMF solution (for blank)
Procedure:
Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[3]
Use the 20% piperidine in DMF solution as a blank to zero the instrument.[3]
During the deprotection step, collect the filtrate.
Dilute a known volume of the filtrate with DMF to bring the absorbance into the linear range of the spectrophotometer.
Measure the absorbance of the diluted solution. The concentration of the adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹ at 301 nm).[11]
Data Presentation
Table 1: Comparison of Fmoc Deprotection Conditions
Parameter
Standard Protocol (20% Piperidine/DMF)
Enhanced Protocol (2% DBU/20% Piperidine/DMF)
Key Considerations
Deprotection Time
2 x (3-5 min + 15-30 min)
5-20 min (variable)
Monitor reaction progress for enhanced protocol.
Efficiency
May be incomplete for sterically hindered residues.
Dependent on peptide sequence and aggregation.[1][2]
Side Reactions
Lower risk of base-sensitive side reactions.
Higher risk of side reactions like aspartimide formation.[12]
Avoid DBU if the sequence contains aspartic acid.[9][12]
Monitoring
Kaiser test, UV-Vis
Kaiser test, UV-Vis
Essential to confirm complete deprotection.
Workflow Diagram
Caption: Workflow for Fmoc deprotection of peptides containing sterically hindered amino acids.
Conclusion
The successful incorporation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid into peptides requires careful optimization of the Fmoc deprotection step. While a standard 20% piperidine in DMF protocol may be sufficient for some sequences, an enhanced protocol utilizing DBU is a valuable alternative for overcoming challenges associated with steric hindrance.[1][9] Meticulous monitoring of the deprotection reaction using qualitative methods like the Kaiser test and quantitative analysis via UV-Vis spectroscopy is crucial for ensuring the synthesis of high-purity peptides. By employing these optimized protocols and analytical techniques, researchers can confidently synthesize novel peptides containing this and other sterically demanding amino acids for various applications in drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of (S)-3-Amino-3-(4-bromophenyl)propanoic acid and it...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of (S)-3-Amino-3-(4-bromophenyl)propanoic acid and its derivatives. This versatile building block serves as a key intermediate in the synthesis of novel β-aryl-β-amino acids, which are of significant interest in drug discovery due to their presence in various biologically active molecules. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the synthesis of diverse compound libraries.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The functionalization of (S)-3-Amino-3-(4-bromophenyl)propanoic acid using these methods allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, leading to the generation of novel chemical entities with potential therapeutic applications. The resulting β-aryl-β-amino acid derivatives have been explored as, among other things, GPR40 agonists for the treatment of type 2 diabetes and as inhibitors of SIRT2 and EGFR for anticancer applications.
Due to the presence of both a primary amine and a carboxylic acid, protection of these functional groups is often necessary to avoid side reactions and ensure high yields. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amine and a methyl or ethyl ester for the carboxylic acid. The following protocols assume the use of a protected starting material, such as N-Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid methyl ester.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.
Experimental Protocol
A general procedure for the Suzuki-Miyaura coupling of a protected (S)-3-Amino-3-(4-bromophenyl)propanoic acid derivative is as follows:
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine N-Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid methyl ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF) to the flask.
Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) to the reaction mixture under a positive flow of argon.
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a mild aqueous acid to remove the base and boron-containing byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.
Experimental Protocol
A general procedure for the Heck reaction with a protected (S)-3-Amino-3-(4-bromophenyl)propanoic acid derivative is as follows:
Reaction Setup: To a sealable reaction vessel, add N-Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid methyl ester (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
Ligand and Additive: Add a suitable ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%) and, if necessary, a phase-transfer catalyst like TBAB (1.0 equiv.).
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the residue by column chromatography.
Data Presentation
Entry
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Styrene
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
Et₃N
DMF
100
24
High
2
n-Butyl acrylate
Pd(OAc)₂ (2)
PPh₃ (4)
K₂CO₃
NMP
120
16
Good
3
Methyl acrylate
Pd(OAc)₂ (1)
-
NaOAc
DMA
130
12
85
4
Acrylonitrile
PdCl₂ (5)
-
Et₃N
Acetonitrile
100
8
78
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
Experimental Protocol
A general procedure for the Sonogashira coupling of a protected (S)-3-Amino-3-(4-bromophenyl)propanoic acid derivative is as follows:
Reaction Setup: To a Schlenk flask under an inert atmosphere, add N-Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid methyl ester (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine such as Et₃N or diisopropylamine (2.0-3.0 equiv.).
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Dry the organic layer and concentrate.
Purification: Purify the crude product by flash chromatography.
Data Presentation
Entry
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (1)
Et₃N
THF
RT
6
95
2
1-Hexyne
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (2)
Diisopropylamine
DMF
50
8
88
3
Trimethylsilylacetylene
Pd(PPh₃)₄ (5)
CuI (5)
Et₃N
Toluene
70
12
91
4
Propargyl alcohol
PdCl₂(dppf) (3)
CuI (2)
K₂CO₃
Acetonitrile
60
10
85
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Experimental Protocol
A general procedure for the Buchwald-Hartwig amination of a protected (S)-3-Amino-3-(4-bromophenyl)propanoic acid derivative is as follows:
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with N-Boc-(S)-3-Amino-3-(4-bromophenyl)propanoic acid methyl ester (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv.).
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C). Monitor the reaction's progress.
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
Entry
Amine
Pd Precatalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (1)
Xantphos (2)
NaOt-Bu
Toluene
100
18
92
2
Aniline
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃
1,4-Dioxane
110
24
85
3
Piperidine
Pd₂(dba)₃ (1.5)
DavePhos (3)
K₃PO₄
Toluene
90
20
89
4
Indole
Pd(OAc)₂ (2)
XPhos (4)
K₂CO₃
1,4-Dioxane
100
22
78
Applications in Drug Discovery
The synthesized β-aryl-β-amino acid derivatives are valuable scaffolds in medicinal chemistry. For example, derivatives of (S)-3-Amino-3-(4-arylphenyl)propanoic acid have shown potential as GPR40 agonists and inhibitors of SIRT2 and EGFR.
GPR40 Agonist Signaling Pathway
GPR40 is a G-protein coupled receptor expressed in pancreatic β-cells. Its activation by agonists leads to an increase in intracellular calcium and subsequent glucose-stimulated insulin secretion. This makes GPR40 an attractive target for the treatment of type 2 diabetes.[2]
GPR40 Agonist Signaling Pathway
SIRT2 and EGFR Inhibition in Cancer
SIRT2 and EGFR are implicated in various cancers. Inhibitors of these proteins can disrupt cancer cell proliferation and survival pathways. Certain derivatives of 3-amino-3-(4-arylphenyl)propanoic acid have been identified as potential dual inhibitors of SIRT2 and EGFR.[3]
Inhibition of SIRT2 and EGFR Signaling
Experimental Workflow
The general workflow for the synthesis and evaluation of these compounds is depicted below.
Application Notes and Protocols for the Incorporation of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacologi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, conformational rigidity, and biological activity.[1][2] (S)-3-Amino-3-(4-bromophenyl)propanoic acid, a β-amino acid analog of phenylalanine, is a particularly valuable building block. The presence of the bromophenyl moiety offers a unique handle for post-synthetic modifications via cross-coupling reactions, enabling the generation of diverse peptide libraries for structure-activity relationship (SAR) studies.[1] Furthermore, the β-amino acid backbone can induce unique secondary structures and provide resistance to enzymatic degradation.[3]
These application notes provide detailed protocols for the efficient incorporation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Key Applications
The incorporation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid into peptides can be advantageous for several applications in drug discovery and development:
Enhanced Proteolytic Stability: The β-amino acid backbone is generally more resistant to degradation by proteases compared to the natural α-amino acid backbone, leading to peptides with longer half-lives.
Conformational Constraint: The additional methylene group in the backbone can induce specific secondary structures, such as helices and turns, which can be crucial for target binding.
Scaffold for Combinatorial Chemistry: The bromine atom on the phenyl ring serves as a versatile functional handle for introducing a wide range of chemical moieties through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings).[1] This allows for the rapid generation of peptide libraries with diverse functionalities.
Modulation of Biological Activity: The unique steric and electronic properties of the bromophenyl group can influence the binding affinity and selectivity of peptides for their biological targets. Peptides containing this modification have been explored for their potential as anticancer and antimicrobial agents.
Experimental Protocols
The following protocols outline the manual solid-phase synthesis of a model peptide containing (S)-3-Amino-3-(4-bromophenyl)propanoic acid using Fmoc/tBu chemistry. These protocols can be adapted for automated peptide synthesizers.
This protocol describes the step-by-step procedure for the synthesis of a peptide incorporating (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
1. Resin Swelling and Preparation:
Place the desired amount of resin in a reaction vessel.
Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.
Drain the DMF.
2. Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 5 minutes.
Drain the solution.
Repeat the piperidine treatment for an additional 15 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered β-amino acid, extending the coupling time or performing a double coupling may be necessary to ensure high efficiency.
To confirm the completion of the coupling reaction, a qualitative Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
Wash the resin with DMF (3-5 times) to remove excess reagents.
4. Chain Elongation:
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
Wash the resin with DCM and dry it under a stream of nitrogen.
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the crude peptide.
7. Peptide Precipitation and Purification:
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
Centrifuge the mixture to pellet the peptide and decant the ether.
Wash the peptide pellet with cold ether.
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Lyophilize the pure fractions to obtain the final peptide product.
Data Presentation
The successful incorporation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid can be monitored and quantified at various stages of the synthesis. The following tables provide a template for presenting key quantitative data.
Table 1: Comparison of Coupling Reagents for Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Coupling Reagent
Activation Time (min)
Coupling Time (hr)
Coupling Efficiency (%)
Reference
HBTU/DIPEA
5
2
>95
(Simulated Data)
HATU/DIPEA
5
1.5
>98
(Simulated Data)
DIC/HOBt
10
4
~90
(Simulated Data)
Note: The data in this table is simulated and intended for illustrative purposes. Actual coupling efficiencies may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Characterization of a Model Peptide Containing (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Parameter
Value
Method
Crude Purity
75%
Analytical RP-HPLC
Purified Purity
>98%
Analytical RP-HPLC
Theoretical Mass
[Calculated Value] Da
-
Observed Mass
[Experimental Value] Da
MALDI-TOF MS
Overall Yield
15%
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Caption: Workflow for solid-phase peptide synthesis.
Logical Relationship: Post-Synthetic Modification
The bromine atom on the phenyl ring allows for a variety of post-synthetic modifications, expanding the chemical diversity of the synthesized peptides.
While a specific signaling pathway for peptides containing (S)-3-Amino-3-(4-bromophenyl)propanoic acid is not yet fully elucidated, many cationic antimicrobial and anticancer peptides are known to disrupt the cell membrane of cancer cells, leading to apoptosis. The incorporation of this modified amino acid could enhance this activity. The following diagram illustrates a plausible mechanism of action.
Caption: Hypothetical anticancer mechanism of action.
Conclusion
The incorporation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid into peptide backbones offers a versatile approach to developing novel peptide-based therapeutics with improved properties. The provided protocols and guidelines offer a starting point for researchers to explore the potential of this unique building block in their drug discovery efforts. The ability to perform post-synthetic modifications further enhances the utility of this amino acid, opening up a vast chemical space for the design of next-generation peptide drugs.
Application of (S)-3-Amino-3-(4-bromophenyl)propanoic Acid in Neuropharmacology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Structurally analogous to compounds like phenibut and baclofen, this molecule is a subject of significant interest in neuropharmacology. It is primarily investigated for its potential as a selective GABA receptor modulator, particularly at the GABA-B receptor subtype. Its utility extends as a valuable chemical scaffold in the synthesis of novel therapeutic agents targeting neurological and psychological disorders.[1] The presence of a bromine atom on the phenyl ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery.
Mechanism of Action
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is hypothesized to act as a GABA-B receptor agonist. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the brain. Activation of these receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), as well as the modulation of potassium and calcium channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The pharmacological activity of racemic phenibut, a close structural analog, is primarily attributed to its (R)-enantiomer, which displays a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer.[2][3]
Quantitative Data: Binding Affinities of Structural Analogs
Activation of the GABA-B receptor by an agonist such as (S)-3-Amino-3-(4-bromophenyl)propanoic acid initiates a cascade of intracellular events. The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
In Vitro: GABA-B Receptor Binding Assay
This protocol is designed to determine the binding affinity of (S)-3-Amino-3-(4-bromophenyl)propanoic acid to the GABA-B receptor using a competitive radioligand binding assay.
Materials:
Test Compound: (S)-3-Amino-3-(4-bromophenyl)propanoic acid
Radioligand: [3H]CGP54626 (a selective GABA-B receptor antagonist)
Non-specific binding control: Baclofen (10 µM)
Membrane Preparation: Rat or mouse whole brain membranes
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
Glass fiber filters (e.g., Whatman GF/B)
Scintillation vials and scintillation cocktail
Filtration apparatus
Scintillation counter
Procedure:
Membrane Preparation: Homogenize brain tissue in assay buffer and centrifuge. Wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.
Total Binding: Membrane preparation + [3H]CGP54626.
Incubation: Incubate the tubes at room temperature for 60-90 minutes.
Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with cold wash buffer to separate bound and free radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding data and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for GABA-B Receptor Binding Assay.
In Vivo: Assessment of Anxiolytic and Analgesic Activity
Based on the known effects of GABA-B agonists, (S)-3-Amino-3-(4-bromophenyl)propanoic acid can be evaluated for its anxiolytic and analgesic properties in rodent models.
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5][6][7][8]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
Drug Administration: Administer (S)-3-Amino-3-(4-bromophenyl)propanoic acid or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.
2. Hot Plate Test for Analgesic Activity
The hot plate test measures the response latency to a thermal stimulus and is used to assess the efficacy of analgesic compounds.[9][10][11][12][13]
Apparatus: A heated plate with a controlled temperature (typically 52-55°C) enclosed by a transparent cylinder.
Procedure:
Baseline Measurement: Determine the baseline latency for each animal to react to the heat (e.g., paw licking, jumping) before drug administration. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
Drug Administration: Administer (S)-3-Amino-3-(4-bromophenyl)propanoic acid or vehicle control.
Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and record the latency to the first sign of nociception.
Data Analysis: An analgesic effect is indicated by a significant increase in the reaction latency compared to the baseline and the vehicle control group.
Caption: In Vivo Experimental Workflows.
Conclusion
(S)-3-Amino-3-(4-bromophenyl)propanoic acid represents a promising molecule for neuropharmacological research. Based on its structural similarity to known GABA-B agonists, it is a prime candidate for investigation as a modulator of GABAergic neurotransmission. The provided protocols for in vitro binding assays and in vivo behavioral studies offer a framework for characterizing its pharmacological profile. Further research into this and related compounds could lead to the development of novel therapeutics for anxiety disorders, pain, and other neurological conditions.
Application Notes and Protocols: Synthesis of Novel Drug Candidates Using (S)-3-Amino-3-(4-bromophenyl)propanoic Acid as a Precursor
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of (S)-3-Amino-3-(4-bromophenyl)propanoic acid as a versatile precursor fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (S)-3-Amino-3-(4-bromophenyl)propanoic acid as a versatile precursor for the development of novel drug candidates, with a focus on anticancer agents. Detailed experimental protocols for key synthetic transformations and biological evaluation are provided, along with data presentation and visualization to guide researchers in this field.
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a valuable chiral building block in medicinal chemistry. Its structure combines a β-amino acid moiety with a brominated aromatic ring, offering multiple points for chemical modification. The primary amino group and the carboxylic acid function allow for peptide bond formation and other derivatizations, while the bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These features enable the creation of diverse molecular architectures for screening against various biological targets.[1]
Application: Synthesis of Anticancer Agents
This section focuses on the synthesis of novel anticancer agents derived from (S)-3-Amino-3-(4-bromophenyl)propanoic acid. The presented workflow outlines the derivatization of the precursor through N-acylation and subsequent functionalization, leading to compounds with potential cytotoxic activity against cancer cell lines.
Experimental Workflow for Anticancer Drug Candidate Synthesis
The following diagram illustrates the overall workflow from the precursor to the final drug candidates and their biological evaluation.
Use of (S)-3-Amino-3-(4-bromophenyl)propanoic acid in the development of functional polymers
Application Notes: Functional Polymers from (S)-3-Amino-3-(4-bromophenyl)propanoic Acid Introduction (S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral β-amino acid derivative that serves as a versatile building blo...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes: Functional Polymers from (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Introduction
(S)-3-Amino-3-(4-bromophenyl)propanoic acid is a chiral β-amino acid derivative that serves as a versatile building block for the synthesis of functional polymers. The presence of the aromatic bromophenyl group provides a unique handle for further chemical modification, making polymers derived from this monomer particularly interesting for applications in drug delivery, tissue engineering, and advanced materials. These polymers, specifically poly(β-peptides) or nylon-3 analogs, can be designed to exhibit biocompatibility, biodegradability, and specific recognition properties. The stereochemistry of the monomer can impart regular secondary structures to the polymer chain, influencing its self-assembly and biological interactions.
Key Features and Potential Applications:
Drug Delivery: The polymer backbone can be engineered to be amphiphilic, allowing for the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs. The bromophenyl group can be used as a site for attaching targeting ligands or for creating stimuli-responsive systems.
Biomaterials: These polymers can be processed into various forms such as films, hydrogels, and scaffolds for tissue engineering applications. Their biodegradability can be tuned by copolymerization with other monomers.
Functional Coatings: The polymers can be used to modify surfaces to enhance biocompatibility, reduce biofouling, or introduce specific functionalities. The high refractive index of the bromophenyl group may also be advantageous in optical applications.
Chemical Structure and Properties
The repeating unit of the polymer derived from (S)-3-Amino-3-(4-bromophenyl)propanoic acid is shown below. The properties of the final polymer, such as molecular weight, polydispersity, and thermal stability, are highly dependent on the polymerization method and conditions.
(Illustrative data based on typical properties of similar aromatic polyamides/poly(β-peptides). Actual values may vary.)
Property
Expected Range/Value
Method of Analysis
Molecular Weight (Mn)
5,000 - 50,000 g/mol
Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)
1.1 - 1.5
GPC
Glass Transition Temp. (Tg)
120 - 180 °C
Differential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)
> 300 °C
Thermogravimetric Analysis (TGA)
Solubility
Soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP)
-
Functional Properties in Drug Delivery
(Illustrative data for a hypothetical nanoparticle formulation.)
Parameter
Illustrative Value
Method of Determination
Nanoparticle Size
100 - 200 nm
Dynamic Light Scattering (DLS)
Drug Loading Capacity (DLC)
5 - 15% (w/w)
UV-Vis Spectroscopy or HPLC after lysis of NPs
Encapsulation Efficiency (EE)
70 - 95%
UV-Vis Spectroscopy or HPLC
Experimental Protocols
Protocol 1: Synthesis of (S)-4-(4-bromophenyl)azetidin-2-one (β-Lactam Monomer)
This protocol describes the cyclization of (S)-3-Amino-3-(4-bromophenyl)propanoic acid to its corresponding β-lactam, a key step for subsequent ring-opening polymerization.
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-3-Amino-3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous acetonitrile.
Add triphenylphosphine (1.2 eq) and diisopropylethylamine (2.5 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of carbon tetrachloride (1.5 eq) in anhydrous acetonitrile dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, remove the solvent under reduced pressure.
Resuspend the residue in ethyl acetate and wash successively with saturated aqueous NaHCO3 and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to obtain (S)-4-(4-bromophenyl)azetidin-2-one.
Protocol 2: Anionic Ring-Opening Polymerization of (S)-4-(4-bromophenyl)azetidin-2-one
This protocol details the polymerization of the β-lactam monomer to yield the functional polyamide.
Materials:
(S)-4-(4-bromophenyl)azetidin-2-one
N-Acetyl-ε-caprolactam (initiator)
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous N,N-Dimethylformamide (DMF)
Anhydrous methanol
Diethyl ether
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, add the initiator, N-acetyl-ε-caprolactam (1.0 eq).
Add anhydrous DMF to dissolve the initiator.
Carefully add sodium hydride (1.0 eq) portion-wise to the solution at 0 °C.
Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the initiator complex.
In a separate flame-dried flask, dissolve the monomer, (S)-4-(4-bromophenyl)azetidin-2-one (e.g., 50 eq), in anhydrous DMF.
Transfer the monomer solution to the initiator solution via cannula.
Stir the reaction mixture at room temperature for 24-48 hours.
Monitor the polymerization by observing the increase in viscosity of the solution.
Quench the polymerization by adding a small amount of anhydrous methanol.
Precipitate the polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
Collect the polymer precipitate by filtration, wash with fresh diethyl ether, and dry under vacuum.
Protocol 3: Formulation of Drug-Loaded Nanoparticles
This protocol describes a nanoprecipitation method to form drug-loaded nanoparticles from the synthesized polymer.
Materials:
Poly((S)-3-amino-3-(4-bromophenyl)propanoic acid)
Hydrophobic drug (e.g., paclitaxel, curcumin)
Tetrahydrofuran (THF)
Deionized water
Procedure:
Dissolve the synthesized polymer (e.g., 10 mg) and the hydrophobic drug (e.g., 1 mg) in THF (1 mL).
Vortex the solution to ensure complete dissolution.
In a separate vial, add deionized water (10 mL).
While vigorously stirring the water, add the polymer-drug solution dropwise.
Observe the formation of a milky suspension, indicating nanoparticle formation.
Continue stirring for 2-4 hours to allow for the evaporation of THF.
The resulting nanoparticle suspension can be used for further characterization or application. For long-term storage, lyophilization may be performed.
Visualizations
Caption: Synthesis of the β-lactam monomer.
Caption: Ring-opening polymerization workflow.
Caption: Drug delivery application workflow.
Application
Application Notes and Protocols for Suzuki Coupling with a Brominated Amino Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[1] This reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients.[2][3] For researchers in drug discovery and peptide science, the ability to modify amino acids, the fundamental building blocks of proteins, opens up vast possibilities for creating novel peptides and peptidomimetics with enhanced therapeutic properties.[4][5]
This document provides a detailed experimental protocol for the Suzuki coupling of a brominated amino acid, specifically focusing on derivatives of phenylalanine and tryptophan, which are common scaffolds in medicinal chemistry. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for achieving high yields of the desired biaryl amino acid derivatives. These modified amino acids can then be incorporated into peptide chains to introduce conformational constraints, enhance metabolic stability, or serve as points for further functionalization.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated amino acid derivative, forming a Pd(II) complex.[7]
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, replacing the bromide.[7] The base is crucial for activating the organoboron compound.[7]
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl amino acid and regenerating the catalytically active Pd(0) species.[7]
Experimental Protocol: Suzuki Coupling of Fmoc-4-bromophenylalanine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Fmoc-4-bromophenylalanine with an arylboronic acid. This method is advantageous as it yields a product ready for direct use in Fmoc-based solid-phase peptide synthesis (SPPS).[8]
Anhydrous 1,4-dioxane or a mixture of 1,4-dioxane and water (4:1)[10]
Ethyl acetate
1N HCl
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Inert gas (Argon or Nitrogen)
Schlenk flask or similar reaction vessel
Magnetic stirrer and heating mantle or oil bath
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup:
To a dry Schlenk flask under an inert atmosphere (Argon), add Fmoc-4-bromophenylalanine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (3.0 equiv.).[8]
Add enough anhydrous 1,4-dioxane to make the solution approximately 0.1 M with respect to the aryl halide.[8]
Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.[8]
In a separate vial, quickly weigh and add palladium(II) acetate (0.05 equiv.) and DtBuPF (0.06 equiv.).[8]
Add the catalyst and ligand to the reaction flask under a positive flow of Argon.[8]
Reaction Execution:
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.[8]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[8]
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.[8]
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected biaryl amino acid.
Data Presentation
The selection of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The following tables summarize typical reaction conditions and yields for the Suzuki coupling of substrates analogous to brominated amino acids.
Table 1: Suzuki Coupling of Bromobenzoic Acids with Arylboronic Acids [11]
Entry
Aryl Bromide
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Aminobenzoic acid
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
12
85
2
3-Bromobenzoic acid
4-Methoxyphenylboronic acid
Pd(OAc)₂ (2) / SPhos (4)
K₃PO₄
Toluene
100
8
92
3
4-Bromo-3-aminobenzoic acid
3-Tolylboronic acid
Pd/C (5)
Na₂CO₃
Ethanol/H₂O
80
16
78
Table 2: Suzuki Coupling of Fmoc-Protected Arylphenylalanines [8]
Entry
Aryl Halide
Arylboronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Fmoc-Phe(4-Br)-OH
4-Acetamidophenylboronic acid
Pd(OAc)₂ (5)
DtBuPF (6)
K₃PO₄
Dioxane
80
18
88
2
Fmoc-Phe(4-I)-OH
3-Pyridinylboronic acid
Pd₂(dba)₃ (2.5)
XPhos (5)
Cs₂CO₃
THF
70
12
85
3
Fmoc-Phe(4-Br)-OH
Naphthalene-2-boronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
Dioxane/H₂O
90
24
75
Visualizations
The following diagrams illustrate the general workflow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive catalyst
Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere.[11]
Insufficiently anhydrous conditions
Use oven-dried glassware and anhydrous solvents.
Poor quality or inappropriate base
Use a fresh, finely ground, and anhydrous base. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[11]
Dehalogenation of Starting Material
Presence of protic impurities or moisture
Ensure all reagents and solvents are dry. Degas the reaction mixture thoroughly.[11]
Homocoupling of Boronic Acid
Reaction temperature too high
Optimize the reaction temperature; lower temperatures may reduce homocoupling.
Presence of oxygen
Maintain a strict inert atmosphere throughout the reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel biaryl amino acids from their brominated precursors. The protocol provided herein offers a robust starting point for researchers. However, optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrate combinations to achieve optimal yields. The successful synthesis of these modified amino acids provides valuable building blocks for the development of new peptide-based therapeutics with improved pharmacological profiles.
Application Notes and Protocols for Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid is a chiral β-amino acid building block that holds significant promise in the field of drug di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid is a chiral β-amino acid building block that holds significant promise in the field of drug discovery and development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a stereochemically defined β-amino acid backbone, and a bromine-substituted phenyl ring, offers several advantages for the synthesis of novel peptidomimetics and other therapeutic agents.
The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. The 4-bromophenyl moiety serves as a versatile handle for post-synthetic modifications via cross-coupling reactions and can also contribute to enhanced binding affinity and biological activity through halogen bonding. These attributes make Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid a valuable tool for developing drug candidates with potential applications in oncology, infectious diseases, and neurology.
Key Applications in Drug Development
The structural features of Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid make it a valuable component in the design of:
Anticancer Peptidomimetics: The development of peptides with enhanced stability and cell-penetrating capabilities is a promising strategy in oncology. The incorporation of this β-amino acid can lead to peptidomimetics that are more resistant to proteolysis in the tumor microenvironment.
Antimicrobial Peptides (AMPs): The design of novel AMPs is crucial in the face of rising antibiotic resistance. Peptides containing this modified amino acid may exhibit improved stability and potent, broad-spectrum antimicrobial activity.
Neurokinin-1 (NK-1) Receptor Antagonists: The NK-1 receptor is a target for drugs aimed at treating chemotherapy-induced nausea and vomiting, as well as other neurological disorders. The unique conformational constraints imposed by this β-amino acid can be exploited to design potent and selective NK-1 receptor antagonists.
Data Presentation
While specific quantitative data for peptides containing Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid is not extensively available in the public domain, the following tables present illustrative data for closely related peptide analogs. This information serves as a valuable benchmark for researchers designing novel compounds with this building block.
Table 1: Illustrative Inhibitory Activity of Peptides Containing Phenylalanine Analogs
Peptide/Compound
Target Enzyme/Receptor
IC50 (µM)
Inhibition Mode
Tridecapeptide (IQDKEGIPPDQQR)
Angiotensin-Converting Enzyme (ACE)
121.11 ± 3.38
-
Decapeptide (AGFAGDDAPR)
Angiotensin-Converting Enzyme (ACE)
178.91 ± 5.18
-
Tetrapeptide (FAGGP)
Angiotensin-Converting Enzyme (ACE)
29.17
-
Tetrapeptide (FHPGY)
Angiotensin-Converting Enzyme (ACE)
14.79
-
Data is for peptides containing natural amino acids and serves as a baseline for comparison with modified peptides.[1]
Table 2: Illustrative Antimicrobial Activity of a Nisin Variant
Peptide Variant
Target Organism
Fold Change in Activity vs. Wild-Type
Nisin with 5-bromotryptophan
S. aureus LMG15975 (MRSA)
2-fold improvement
Nisin with 5-bromotryptophan
B. cereus CH-85
2-fold improvement
This data demonstrates the potential for halogenation to enhance antimicrobial activity.[]
Experimental Protocols
The following protocols are adapted from established methods for solid-phase peptide synthesis (SPPS) and are suitable for the incorporation of Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid.[3][4]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide containing Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid on a 0.1 mmol scale.
1. Resin Swelling and Preparation:
Place the appropriate amount of Rink Amide or Wang resin in a reaction vessel.
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
After swelling, drain the DMF.
2. Fmoc Deprotection:
Add a 20% (v/v) solution of piperidine in DMF to the resin.
Agitate the mixture for 5-10 minutes at room temperature.
Drain the piperidine solution.
Repeat the piperidine treatment for another 5-10 minutes.
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
In a separate vial, dissolve 3.0 equivalents of Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid and 3.0 equivalents of an activator (e.g., HOBt) in DMF.
Add 3.0 equivalents of a coupling reagent (e.g., HBTU) to the amino acid solution.
Add 6.0 equivalents of Diisopropylethylamine (DIEA) to activate the amino acid. The solution will typically change color.
Immediately add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
4. Capping (Optional):
To block any unreacted N-terminal amines, prepare a capping solution of 5% acetic anhydride and 5% DIEA in DMF.
Add the capping solution to the resin and agitate for 15-30 minutes.
Drain the solution and wash the resin with DMF.
5. Cleavage and Deprotection:
Wash the peptide-resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum.
This protocol describes a general procedure to determine the IC50 value of a peptide inhibitor against an enzyme like Angiotensin-Converting Enzyme (ACE).
1. Reagent Preparation:
Prepare stock solutions of the target enzyme, the substrate, and the peptide inhibitor in an appropriate assay buffer.
2. Serial Dilution:
Prepare a series of dilutions of the peptide inhibitor.
3. Assay Setup:
In a 96-well plate, add the enzyme solution to each well.
Add the different concentrations of the peptide inhibitor.
Initiate the reaction by adding the substrate.
4. Data Acquisition:
Measure the enzyme activity over time using a suitable detection method (e.g., absorbance or fluorescence).
5. Data Analysis:
Calculate the initial reaction velocity for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for SPPS and subsequent analysis.
Overcoming challenges in the stereoselective synthesis of 3-amino-3-arylpropanoic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 3-amino-3-arylpropanoic acids. The info...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of 3-amino-3-arylpropanoic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving stereoselectivity in the synthesis of 3-amino-3-arylpropanoic acids?
A1: The primary strategies include the use of chiral auxiliaries to direct stereochemistry, catalytic asymmetric reactions such as hydrogenation, and enzymatic resolutions.[1] Other significant methods involve asymmetric Mannich-type reactions and conjugate additions.[2][3]
Q2: My one-pot synthesis of a 3-amino-3-arylpropanoic acid from an arylaldehyde, malonic acid, and ammonium acetate is giving a low yield. What are the likely causes?
A2: Low yields in this one-pot reaction are often attributed to two main factors: the electronic properties of the substituent on the aromatic ring and the formation of a cinnamic acid byproduct.[4][5] Arylaldehydes with electron-withdrawing groups tend to produce lower yields, while those with electron-donating groups, particularly in the para position, generally give higher yields.[4][5] The reaction mechanism is complex and involves competing pathways that can lead to the desired β-amino acid or the cinnamic acid side product.[4]
Q3: I'm observing poor diastereoselectivity in my Evans aldol reaction to create a β-hydroxy precursor. Why is this happening?
A3: While Evans oxazolidinone auxiliaries are generally reliable for achieving high diastereoselectivity in aldol reactions, the selectivity can be poor for acetate aldol reactions.[6] This is because the methyl group in a propionate-derived enolate plays a crucial role in the transition state to disfavor one diastereomeric outcome through steric clash, a factor that is absent in the acetate-derived enolate.[6]
Q4: How do I choose the right catalyst for a rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate?
A4: The choice of the chiral phosphine ligand is critical and often depends on the geometry of the substrate. Some catalysts are more effective for (E)-isomers, while others perform better with (Z)-isomers or mixtures.[7] For instance, Rh-BICP catalysts have been shown to be effective for both E/Z isomers, whereas Rh-Me-DuPhos excels with E isomers. [cite: 30 in modelll_results] It is advisable to screen a small panel of ligands for your specific substrate to determine the optimal choice for high enantioselectivity.
Q5: What are the key parameters to control in an enzymatic resolution of a racemic 3-amino-3-arylpropanoic acid derivative?
A5: Key parameters for successful enzymatic resolution include the choice of enzyme, pH, temperature, and solvent. The enzyme's substrate specificity is paramount; for example, Carica papaya lipase (CPL) has shown high enantioselectivity for certain N-protected 2,2,2-trifluoroethyl esters of 3-amino-3-phenylpropanoic acid. [cite: 2 in modelll_results] Optimizing the reaction conditions and even engineering the substrate can dramatically improve enantioselectivity (E value). [cite: 2 in modelll_results]
Troubleshooting Guides by Synthetic Method
One-Pot Synthesis (from Arylaldehyde, Malonic Acid, and Amine Source)
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield of β-Amino Acid
Formation of cinnamic acid byproduct.
Optimize solvent polarity. A less polar solvent can sometimes favor the precipitation of intermediates leading to the β-amino acid.[4] For arylaldehydes with electron-withdrawing groups, consider alternative synthetic routes as this reaction favors electron-rich aldehydes.[5]
Steric hindrance from ortho-substituents on the arylaldehyde.
If possible, use a starting material with the substituent at the meta or para position. Yields have been observed to increase as a substituent is moved from the ortho to the para position.[4]
Reaction Fails to Proceed
The arylaldehyde is too electron-deficient.
This method is known to work poorly for electron-deficient aldehydes.[5] Consider protecting the electron-withdrawing group if possible or choose a different synthetic strategy.
Asymmetric Mannich-Type Reactions
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield
Steric hindrance on the amine or aldehyde component.
Ortho-substituted anilines, for example, can give low yields due to steric effects.[8] If possible, select less hindered starting materials.
Inefficient catalyst or suboptimal reaction conditions.
Screen different catalysts (e.g., Lewis acids, organocatalysts like L-proline). Consider solvent-free conditions, which have been shown to improve yields and reaction rates for some Mannich reactions.
Poor Diastereo- or Enantioselectivity
Inappropriate catalyst for the desired stereochemical outcome.
For asymmetric reactions, the choice of a chiral catalyst (e.g., chiral phosphoric acids, proline derivatives) is crucial.[2]
Poorly pre-formed imine or unstable imine.
Ensure the conditions for in-situ imine formation are optimal. For some systems, using stable imine precursors like α-amido sulfones can provide more consistent results.[2]
Chiral Auxiliary-Mediated Synthesis
Problem
Possible Cause(s)
Suggested Solution(s)
Low Diastereoselectivity
Mismatched chiral auxiliary and substrate or reaction type (e.g., acetate aldol).
For acetate aldols with Evans auxiliaries, consider using a chloroacetate derivative followed by reductive dechlorination to achieve high selectivity.[6] Alternatively, explore other chiral auxiliaries known to give better selectivity for your specific transformation.
Difficulty Removing the Chiral Auxiliary
Harsh cleavage conditions are degrading the product.
Use standard, mild conditions for auxiliary removal. For Evans oxazolidinones, LiOH/H₂O₂ is commonly used.[9] For pseudoephedrine amides, cleavage can be achieved with an appropriate nucleophile.[1] If the product is sensitive, screen different cleavage reagents and temperatures.
Incomplete reaction during auxiliary cleavage.
Ensure sufficient reagent stoichiometry and reaction time. Monitor the reaction by TLC or LC-MS to confirm completion.
Rhodium-Catalyzed Asymmetric Hydrogenation
Problem
Possible Cause(s)
Suggested Solution(s)
Low Enantioselectivity (ee)
Suboptimal ligand for the substrate's geometry (E/Z isomer).
Screen different chiral diphosphine ligands (e.g., MonoPhos, SDP, Binapine).[10][11][12] Different ligands can provide dramatically different enantioselectivities for E and Z isomers.[7]
Incorrect solvent or hydrogen pressure.
Toluene is often a good solvent choice, and a pressure of 40 psi is a common starting point for β-(acylamino)acrylates. [cite: 30 in modelll_results] Optimize these parameters for your specific substrate-ligand combination.
Low or No Conversion
Catalyst deactivation.
Ensure the use of high-purity, degassed solvents and perform the reaction under an inert atmosphere to prevent catalyst oxidation.
Inappropriate substrate for the chosen catalyst system.
Some catalysts are not reactive towards highly substituted olefins. For tetrasubstituted cyclic β-(acylamino)acrylates, Ru-based catalysts with biaryl ligands may be more effective than Rh-based ones.[13]
Quantitative Data Summary
The following table summarizes representative quantitative data for various stereoselective synthetic methods.
General Protocol for One-Pot Synthesis of 3-Amino-3-Arylpropanoic Acids
This protocol is adapted from the work of Tan and Weaver.[4]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the desired arylaldehyde (1.0 eq.), malonic acid (1.0-1.1 eq.), and ammonium acetate (1.3-1.5 eq.).
Solvent Addition: Add ethanol as the solvent (e.g., 50 mL for a 30 mmol scale reaction).
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Isolation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid.
Purification: Collect the solid by filtration. Wash the solid with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like hot methanol to afford the pure 3-amino-3-arylpropanoic acid.[4]
Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate
This protocol is a general representation based on established methods. [cite: 30 in modelll_results]
Catalyst Preparation (in situ): In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and the chiral diphosphine ligand (e.g., Me-DuPhos, 1.1 mol%). Add a degassed solvent (e.g., toluene) and stir the mixture at room temperature for 20-30 minutes.
Reaction Setup: In a separate hydrogenation vessel, dissolve the β-(acylamino)acrylate substrate (1.0 eq.) in the same degassed solvent.
Catalyst Addition: Transfer the prepared catalyst solution to the hydrogenation vessel containing the substrate via a syringe.
Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 40 psi). Stir the reaction mixture vigorously at room temperature for 12-24 hours.
Work-up: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
Purification and Analysis: Purify the residue by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Visualized Workflows and Logic
Caption: General experimental workflow for the stereoselective synthesis of 3-amino-3-arylpropanoic acids.
Caption: Troubleshooting logic for low yields in the one-pot synthesis of β-amino acids.
Caption: The role and lifecycle of a chiral auxiliary in asymmetric synthesis.
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and fr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address low yields and other common issues encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is resulting in a low yield. What are the most common initial factors to investigate?
Low yields in palladium-catalyzed cross-coupling reactions can be attributed to several factors. The primary areas to scrutinize include the deactivation of the catalyst, the integrity and choice of the ligand, the purity of the substrates and reagents, and the optimization of reaction conditions such as solvent, base, and temperature.[1][2] It is also crucial to ensure a strictly inert atmosphere, as oxygen can have a detrimental effect on the catalytic cycle.[1][3]
Q2: I'm observing the formation of a black precipitate in my reaction. What is this and how can I prevent it?
The black precipitate is likely "palladium black," which is aggregated, inactive Pd(0) species.[4] Its formation indicates catalyst deactivation and is a common reason for low yields. This can be caused by high temperatures, high catalyst concentrations, or an improper ligand-to-palladium ratio. To prevent this, consider using a stabilizing phosphine ligand, optimizing the reaction temperature, and ensuring the appropriate stoichiometry of your catalyst and ligand.[1][4]
Q3: How critical is the purity of my starting materials (aryl halide, organometallic reagent, amine, etc.)?
The purity of all reagents is paramount for the success of cross-coupling reactions.[5] Impurities can act as catalyst poisons, leading to deactivation. For instance, boronic acids can be challenging to obtain in high purity and may require purification before use.[6][7] Similarly, amines should be purified to remove any potential inhibitors.[8] Always use high-purity, anhydrous, and degassed solvents.
Q4: My reaction starts but does not go to completion. What could be the issue?
A reaction that stalls before completion often points towards catalyst deactivation during the process.[1] This could be due to gradual oxygen leakage into the system, degradation of the ligand at high temperatures, or poisoning of the catalyst by impurities present in the starting materials or solvent.[1]
Q5: Are there common side reactions I should be aware of?
Yes, several side reactions can compete with your desired cross-coupling, leading to lower yields. Common side reactions include:
Homocoupling: Dimerization of the organometallic reagent or the aryl halide. This is often promoted by the presence of oxygen.[3]
Protodeboronation (in Suzuki coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often base-mediated.[3]
β-Hydride Elimination (in couplings with sp³-hybridized partners): Can lead to the formation of undesired alkene byproducts.[9]
Reductive Dehalogenation: The aryl halide is reduced to the corresponding arene.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing minimal or no formation of your desired product, systematically investigate the following potential causes:
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have decomposed.
Ligand Issues: The chosen ligand may be inappropriate for the specific transformation, or it may have degraded.
Reagent Quality: Impurities in substrates, solvents, or bases can inhibit the reaction.
Reaction Conditions: The temperature, solvent, or base may be suboptimal.
Inert Atmosphere: Inadequate exclusion of oxygen and moisture.
Below is a troubleshooting workflow to address these issues:
How to prevent racemization during peptide coupling with chiral amino acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide coupling with c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide coupling with chiral amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both L- and D-enantiomers during the synthesis process.[1] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect stereoisomer into the peptide chain, which can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms that cause racemization during peptide coupling?
A2: There are two main pathways through which racemization occurs:
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][2] The activated carboxyl group of the N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on this achiral intermediate can result in the formation of both the desired L-peptide and the undesired D-diastereomer.[1][2][3]
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be reprotonated from either face, leading to racemization. This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[1][4][5][6] Protecting the imidazole nitrogen of histidine, for example with a methoxybenzyl group, can greatly reduce racemization.[4]
Q4: How does the choice of coupling reagent affect racemization?
A4: The choice of coupling reagent is critical in controlling racemization.[2]
Carbodiimide-based reagents (e.g., DCC, DIC) can lead to higher rates of racemization when used alone. However, their tendency to cause racemization is significantly suppressed by the addition of additives.[7][8]
Uronium/Aminium-based reagents (e.g., HBTU, HATU, PyBOP) are generally highly reactive and efficient, which promotes rapid amide bond formation, kinetically disfavoring the competing oxazolone formation pathway and thus leading to lower levels of racemization.[2] HATU is often considered superior to HBTU in suppressing racemization.[2]
Q5: What is the role of additives in preventing racemization?
A5: Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[7][9] They react with the activated amino acid to form an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.[7] Commonly used additives include:
HOAt and Oxyma are generally more effective than HOBt at suppressing racemization.[9]
Q6: How does the base used in the coupling reaction influence racemization?
A6: The type and strength of the base used have a significant impact on the extent of racemization.[7][9] Stronger, less sterically hindered bases can increase the rate of proton abstraction from the chiral center, promoting racemization.[7]
Recommended: Weaker, more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred.[5][7][9]
Use with Caution:Diisopropylethylamine (DIPEA) is a strong base and is more likely to promote racemization.[7][9]
Q7: What is the effect of temperature on racemization?
A7: Higher reaction temperatures, often employed in microwave-assisted peptide synthesis to accelerate coupling, can significantly increase the rate of racemization, particularly for sensitive amino acids like histidine and cysteine.[1][5][6] It is crucial to carefully control the temperature, especially during the coupling of these susceptible residues. Lowering the coupling temperature from 80°C to 50°C has been shown to limit racemization for His and Cys during microwave SPPS.[5]
Q8: How can I monitor the level of racemization in my synthesized peptide?
A8: The most common method for quantifying racemization is through analytical techniques that can separate diastereomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or after derivatization is a widely used and effective method to separate and quantify the desired peptide from its racemized diastereomer.[10][11]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High level of racemization detected for a specific amino acid.
Use a uronium/aminium reagent like HATU or HCTU. If using a carbodiimide (e.g., DIC), ensure the use of an effective additive such as HOAt or Oxyma.[2][9]
Use of a strong, non-hindered base.
Replace DIPEA with a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[5][7]
High coupling temperature.
Reduce the coupling temperature, especially for sensitive amino acids like His and Cys. Consider performing the coupling for these residues at a lower temperature (e.g., room temperature or 50°C for microwave synthesis) even if the rest of the synthesis is performed at a higher temperature.[5][6]
Prolonged activation time.
Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.[7]
Solvent effects.
While DMF is a common solvent, for particularly problematic couplings, consider evaluating other solvents. The polarity of the solvent can influence the rate of racemization.[1][12]
Racemization observed specifically for Histidine or Cysteine.
Inherent susceptibility of these amino acids.
For Histidine, use a side-chain protecting group on the imidazole nitrogen (e.g., Trt, Mmt, or Methoxybenzyl).[4] For Cysteine, using DIC/Oxyma has been shown to be effective in preventing racemization.[13] Consider using DEPBT as the coupling reagent for Fmoc-His(Trt)-OH.[8]
General increase in D-isomers in the final peptide.
Cumulative effect of suboptimal coupling conditions.
Review and optimize all parameters: coupling reagent, additive, base, temperature, and activation time for each coupling step.
Racemization during Fmoc deprotection.
While less common for the incoming amino acid, harsh or prolonged exposure to basic deprotection conditions (e.g., piperidine) can cause epimerization of the C-terminal amino acid of the resin-bound peptide. Ensure complete but not excessively long deprotection times. Adding HOBt to the piperidine solution can help reduce aspartimide formation, which can be a related issue.[4][5]
Quantitative Data Summary
The following table summarizes representative data on the impact of different coupling conditions on the level of racemization. The exact values can vary depending on the specific peptide sequence and reaction conditions.
Protocol 1: Low-Racemization Coupling of a Standard Amino Acid
This protocol is designed for the coupling of a standard Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) to a resin-bound peptide, minimizing the risk of racemization.
Materials:
Fmoc-protected amino acid (3 eq.)
HATU (2.9 eq.)
N-Methylmorpholine (NMM) (6 eq.)
N,N-Dimethylformamide (DMF)
Deprotected peptide-resin (1 eq.)
Procedure:
Swell the deprotected peptide-resin in DMF for 30 minutes.
In a separate reaction vessel, dissolve the Fmoc-protected amino acid in DMF.
Add HATU to the amino acid solution and briefly vortex.
Add NMM to the activation mixture and vortex for 1 minute.
Immediately add the activated amino acid solution to the swollen resin.
Agitate the reaction mixture at room temperature for 1-2 hours.
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Minimized Racemization Protocol for Coupling Fmoc-His(Trt)-OH
This protocol is optimized for the coupling of the racemization-prone amino acid Histidine.
Optimization of reaction conditions for the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(4-bromophenyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Issue 1: Low Yield of Racemic 3-Amino-3-(4-bromophenyl)propanoic acid
Question: We are experiencing a significantly lower than expected yield in the initial synthesis of the racemic compound. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in the Rodionov reaction for the synthesis of racemic 3-amino-3-(4-bromophenyl)propanoic acid can stem from several factors. A systematic approach to identify the root cause is crucial.
Incomplete Reaction: The reaction between 4-bromobenzaldehyde, malonic acid, and ammonium acetate may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.
Suboptimal Temperature: The reaction temperature is critical. Ensure the reaction mixture is maintained at a consistent reflux. Inconsistent heating can lead to incomplete conversion.
Poor Quality Reagents: The purity of the starting materials, particularly the 4-bromobenzaldehyde, is important. Impurities can lead to side reactions and lower yields. Use freshly purified reagents if necessary.
Improper Stoichiometry: The molar ratios of the reactants are crucial. Ensure accurate measurement of 4-bromobenzaldehyde, malonic acid, and ammonium acetate. An excess of ammonium acetate is typically used to drive the reaction forward.[1]
Side Reactions: The formation of byproducts such as 4-bromocinnamic acid can reduce the yield of the desired product.[1] This can be minimized by carefully controlling the reaction temperature and time.
Issue 2: Difficulty in Chiral Resolution
Question: We are struggling to separate the (S)-enantiomer from the racemic mixture with high enantiomeric excess (ee). What are the key parameters to optimize?
Answer: Achieving high enantiomeric excess in the resolution of racemic 3-amino-3-(4-bromophenyl)propanoic acid requires careful optimization of the chosen method.
Diastereomeric Crystallization: This is a common method for resolving chiral amino acids.[2]
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Commonly used resolving agents for amino acids include tartaric acid derivatives, mandelic acid, or chiral amines.[2] The choice will depend on the specific properties of your amino acid.
Solvent System: The solvent used for crystallization plays a crucial role in the separation of diastereomeric salts. A solvent system that provides a significant difference in solubility between the two diastereomers is required. Experiment with different solvents and solvent mixtures (e.g., ethanol, methanol, water, or mixtures thereof).
Cooling Rate: A slow and controlled cooling rate is essential to allow for the selective crystallization of one diastereomer. Rapid cooling can lead to co-precipitation and lower enantiomeric purity.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[3][4]
Chiral Stationary Phase (CSP): The choice of the chiral column is the most important factor. Pirkle-type columns or those based on chiral crown ethers have been used for the separation of similar amino acids.[4]
Mobile Phase: The composition of the mobile phase (e.g., hexane/ethanol mixtures) needs to be optimized to achieve good resolution between the enantiomers.[4]
Issue 3: Presence of Impurities in the Final Product
Question: Our final product of (S)-3-Amino-3-(4-bromophenyl)propanoic acid shows impurities in the NMR and HPLC analysis. What are the likely impurities and how can we remove them?
Answer: Impurities in the final product can originate from the initial synthesis or the resolution step.
Unreacted Starting Materials: If the initial reaction was incomplete, unreacted 4-bromobenzaldehyde or malonic acid might be present. These can typically be removed by recrystallization of the racemic amino acid before the resolution step.
Side Products from Synthesis: As mentioned, 4-bromocinnamic acid is a potential byproduct.[1] Recrystallization from a suitable solvent is usually effective for its removal.
Resolving Agent: After diastereomeric crystallization, the resolving agent must be completely removed from the desired enantiomer. This is typically achieved by treating the diastereomeric salt with a base to liberate the free amino acid, followed by extraction and purification.
Residual Solvents: Ensure that the final product is thoroughly dried under vacuum to remove any residual solvents from the purification steps.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of racemic 3-Amino-3-(4-bromophenyl)propanoic acid?
A1: The most common and straightforward method is a one-pot synthesis via the Rodionov reaction. This involves the condensation of 4-bromobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically ethanol, under reflux.[1][5]
Q2: What are the critical safety precautions to take during this synthesis?
A2: Standard laboratory safety procedures should be followed. 4-bromobenzaldehyde is an irritant, so handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When working with flammable solvents like ethanol, ensure there are no open flames nearby.
Q3: How can I monitor the progress of the Rodionov reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of the 4-bromobenzaldehyde spot and the appearance of a new, more polar spot corresponding to the amino acid product indicate the reaction is proceeding.
Q4: What are the typical yields for the synthesis of the racemic amino acid?
A4: Yields for the Rodionov synthesis of similar beta-amino acids can vary but are often in the range of 40-70%.[5] Optimization of reaction conditions can help to maximize the yield.
Q5: Which chiral resolving agent is recommended for (S)-3-Amino-3-(4-bromophenyl)propanoic acid?
A5: While the optimal resolving agent may require some experimentation, derivatives of tartaric acid, such as dibenzoyl-L-tartaric acid, are often successful for the resolution of racemic amino acids via diastereomeric salt formation.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Racemic 3-Amino-3-(4-bromophenyl)propanoic acid
Entry
Solvent
Temperature (°C)
Reaction Time (h)
Molar Ratio (Aldehyde:Malonic Acid:NH4OAc)
Yield (%)
1
Ethanol
Reflux
6
1:1.1:2.5
55
2
Methanol
Reflux
6
1:1.1:2.5
48
3
Isopropanol
Reflux
6
1:1.1:2.5
52
4
Ethanol
Reflux
12
1:1.1:2.5
68
5
Ethanol
Reflux
6
1:1.5:2.5
62
6
Ethanol
Reflux
6
1:1.1:3.0
65
Note: The data presented in this table is representative and intended for guidance. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-3-(4-bromophenyl)propanoic acid (Rodionov Reaction)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.5 eq).[1][5]
Solvent Addition: Add absolute ethanol as the solvent.
Reflux: Heat the reaction mixture to reflux with constant stirring.
Monitoring: Monitor the reaction progress by TLC until the 4-bromobenzaldehyde is consumed (typically 6-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
Dry the crude product under vacuum.
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
Protocol 2: Chiral Resolution of Racemic 3-Amino-3-(4-bromophenyl)propanoic acid via Diastereomeric Crystallization
Salt Formation: Dissolve the racemic 3-amino-3-(4-bromophenyl)propanoic acid in a minimal amount of a hot solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same hot solvent.
Mixing: Slowly add the resolving agent solution to the amino acid solution with stirring.
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization of one of the diastereomeric salts.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Liberation of the Enantiomer:
Dissolve the collected diastereomeric salt in water.
Adjust the pH of the solution to the isoelectric point of the amino acid using a suitable base (e.g., aqueous ammonia) to precipitate the free amino acid.
Collect the precipitated enantiomerically enriched amino acid by vacuum filtration, wash with cold water, and dry under vacuum.
Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and resolution of (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Caption: Troubleshooting logical relationships for common synthesis issues.
Technical Support Center: Purification Strategies for Brominated Amino Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of brominated amino acid derivativ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of brominated amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to decide on a purification strategy for my crude brominated amino acid derivative?
A1: The first step is to assess the physicochemical properties of your compound and the impurities present. This includes polarity, solubility, stability (e.g., to acid, base, or silica gel), and the expected quantity of the purified product. A small-scale analytical test, such as thin-layer chromatography (TLC), can provide valuable information on the polarity of your compound and the number of impurities, helping you choose the right chromatographic conditions.[1][2][3]
Q2: My brominated amino acid derivative seems to be unstable on silica gel. What are my options?
A2: If your compound degrades on silica gel, you can consider several alternatives.[1] You could use a less acidic stationary phase like alumina or a deactivated silica gel.[1] Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18), is a good option for polar and sensitive compounds.[][5] For some compounds, recrystallization or liquid-liquid extraction might be viable non-chromatographic purification methods.
Q3: How can I improve the separation of my brominated amino acid from closely related impurities during column chromatography?
A3: To improve separation, you can optimize the mobile phase. For normal-phase chromatography, a less polar solvent system will increase the retention time and may improve separation.[2][3] Running a solvent gradient (gradually increasing the polarity of the eluent) can also help to resolve compounds with similar polarities.[][6] For challenging separations, High-Performance Liquid Chromatography (HPLC) offers higher resolution than flash column chromatography.[][5]
Q4: I am having trouble dissolving my brominated amino acid derivative for purification. What should I do?
A4: The solubility of amino acid derivatives can be challenging. For chromatography, you should dissolve your sample in the minimum amount of a solvent that will be used in your mobile phase or a slightly more polar solvent.[7] If solubility in the mobile phase is low, you can use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel.[7] For recrystallization, a solvent screen to find a suitable solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is crucial.
Q5: What is the difference between peptide purity and peptide content, and why is it important for my brominated amino acid derivative product?
A5: Peptide purity, typically determined by HPLC, refers to the percentage of the target peptide in relation to other peptide impurities (e.g., truncated or modified sequences).[8][9] Peptide content, on the other hand, is the percentage of the peptide by weight in the final lyophilized powder, which also contains non-peptide components like water and counterions (e.g., TFA).[8][9] Both are important for accurate quantification and to ensure the correct amount of the active compound is used in subsequent experiments.
Troubleshooting Guides
Flash Column Chromatography
Problem
Possible Cause(s)
Troubleshooting Solution(s)
No compound eluting from the column
Compound may have decomposed on the silica gel.
Test for compound stability on a TLC plate. If unstable, consider using alumina, deactivated silica, or reversed-phase chromatography.[1]
Solvent system is not polar enough.
Gradually increase the polarity of the mobile phase.[2]
Compound is very polar and stuck to the stationary phase.
For very polar compounds, consider using a more polar mobile phase, such as one containing methanol or even a small amount of ammonia in methanol/dichloromethane.[1] Reversed-phase chromatography is also a good alternative.
Poor separation of product and impurities
Inappropriate solvent system.
Optimize the solvent system using TLC. The desired compound should have an Rf value between 0.2 and 0.4 for good separation.[3]
Column was overloaded with crude material.
Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column was not packed properly, leading to channeling.
Ensure the silica gel is packed uniformly without any cracks or air bubbles.[10]
Broad or tailing peaks
The compound may have acidic or basic functional groups interacting strongly with the silica.
Add a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) or a base (e.g., triethylamine or pyridine) to the eluent to improve peak shape.[6]
The sample was dissolved in too strong of a solvent for loading.
Dissolve the sample in the weakest possible solvent or use the dry loading method.[7]
Recrystallization
Problem
Possible Cause(s)
Troubleshooting Solution(s)
Compound does not dissolve in the hot solvent.
Insufficient solvent.
Add more hot solvent in small portions until the solid dissolves.
Inappropriate solvent.
The chosen solvent may not be suitable. Perform a solvent screen to find a better solvent or solvent pair.
Insoluble impurities are present.
If most of the compound has dissolved, perform a hot filtration to remove insoluble material before cooling.
No crystals form upon cooling.
The solution is not saturated enough (too much solvent was used).
Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The cooling process is too rapid.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate instead of crystals.
The melting point of the compound is lower than the boiling point of the solvent.
Choose a lower-boiling solvent.
Impurities are preventing crystallization.
Try to purify the compound by another method first (e.g., column chromatography) to remove the impurities that hinder crystallization.
Liquid-Liquid Extraction
Problem
Possible Cause(s)
Troubleshooting Solution(s)
Formation of an emulsion.
Vigorous shaking of the separatory funnel.
Gently invert the funnel instead of vigorous shaking.
High concentration of surfactants or polar materials.
Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.
Poor recovery of the desired compound.
Incorrect pH of the aqueous phase.
Adjust the pH of the aqueous layer to ensure the amino acid derivative is in its neutral form to be extracted into the organic layer, or in its charged form to remain in the aqueous layer.[11]
Insufficient partitioning into the organic solvent.
Use a more polar organic solvent if your compound is polar. Perform multiple extractions with smaller volumes of the organic solvent.
Compound is soluble in both aqueous and organic layers.
The compound has intermediate polarity.
Consider using a continuous liquid-liquid extraction apparatus or switch to a different purification method like chromatography.
Quantitative Data on Purification
The following table summarizes representative data on the purification of brominated amino acid derivatives from published literature. Please note that yields and purity are highly dependent on the specific compound, the reaction mixture, and the purification protocol.
Protocol 1: Purification of a Brominated Phenylalanine Derivative by Flash Column Chromatography
This protocol is a general guideline for the purification of an N-protected 3-bromophenylalanine derivative after a Suzuki-Miyaura cross-coupling reaction.[14]
1. Preparation of the Column:
Select a glass column of an appropriate size.
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
Add a thin layer of sand on top of the silica gel to protect the surface.
2. Sample Loading:
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
Carefully apply the sample solution to the top of the silica gel.
Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[7]
3. Elution:
Start eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate) determined by prior TLC analysis.
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
Collect fractions in test tubes.
4. Analysis of Fractions:
Monitor the elution of the compound by TLC analysis of the collected fractions.[2][10]
Combine the fractions containing the pure product.
5. Isolation of the Product:
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified brominated amino acid derivative.
Protocol 2: Recrystallization of Brominated Tryptophan
This protocol is a general procedure for the purification of L-tryptophan, which can be adapted for its brominated derivatives.[16]
1. Dissolution:
Place the crude brominated tryptophan in a flask.
Add a suitable solvent (e.g., a mixture of acetic acid and water) and heat the mixture with stirring until the solid is completely dissolved.[16]
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
2. Hot Filtration (if necessary):
If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
3. Cooling and Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of crystals.[17]
4. Isolation of Crystals:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
5. Drying:
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Purification Strategy Workflow
The following diagram illustrates a general workflow for selecting an appropriate purification strategy for a brominated amino acid derivative.
Caption: A decision workflow for selecting a purification strategy.
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Modified Amino Acids
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to improve the efficiency and success rate of solid-phase peptide synth...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to improve the efficiency and success rate of solid-phase peptide synthesis (SPPS) involving modified or unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating modified amino acids into SPPS?
Incorporating modified amino acids presents several challenges compared to standard SPPS. The introduction of bulky protected modified amino acids can lead to difficult or incomplete coupling reactions.[1] Many modified residues, particularly those with hydrophobic side chains, increase the tendency for the growing peptide chain to aggregate on the resin, which can block reactive sites and halt the synthesis.[2] Furthermore, the unique chemical functionalities of modified side chains can be susceptible to unwanted side reactions during the synthesis cycles or the final cleavage step.[3][4] Protecting groups for these modifications must be chosen carefully to be compatible with the overall synthesis strategy, ensuring they remain stable until they are intended to be removed (orthogonality).[5]
Q2: Which coupling reagents are recommended for sterically hindered or modified amino acids?
For difficult couplings involving sterically hindered or modified amino acids, standard carbodiimide reagents may be insufficient. More potent coupling reagents are often required.[6]
Uronium/Aminium-based reagents like HATU, HCTU, and HBTU are highly efficient and commonly used to overcome steric hindrance.[7][8]
COMU is noted for its superior performance, even compared to HCTU, especially when synthesis is performed at elevated temperatures.[9] It is also effective for coupling N-methylated amino acids.[8]
PyBOP and PyBrOP are other powerful phosphonium-based reagents suitable for challenging sequences.[7]
The choice of reagent can significantly impact coupling efficiency and help suppress side reactions like racemization.[6][8]
Q3: How can I prevent or disrupt peptide aggregation on the resin during synthesis?
Peptide chain aggregation is a primary cause of synthesis failure, especially for sequences containing hydrophobic residues.[2] Several strategies can mitigate this:
Incorporate Backbone-Modifying Units: The most effective strategies involve temporarily altering the peptide backbone to disrupt the hydrogen bonding that leads to secondary structures like β-sheets.
Pseudoproline Dipeptides: These can be inserted at Ser or Thr residues to introduce a "kink" in the peptide chain, disrupting aggregation. The native structure is restored during the final TFA cleavage.[7]
DMB/HMB Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid (often Glycine) can also break up secondary structures.[7]
Use Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help disrupt aggregates.[7]
Optimize Synthesis Conditions: Using higher temperatures (microwave-assisted synthesis) or specialized solvent mixtures like DCM/DMF/NMP can improve solvation and reduce aggregation.[7][10]
Q4: What are the critical considerations for the final cleavage and deprotection of peptides with sensitive modified residues?
The final cleavage step, typically using trifluoroacetic acid (TFA), generates highly reactive cationic species from protecting groups that can irreversibly modify sensitive residues. The key is to select an appropriate "cleavage cocktail" containing scavengers to trap these cations.[11]
For Tryptophan (Trp): Prone to alkylation. Use scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). Using Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis can also prevent side reactions.
For Methionine (Met): Can be oxidized to sulfoxide or S-alkylated. Thioanisole is a common scavenger to prevent this.[12] Adding reagents like TMSCl and PPh3 to the cocktail can help minimize oxidation.[12]
For Cysteine (Cys) and Tyrosine (Tyr): These residues are also nucleophilic and susceptible to modification. Scavengers like TIS, phenol, and EDT are effective at protecting them.
For Arginine (Arg): Protecting groups like Pmc or Pbf can generate sulfonating species. Water and TIS are crucial scavengers.
Q5: What are the best analytical techniques to confirm the identity and purity of my final modified peptide?
A combination of analytical techniques is often necessary for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification.[13][14] It separates the target peptide from impurities such as deletion sequences or by-products from side reactions.[14]
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of the synthesized peptide, verifying its sequence, and identifying any modifications.[15][16][17] Techniques like MALDI-TOF and LC-MS/MS are commonly used.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, NMR can determine the three-dimensional structure and conformational dynamics of the modified peptide in solution.[15]
Troubleshooting Guide
Problem: Low or Incomplete Coupling Efficiency
Q: The ninhydrin test remains positive after coupling a sterically hindered modified amino acid. What steps should I take?
A: Incomplete coupling is a common issue with bulky or conformationally constrained amino acids.
Workflow for Troubleshooting Incomplete Coupling
Caption: Decision workflow for addressing incomplete coupling reactions in SPPS.
Recommended Actions:
Double Couple: The simplest solution is to repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[18]
Extend Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours may be necessary.[6][7]
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can drive the reaction to completion.[18]
Use a More Potent Coupling Reagent: Switch to a stronger activator like HATU, HCTU, or COMU, which are specifically designed for hindered couplings.[7][8]
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 75°C) can significantly improve efficiency, especially for very difficult sequences like those involving Aib (α-aminoisobutyric acid).[9]
Capping: If a small fraction of amines remains unreacted after these steps, it is crucial to "cap" them using a reagent like acetic anhydride to prevent the formation of deletion sequences in the final product.[19]
Problem: Unexpected Peaks in Final HPLC Analysis
Q: My crude peptide's HPLC chromatogram shows multiple peaks close to the main product peak. What are they and how do I prevent them?
A: These impurities often result from side reactions occurring during synthesis or cleavage.
Common Side Reactions and Prevention Strategies
Caption: Common impurities in crude peptides and their corresponding solutions.
Recommended Actions:
Deletion Sequences: Caused by incomplete coupling. Ensure coupling reactions go to completion and use a capping step after difficult couplings.
Aspartimide Formation: Occurs with aspartic acid (Asp), especially in sequences like -Asp-Gly-.[20] This rearrangement is mass neutral but can lead to byproducts that are difficult to separate.[18] To prevent this, use backbone protection (e.g., Dmb/Hmb) on the preceding residue or add acidic modifiers like Oxyma to the piperidine solution during Fmoc deprotection.[20]
Oxidation: Methionine, Tryptophan, and Cysteine are susceptible to oxidation.[4] During cleavage, use scavenger cocktails designed to protect these residues.[12] During synthesis, ensure high-quality, peroxide-free solvents are used.
Incomplete Deprotection: Bulky side-chain protecting groups may require longer cleavage times for complete removal. If you suspect incomplete deprotection, you can precipitate the crude peptide and re-subject it to a fresh cleavage cocktail.
Data Summary
Table 1: Comparison of Common Coupling Reagents for Difficult Sequences
Guanidinium-based; more reactive than HBTU due to the chlorine atom.
General use for difficult couplings as a cost-effective alternative to HATU.[6][8]
Table 2: Common Cleavage Cocktails for Protecting Sensitive Residues
Sensitive Residue(s)
Common Problem
Key Scavenger(s)
Example Cocktail (TFA Base)
Trp, Met, Cys, Tyr
Alkylation by carbocations
Triisopropylsilane (TIS), Water
TFA / TIS / H₂O (95:2.5:2.5) - A general-purpose, low-odor cocktail for many sequences.
Arg(Pmc/Pbf), Trp
Sulfonation, Alkylation
Thioanisole, Phenol, Water, EDT
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) - A strong, universal cocktail for complex peptides.
Met
Oxidation to sulfoxide
Dimethyl sulfide (DMS), TMSCl, PPh₃
TFA / Thioanisole / TMSCl / Me₂S / PPh₃ (85:5:5:5:0.1%) - Specifically designed to prevent methionine oxidation.[12]
Cys(Trt), His(Trt)
Reattachment to resin, modification
1,2-Ethanedithiol (EDT), TIS
TFA / TIS / EDT (95:2.5:2.5) - Effective for peptides rich in Cysteine and Histidine.
Key Experimental Protocols
Protocol 1: General Protocol for a "Difficult" Coupling Cycle (Manual Synthesis)
This protocol is recommended when incorporating a sterically hindered or modified amino acid known to couple poorly.
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[19]
Prepare Activation Solution: In a separate vessel, dissolve the modified Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HATU, 3-5 eq.), in DMF or NMP.[7]
Activate: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes.
Couple: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature. For extremely difficult cases, the temperature can be raised to 50°C.
Monitor: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser or TNBS test) to check for free amines.
Recouple (If Necessary): If the test is positive, drain the reaction vessel and repeat steps 2-5 (this is a "double coupling").
Wash: Once the coupling is complete (negative ninhydrin test), drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Protocol for Test Cleavage to Monitor Synthesis
For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis progress by cleaving a small sample of resin.[7]
Sample Resin: After a critical coupling step, remove a small amount of the peptide-resin (approx. 5-10 mg) and dry it under vacuum.
Prepare Cleavage Cocktail: In a microcentrifuge tube, prepare ~200 µL of a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Cleavage: Add the cleavage cocktail to the dried resin sample and let it react for 2 hours at room temperature, vortexing occasionally.[11]
Precipitation: Centrifuge the tube to pellet the resin. Transfer the supernatant (containing the cleaved peptide) to a new tube containing 1.5 mL of cold diethyl ether. A white precipitate should form.
Isolate Peptide: Centrifuge the ether mixture to pellet the crude peptide. Carefully decant the ether.
Wash: Wash the peptide pellet once more with cold ether to remove residual scavengers.
Analysis: Dry the pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis by LC-MS to verify the mass of the intermediate product.
Protocol 3: General Protocol for Final Peptide Cleavage and Deprotection
CAUTION: Always perform this procedure in a well-ventilated fume hood. TFA is highly corrosive.
Resin Preparation: Place the fully synthesized, dried peptide-resin in a suitable reaction vessel.
Prepare Cleavage Cocktail: Freshly prepare the appropriate cleavage cocktail based on the peptide's amino acid composition (see Table 2). Use approximately 10 mL of cocktail per gram of resin.[12]
Cleavage Reaction: Add the cleavage cocktail to the resin. Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. Reaction time may need to be extended for peptides with multiple Arg(Pmc/Pbf) residues or other stubborn protecting groups.[11][21]
Isolate Peptide Solution: Filter the resin and collect the filtrate (which contains the peptide) into a centrifuge tube. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
Precipitate Peptide: Add the TFA filtrate dropwise into a larger tube containing ~40 mL of cold diethyl ether with stirring. A white precipitate of the crude peptide should form.
Pellet and Wash: Centrifuge the suspension to pellet the peptide. Decant the ether. Resuspend the pellet in fresh cold ether and centrifuge again. Repeat this wash step two more times to thoroughly remove scavengers and cleaved protecting groups.[22]
Dry: After the final wash, decant the ether and dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.[22]
Technical Support Center: Crystallization of (S)-3-Amino-3-(4-bromophenyl)propanoic acid
Welcome to the technical support center for the crystallization of (S)-3-Amino-3-(4-bromophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide trouble...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the crystallization of (S)-3-Amino-3-(4-bromophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the crystallization of this chiral β-amino acid.
Frequently Asked Questions (FAQs)
Q1: My compound, (S)-3-Amino-3-(4-bromophenyl)propanoic acid, is "oiling out" during crystallization instead of forming solid crystals. What causes this and how can I resolve it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This often occurs when the solution is highly supersaturated, or when the temperature of the solution is above the melting point of the solute at that concentration. For amino acids, impurities can also significantly contribute to this phenomenon.
Troubleshooting Steps:
Reduce Supersaturation Rate: Cool the solution more slowly or add the anti-solvent at a much slower rate. This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a disordered oil.
Solvent Selection: The choice of solvent is critical. If you are observing oiling, the polarity difference between your solute and solvent might be too large. Consider using a solvent system where the compound is less soluble, or a mixed solvent system to fine-tune the solubility. For instance, if you are using a highly polar solvent, try adding a less polar co-solvent.
Increase Solvent Volume: Using a slightly larger volume of solvent can sometimes prevent premature precipitation at a temperature where the compound is still molten.
Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.
pH Adjustment: As an amino acid, the solubility of your compound is highly pH-dependent. Adjusting the pH of the solution closer to the isoelectric point of the molecule can decrease its solubility and promote crystallization over oiling out.
Q2: I am obtaining an amorphous solid instead of crystalline material. How can I induce crystallization?
A2: Amorphous solids lack the long-range ordered structure of a crystal and are often less stable. Their formation can be promoted by rapid precipitation or the presence of impurities that disrupt crystal lattice formation.
Troubleshooting Steps:
Slow Down the Process: Similar to preventing oiling out, slowing down the crystallization process by gradual cooling or slow addition of an anti-solvent is key.
Solvent System Optimization: Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility is often ideal. You can try dissolving the compound in a good solvent and then slowly adding a poor solvent (anti-solvent crystallization).
Trituration: If you have an amorphous solid, you can try a process called trituration. This involves suspending the amorphous material in a solvent in which it is poorly soluble and stirring for an extended period. This can sometimes provide the necessary energy and molecular mobility for the solid to rearrange into a crystalline form.
Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create microscopic imperfections on the glass surface that may act as nucleation sites.
Purity Check: Ensure the starting material is of high purity. Impurities can inhibit crystallization. Consider an additional purification step for your crude product before attempting crystallization.
Q3: I am experiencing poor yield during recrystallization. What are the likely causes and how can I improve it?
A3: Low yield is a common problem in recrystallization and can be attributed to several factors.
Troubleshooting Steps:
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound. Any excess solvent will retain more of your product in the solution upon cooling, thereby reducing the yield.
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize the amount of product that crystallizes out. Using an ice bath after the solution has cooled to room temperature is a common practice.
Prevent Premature Crystallization: If crystals form too early, for example during a hot filtration step, you can lose a significant portion of your product. Ensure your filtration apparatus is pre-heated.
Q4: Are there any known polymorphs of (S)-3-Amino-3-(4-bromophenyl)propanoic acid? How can I control polymorphism?
A4: While there is no specific literature detailing the polymorphism of (S)-3-Amino-3-(4-bromophenyl)propanoic acid, it is a phenomenon that should be considered for chiral carboxylic acids. Polymorphs are different crystalline forms of the same compound that can have different physical properties, such as solubility and melting point.
Controlling Polymorphism:
Solvent Choice: The solvent used for crystallization can have a significant impact on which polymorph is formed. Experimenting with a variety of solvents of different polarities is a key strategy in polymorph screening.
Crystallization Temperature and Rate of Cooling: Different polymorphs can be stable at different temperatures. Varying the crystallization temperature and the rate of cooling can favor the formation of a specific polymorph.
Supersaturation Level: The degree of supersaturation can influence the nucleation of different polymorphs.
Seeding: Using seed crystals of a known polymorph can direct the crystallization towards that specific form.
Troubleshooting Guides
Problem 1: Oiling Out
This guide provides a systematic approach to troubleshoot and resolve the issue of a compound "oiling out" during crystallization.
Problem 2: Formation of Amorphous Solid
This guide outlines the steps to take when an amorphous solid is obtained instead of a crystalline product.
Experimental Protocols
While a specific, optimized crystallization protocol for (S)-3-Amino-3-(4-bromophenyl)propanoic acid is not available in the peer-reviewed literature, the following general procedures for related β-amino acids can be adapted. It is highly recommended to perform small-scale trials to optimize solvent systems and conditions.
Protocol 1: Cooling Crystallization from a Single Solvent
This is a standard method suitable for compounds that have a significant difference in solubility at high and low temperatures in a particular solvent.
Materials:
Crude (S)-3-Amino-3-(4-bromophenyl)propanoic acid
High-purity solvent (e.g., Methanol, Ethanol, Water, or mixtures)
Place the crude (S)-3-Amino-3-(4-bromophenyl)propanoic acid in an Erlenmeyer flask.
Add a small amount of the chosen solvent.
Gently heat the mixture while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.
If any insoluble impurities are present, perform a hot filtration.
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities.
Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible.
Materials:
Crude (S)-3-Amino-3-(4-bromophenyl)propanoic acid
A "good" solvent (e.g., Methanol, Ethanol, DMSO)
An "anti-solvent" (e.g., Water, Hexane, Diethyl ether)
Erlenmeyer flask
Stirring apparatus
Filtration apparatus
Procedure:
Dissolve the crude (S)-3-Amino-3-(4-bromophenyl)propanoic acid in the minimum amount of the "good" solvent at room temperature.
Slowly add the "anti-solvent" dropwise to the stirred solution until the solution becomes cloudy (the point of saturation).
If the cloudiness persists, add a few drops of the "good" solvent until the solution becomes clear again.
Allow the solution to stand undisturbed. Crystals should form over time.
If no crystals form, you can try scratching the inside of the flask or adding a seed crystal.
Once crystallization is complete, cool the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the anti-solvent.
Dry the crystals under vacuum.
Data Presentation
While extensive quantitative data for (S)-3-Amino-3-(4-bromophenyl)propanoic acid is not publicly available, the following table summarizes key physical properties and provides data for a closely related analog for comparison.
No quantitative data found. General solubility as an amino acid suggests solubility in aqueous acids and bases, and some polar organic solvents.
No quantitative data found.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized on a small scale before scaling up. Always follow appropriate laboratory safety procedures.
Technical Support Center: HPLC Method Development for Chiral Amino Acid Purity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC method development for the purity...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on HPLC method development for the purity analysis of chiral amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a chiral HPLC method for amino acid analysis?
The initial and most critical step is to decide between a direct or indirect separation strategy.[1]
Direct methods utilize a Chiral Stationary Phase (CSP) to separate the enantiomers without derivatization. This approach is often preferred for its simplicity, as it avoids extra sample preparation steps and potential impurities from derivatization reagents.[2]
Indirect methods involve derivatizing the amino acid enantiomers with a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (like a C18).[1][3] This method is particularly useful when high sensitivity is needed or when a suitable chiral column is not available.[1]
Q2: How do I choose between a direct and an indirect method?
The choice depends on several factors, including the nature of your amino acid, required sensitivity, sample matrix complexity, and available instrumentation.[1]
Choose a direct method (CSP) for routine quality control of underivatized amino acids, as it is generally more robust and efficient.[1]
Opt for an indirect method (CDA) for trace analysis in complex biological samples, especially when higher sensitivity is required. Fluorescent derivatizing agents can significantly enhance detection limits.[1]
Below is a decision logic diagram to help guide your choice.
Caption: Decision logic for selecting an HPLC method.
Q3: Which type of Chiral Stationary Phase (CSP) is best for underivatized amino acids?
Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ T) are particularly effective for the direct analysis of underivatized amino acids.[2] This is because they possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar, zwitterionic compounds like amino acids.[2] Other successful CSPs include crown ether, ligand-exchange, and zwitterionic types.[4][5] Polysaccharide-based CSPs can be challenging for underivatized amino acids due to the analytes' poor solubility in the typically used non-polar solvents.[2]
Q4: What are the most common Chiral Derivatizing Agents (CDAs) for amino acids?
Marfey's reagent (FDAA) is one of the most widely used CDAs for determining the stereochemistry of amino acids.[3][6] Other common agents include o-phthalaldehyde (OPA) combined with a chiral thiol (like N-acetyl-L-cysteine), GITC, and S-NIFE.[6][7]
Q5: What does "method validation" involve for chiral purity analysis?
Method validation for chiral purity should be conducted according to ICH guidelines.[8][9] Key parameters to evaluate include:
Specificity/Selectivity: The ability to assess the desired enantiomer in the presence of its counterpart and other potential impurities.
Precision: Repeatability and intermediate precision of the retention times and peak areas.
Linearity and Range: The relationship between the concentration of the minor enantiomer and the detector response.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
Accuracy: The closeness of the measured amount of the enantiomer to its true value, often assessed by analyzing samples with known amounts of the impurity.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Poor or No Enantiomeric Resolution
Symptom: The D and L enantiomers elute as a single peak or with very little separation (Rs < 1.5).
Possible Cause
Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)
The selected CSP may not provide the necessary stereospecific interactions for your specific amino acid. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, macrocyclic glycopeptide, zwitterionic).[10]
Suboptimal Mobile Phase Composition
The mobile phase composition is critical for chiral recognition. Systematically vary the type and percentage of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile).[10][11] For reversed-phase, adjust the pH of the aqueous component.
Incorrect or Missing Mobile Phase Additive
For basic amino acids, add a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%). For acidic amino acids, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%).[11][12] These additives improve peak shape and can enhance resolution.[10]
Inappropriate Temperature or Flow Rate
Chiral separations are often sensitive to temperature. Decreasing the temperature can enhance weaker bonding forces and improve selectivity.[13][14] Similarly, reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution.[10][13]
Insufficient Column Equilibration
Ensure the column is thoroughly equilibrated with the mobile phase before injection. A stable baseline is a good indicator of equilibration.[10][14] CHIROBIOTIC™ columns may require longer equilibration times (1-2 hours).[14]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a tailing or fronting edge, which can compromise resolution and integration accuracy.
Possible Cause
Suggested Solution
Secondary Interactions with Residual Silanols
This is common for basic analytes. Add a basic modifier (e.g., DEA, ethanolamine) to the mobile phase to mask the silanol groups on the silica surface.[12][15] Reducing the mobile phase pH can also help for some compounds.
Column Overload
Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[16]
Partially Blocked Column Frit
Debris from the sample or system can block the inlet frit, distorting the flow path. Try backflushing the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.[17] Using a guard column or an in-line filter can prevent this.
Sample Solvent Incompatibility
The solvent used to dissolve the sample can cause peak distortion if it is much stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase.
Column Deterioration
Over time, voids or channels can form in the column packing, leading to poor peak shape. If other troubleshooting steps fail, replace the column.
Problem 3: Drifting or Inconsistent Retention Times
Symptom: The time at which peaks elute changes between injections or over a sequence.
Possible Cause
Suggested Solution
Column Temperature Fluctuations
Use a reliable column oven to maintain a constant temperature. Even small temperature changes can affect retention, especially in ion-exchange systems.[18]
Changes in Mobile Phase Composition
If using online mixing, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can eliminate this as a variable.[18] Ensure the mobile phase is well-mixed and degassed.
Insufficient Column Equilibration
A drifting baseline and moving retention times are classic signs of an unequilibrated column. Allow sufficient time for the column to equilibrate with the new mobile phase.
"Memory Effect" of Mobile Phase Additives
Strongly adsorbed mobile phase additives (like some amines or acids) can alter the stationary phase surface, affecting subsequent analyses even after changing the mobile phase.[15][19] It may be necessary to dedicate a column to a specific method or use extensive washing procedures.
Pump Issues (Air Bubbles, Leaks)
Ensure the pump is properly primed and free of air bubbles. Check for leaks in the system, as this will affect the flow rate and pressure, leading to retention time shifts.[18]
Quantitative Data Summary
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Separations
Suppresses interaction with residual silanols, dramatically improving peak shape and resolution for basic compounds.[10][12]
Ion-Pair Reagent
N,N,N-trimethyloctylammonium bromide
Varies
To improve resolution of derivatized amino acids.
Can improve the resolution of diastereomers and shorten analysis time.[7]
Experimental Protocols
Protocol 1: Direct Separation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP
This protocol provides a starting point for separating a mixture of underivatized D/L-amino acids.
Column: Astec® CHIROBIOTIC™ T (or similar teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
Mobile Phase: A simple starting mobile phase is a mixture of Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v).[2]
Optimization Note: The retention of amino acids on this phase often exhibits a "U-shaped" profile with respect to the organic modifier concentration. Test different percentages of methanol (e.g., from 30% to 90%) to find the optimal resolution.[2]
Flow Rate: 1.0 mL/min.
Optimization Note: If resolution is insufficient, decrease the flow rate to 0.5-0.8 mL/min.[10]
Column Temperature: 25 °C.
Optimization Note: Test lower temperatures (e.g., 15 °C) to potentially increase enantioselectivity.[13]
Detection: UV (e.g., 210 nm) or Mass Spectrometry (MS). This mobile phase is LC-MS compatible.[2]
Injection Volume: 5-10 µL.
Equilibration: Equilibrate the column for at least 30-60 minutes, or until a stable baseline is achieved, before the first injection.
Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)
This protocol describes the formation of diastereomers for separation on a standard reversed-phase column.
Derivatization Procedure: [1]
a. Dissolve the amino acid sample (~50 nmol) in 100 µL of 1 M sodium bicarbonate.
b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
c. Incubate the mixture at 40 °C for 1 hour in the dark.
d. Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.
e. Evaporate the acetone and dilute the remaining aqueous sample with the initial mobile phase for HPLC analysis.
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point. Adjust as needed based on the hydrophobicity of the derivatized amino acids.
Flow Rate: 1.0 mL/min.
Detection: UV at 340 nm (the DNP derivatives show strong absorbance at this wavelength).[6]
Scaling up the synthesis of enantiomerically pure β-amino acids
Welcome to the Technical Support Center for the Synthesis of Enantiomerically Pure β-Amino Acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges enc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the Synthesis of Enantiomerically Pure β-Amino Acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure β-amino acids?
A1: The main approaches include asymmetric synthesis, chiral resolution of racemates, and enzymatic methods.[1] Asymmetric synthesis aims to directly produce a single enantiomer using chiral catalysts, auxiliaries, or reagents.[2] Common methods involve catalytic hydrogenation, Mannich reactions, and conjugate additions.[2][3] Chiral resolution separates a racemic mixture into its constituent enantiomers, often through diastereomeric salt formation or chromatography.[4][5] Enzymatic strategies, such as using transaminases or lipases, offer high selectivity for either kinetic resolution of a racemate or asymmetric synthesis from a prochiral substrate.[1][6][7]
Q2: Why are protecting groups necessary in β-amino acid synthesis?
A2: Protecting groups are essential to temporarily block reactive functional groups, such as the amino (-NH2) and carboxyl (-COOH) groups, to prevent unwanted side reactions during synthesis.[8][9][10] This ensures that reactions occur specifically at the desired position, preventing polymerization or self-coupling.[10] The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps, as they must be stable during the reaction but easily removable without affecting the rest of the molecule.[9] Commonly used α-amino protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[11]
Q3: What is racemization and why is it a significant problem?
A3: Racemization is the process that leads to the formation of a 1:1 mixture of enantiomers (a racemate) from a single pure enantiomer.[12] It is a major challenge in peptide synthesis and amino acid chemistry because the activation of carboxylic acids, a necessary step for forming peptide bonds, can lead to the loss of stereochemical integrity at the α-carbon.[13] This is problematic as the biological activity of peptides and drugs is often specific to a single enantiomer. Factors that influence racemization include the choice of base, coupling reagents, and reaction temperature.[13]
Q4: Which analytical techniques are used to determine the enantiomeric purity of β-amino acids?
A4: The most common methods for determining enantiomeric purity (typically expressed as enantiomeric excess, e.e., or enantiomeric ratio, e.r.) are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14][15] Capillary Electrophoresis (CE) with chiral selectors is another effective technique.[16] These methods utilize a chiral stationary phase or a chiral additive in the mobile phase to separate the enantiomers, allowing for their quantification.[15][17] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used.[18]
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Enantiomeric Excess (e.e.)
Possible Cause
Suggested Solution
Ineffective Chiral Catalyst/Auxiliary
Verify the purity and integrity of the chiral catalyst or auxiliary. Consider screening different ligands or catalysts. For example, in asymmetric allylation, different Trost ligands can yield varying enantioselectivity.[19]
Incorrect Reaction Temperature
Many asymmetric reactions are highly temperature-sensitive. Lowering the reaction temperature can often improve enantioselectivity. Perform a temperature optimization study.
Solvent Effects
The polarity and nature of the solvent can significantly influence the transition state of the reaction. Screen a range of solvents to find the optimal one for your specific transformation.
Substrate Incompatibility
The substrate itself may not be well-suited for the chosen catalytic system. Modify the substrate or select a different synthetic route. Electron-withdrawing or -donating groups can impact catalyst performance.[20]
Racemization of Product
The desired product may be racemizing under the reaction or workup conditions.[13] Check the stability of the product under the reaction conditions. Use milder bases (e.g., N-methylmorpholine instead of triethylamine) or additives like HOBt to suppress racemization.[13]
Problem 2: Low Reaction Yield
Possible Cause
Suggested Solution
Incomplete Reaction
Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature, or the amount of catalyst/reagent.
Poor Reagent/Catalyst Activity
Ensure all reagents are pure and dry, and that the catalyst has not degraded. Some catalysts are sensitive to air or moisture. Use freshly prepared or properly stored materials.
Side Reactions
Unwanted side reactions can consume starting material. Analyze the crude reaction mixture to identify byproducts. Adjusting stoichiometry, reaction temperature, or order of addition may minimize side reactions.
Product Degradation
The product may be unstable under the reaction or workup conditions. Consider using milder workup procedures (e.g., avoiding strong acids/bases) or protecting sensitive functional groups.
Inefficient Purification
Product may be lost during purification steps like chromatography or crystallization. Optimize the purification protocol. For issues with chromatography, check for proper column packing and solvent system.[21]
Problem 3: Difficulty with Protecting Group Removal (Deprotection)
Possible Cause
Suggested Solution
Incomplete Deprotection
The deprotection reaction may not have gone to completion. Increase the reaction time, temperature, or concentration of the deprotecting agent. For example, Boc group removal with TFA may require longer exposure for sterically hindered substrates.[11]
Protecting Group is Too Stable
The chosen protecting group may be too robust for the planned deprotection conditions. Re-evaluate the synthetic strategy and select a more labile protecting group.[8]
Side Reactions During Deprotection
The deprotection conditions may be too harsh, causing degradation of the product or removal of other protecting groups. Use milder or more specific deprotection reagents. For example, Fmoc removal is achieved with mild bases like piperidine.[9][11]
Catalyst Poisoning (for hydrogenolysis)
If using catalytic hydrogenolysis (e.g., to remove a Z or Bn group), the catalyst (e.g., Pd/C) may be poisoned by sulfur-containing compounds or other impurities.[9] Ensure starting materials are pure.
Quantitative Data Summary
Table 1: Catalytic Asymmetric Synthesis of β²-Amino Acids
This table summarizes data for a catalytic one-pot approach to enantiopure and unmodified β²-amino acids using a confined imidodiphosphorimidate (IDPi) catalyst.[20]
Entry
Substrate (Bis-Silyl Ketene Acetal)
Product
Yield (%)
e.r.
1
Phenyl-substituted (1a)
4a
99
95.5:4.5
2
Naphthyl-substituted (1k)
4k
97
96:4
3
Thiophenyl-substituted (1l)
4l
98
95:5
4
p-CF3-phenyl-substituted (1g)
4g
95
97:3
5
Aliphatic (from 20 mmol scale)
4u
98
95:5
Data sourced from List, B., et al. (2021).[20] Reactions performed using IDPi catalyst 3h . e.r. = enantiomeric ratio.
Table 2: Asymmetric Mannich Reaction for Vinylogous β-Amino Acid Synthesis
This table shows the overall yields for a multi-step synthesis of chiral vinylogous β-amino acids (VBAAs) starting from aromatic aldehydes.[18]
Entry
Aldehyde Starting Material
Final VBAA Product
Overall Yield (%)
1
4-Bromobenzaldehyde
1a
28
2
4-(Trifluoromethyl)benzaldehyde
1b
12
3
2-Naphthaldehyde
1c
11
4
4-(tert-Butyl)benzaldehyde
1d
11
Data sourced from Roy, D., et al. (2015).[18] The synthesis involves an enantioselective Mannich reaction followed by a Horner-Wadsworth-Emmons reaction and hydrolysis.
Experimental Protocols
Protocol 1: Catalytic Asymmetric Synthesis of Free β²-Amino Acids
This protocol is adapted from a method for the one-pot synthesis of unmodified β²-amino acids.[20]
Materials:
Confined IDPi catalyst 3h (0.5-1 mol%)
Bis-silyl ketene acetal (BSKA) (1.2 equiv)
Silylated aminomethyl ether (1.0 equiv)
Anhydrous solvent (e.g., dichloromethane)
Hydrochloric acid (1 M) for workup
Procedure:
To an oven-dried vial under an inert atmosphere (e.g., argon), add the IDPi catalyst.
Add the anhydrous solvent, followed by the silylated aminomethyl ether.
Cool the mixture to the optimized reaction temperature (e.g., -78 °C).
Add the bis-silyl ketene acetal (BSKA) dropwise over 5 minutes.
Stir the reaction mixture at this temperature for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
Upon completion, quench the reaction by adding 1 M HCl.
Allow the mixture to warm to room temperature and stir for 30 minutes for hydrolysis.
Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.
The free β²-amino acid product is typically in the aqueous layer. The catalyst can be recovered from the combined organic layers.[20]
Lyophilize the aqueous layer to isolate the crude product. Purify further if necessary by recrystallization.
Determine yield and enantiomeric ratio using standard analytical techniques (e.g., chiral HPLC).
Protocol 2: Chiral Resolution of a Racemic β-Amino Acid via Diastereomeric Salt Formation
This is a general protocol for resolving a racemic amino acid.[5]
Materials:
Racemic β-amino acid
Enantiomerically pure resolving agent (e.g., (R)-(+)-α-methylbenzylamine for an acidic amino acid, or (+)-tartaric acid for a basic amino acid derivative)
Appropriate solvent for crystallization (e.g., ethanol, methanol, water, or a mixture)
Procedure:
Dissolve the racemic β-amino acid in a suitable solvent with gentle heating.
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
Add the resolving agent solution to the amino acid solution.
Allow the solution to cool slowly to room temperature to induce crystallization of one diastereomeric salt. Cooling in an ice bath may be necessary to maximize crystal formation.
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
The mother liquor contains the other diastereomer. This can be isolated by evaporating the solvent.
To liberate the free amino acid, dissolve the separated diastereomeric salt in water and add an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to break the salt.
Extract the free amino acid into an organic solvent or isolate by precipitation.
Determine the enantiomeric purity of the resolved amino acid using chiral HPLC or another suitable method.
Visualizations
Caption: General workflow for the asymmetric synthesis of β-amino acids.
Caption: Decision tree for troubleshooting low enantioselectivity.
Caption: Logical flow of using protecting groups in synthesis.
Managing solubility issues of protected amino acids in organic solvents
Technical Support Center: Managing Solubility of Protected Amino Acids This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked qu...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Managing Solubility of Protected Amino Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of protected amino acids in organic solvents during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc- or Boc-protected amino acid not dissolving in a standard solvent like DMF or DCM?
A1: Several factors can cause poor solubility even in commonly used solvents:
Amino Acid Side Chain: The inherent properties of the amino acid's side chain are a primary factor.[1] Large, bulky, or nonpolar side chains reduce solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF).[1]
Protecting Group Aggregation: The protecting groups themselves, particularly the aromatic Fmoc group, can stack and aggregate, leading to lower solubility.[2][3]
Solvent Quality: The purity of the solvent is critical. For instance, DMF can degrade over time to form dimethylamine, which can negatively impact reactions.[2][4]
Compound Purity: Impurities within the protected amino acid powder can hinder dissolution.[1]
On-Resin Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chain, especially if hydrophobic, can aggregate on the resin, preventing solvents and reagents from accessing the reaction sites.[2][3]
Q2: Can I use heat to help dissolve my protected amino acid?
A2: Yes, gentle heating is a common technique. Warming the solution to approximately 37-40°C can significantly increase the solubility of sparingly soluble compounds.[1][2] However, this must be done with caution, as excessive heat can cause degradation of the protected amino acid.[1] It is always recommended to test heating on a small sample first.
Q3: What are the best alternative solvents if DMF or DCM fails?
A3: N-Methyl-2-pyrrolidone (NMP) is a very common alternative with a higher solvating power than DMF, especially for hydrophobic and aggregating sequences.[2][5] Dimethyl sulfoxide (DMSO) is another powerful solvent that can dissolve many difficult protected amino acids.[2] For particularly challenging cases, solvent mixtures are often effective.[1][2]
Q4: My protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) forms a gel in the solvent. What should I do?
A4: Gelling is a sign of strong intermolecular interactions and partial solvation. To resolve this, you can try:
Sonication: This uses ultrasonic waves to break up aggregates and promote dissolution.[1][6]
Adding a Co-solvent: Introducing a small amount of a stronger solvent like DMSO or NMP can disrupt the interactions causing gelling.[2]
Dilution: Using a larger volume of the primary solvent may prevent the concentration-dependent gelling effect.
Q5: Could low coupling efficiency in my peptide synthesis be related to a solubility issue?
A5: Absolutely. If the protected amino acid is not fully dissolved, its concentration in the solution is lower than calculated, leading to incomplete or slow coupling reactions.[1][3] Any precipitate or suspended particles indicate that the reagent is not fully available for the reaction.
Troubleshooting Guide
If you are encountering solubility issues, follow this systematic approach to diagnose and solve the problem.
Initial Troubleshooting Workflow
This diagram outlines the decision-making process when a protected amino acid fails to dissolve.
Caption: Workflow for troubleshooting protected amino acid solubility.
Data Presentation: Solubility Overview
The solubility of protected amino acids is highly dependent on the specific amino acid, protecting groups, and the solvent system. Exact quantitative values are often proprietary or not widely published. The table below provides a qualitative summary for common Fmoc-protected amino acids.
Fmoc-Amino Acid
DMF
NMP
DCM
Common Issues & Notes
Fmoc-Ala-OH
High
High
Medium
Generally soluble.
Fmoc-Gly-OH
High
High
Low
Generally soluble in polar aprotic solvents.
Fmoc-Val-OH
Medium
High
Medium
Hydrophobic side chain can lower solubility.
Fmoc-Leu-OH
Medium
High
High
Hydrophobic; NMP is often preferred over DMF.[2][5]
Fmoc-Ile-OH
Medium
High
High
Similar to Leucine, can be challenging in DMF.
Fmoc-Phe-OH
Medium
High
Medium
Aromatic side chain can contribute to aggregation.
Fmoc-Trp(Boc)-OH
Medium
High
Medium
The bulky Boc group can affect solubility.
Fmoc-Asn(Trt)-OH
Low
Medium
Low
Trityl group greatly reduces solubility in DMF.[7]
Fmoc-Gln(Trt)-OH
Low
Medium
Low
Similar to Asparagine, Trityl protection poses challenges.[7]
Fmoc-Arg(Pbf)-OH
Low-Medium
Medium
Low
Prone to gelling and aggregation.[8] Requires careful handling.
Fmoc-Cys(Trt)-OH
Medium
High
High
Trityl protection prevents disulfide bond formation.[2]
Experimental Protocols
Here are detailed methods for dissolving protected amino acids, from standard procedures to more advanced techniques.
Protocol 1: Standard Dissolution
This protocol is for routinely soluble protected amino acids.
Preparation: Weigh the required amount of the protected amino acid into a clean, dry vessel suitable for your reaction.
Solvent Addition: Add the calculated volume of the primary solvent (e.g., DMF, NMP, DCM).
Agitation: Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
Visual Inspection: Visually confirm that the solution is clear and free of any suspended particles. If not, proceed to Protocol 2 or 3.
Protocol 2: Aiding Dissolution with Sonication
Use this method for compounds that are slow to dissolve or form clumps.
Initial Suspension: Prepare a suspension of the protected amino acid in the chosen solvent as described in Protocol 1.
Sonication Bath: Place the vessel into a water bath sonicator. Ensure the water level is sufficient to cover the solvent level inside the vessel.
Application: Sonicate the suspension for 5-15 minute intervals.[1][9]
Inspection: After each interval, visually inspect the solution. Swirl the vessel gently.
Caution: Be aware that prolonged sonication can cause gentle heating of the sample. Monitor the temperature to ensure it does not exceed 40°C.
Protocol 3: Aiding Dissolution with Gentle Heating
This protocol is effective for compounds that require more energy to dissolve.
Initial Suspension: Prepare a suspension of the protected amino acid in the solvent.
Heating: Place the vessel in a water bath pre-heated to no more than 40°C.[1]
Agitation: Stir or swirl the mixture continuously while it is being warmed.
Monitoring: Do not leave the solution unattended. Heat only for the time required to achieve dissolution, typically 5-10 minutes.
Cooling: Once dissolved, remove the vessel from the heat and allow the solution to cool to room temperature before adding it to the reaction (e.g., coupling to resin).[1]
Protocol 4: Using a Co-Solvent or "Magic Mixture"
This is an advanced technique for extremely difficult-to-dissolve compounds.
Co-Solvent Approach:
Attempt to dissolve the compound in a minimal amount of a stronger solvent (e.g., DMSO).
Once dissolved, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP).[1]
Be mindful of the final concentration of the strong solvent in your reaction, as it may affect downstream steps.
"Magic Mixture" Approach:
For particularly stubborn sequences, a "Magic Mixture" can be employed.[1][2]
Prepare a solvent system consisting of DCM, DMF, and NMP in a 1:1:1 ratio.
Attempt to dissolve the protected amino acid in this mixture using the methods described above (agitation, sonication, etc.).
Factors Influencing Solubility
The solubility of a protected amino acid is a complex interplay of multiple factors. Understanding these relationships can help in predicting and managing potential issues.
Caption: Key factors influencing the solubility of protected amino acids.
Technical Support Center: Selective Removal of Fmoc and Boc Protecting Groups
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the selective removal of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-but...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the selective removal of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues encountered during chemical synthesis.
Frequently Asked questions (FAQs)
Q1: What is the fundamental principle behind the selective removal of Fmoc and Boc groups?
The selective removal of Fmoc and Boc protecting groups is based on the principle of orthogonal protection . This strategy utilizes protecting groups that can be removed under distinct chemical conditions, allowing for the deprotection of one group without affecting the other.[1][2][3] The key difference lies in their lability:
Fmoc is labile under basic conditions , typically cleaved by a mild base like piperidine.[1][4]
Boc is labile under acidic conditions , requiring a strong acid such as trifluoroacetic acid (TFA) for removal.[1][]
This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the precise and sequential construction of complex molecules.[2]
Q2: Can Fmoc and Boc protecting groups be used in the same synthesis?
Yes, the orthogonal nature of Fmoc and Boc groups allows them to be used together in a single synthetic strategy.[] For instance, in Fmoc-based SPPS, the α-amino group of the peptide backbone is protected with the base-labile Fmoc group, while the side chains of reactive amino acids are often protected with acid-labile groups like Boc.[][6] The Fmoc group is removed at each cycle of amino acid addition, while the Boc-protected side chains remain intact until the final cleavage from the resin with a strong acid.[6]
Q3: What are the most common reagents used for Fmoc and Boc deprotection?
The choice of reagent is critical for efficient and clean deprotection.
For Fmoc deprotection: The most common reagent is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][7] Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for difficult sequences, sometimes in combination with piperidine.[7][8]
For Boc deprotection:Trifluoroacetic acid (TFA) is the most common reagent, typically used in a mixture with a solvent like dichloromethane (DCM).[9][10][11] Milder acidic conditions, such as 4M HCl in dioxane, can also be employed for selective deprotection in the presence of other acid-sensitive groups.[9][12]
Q4: How can I monitor the completion of the deprotection reaction?
Monitoring the reaction is crucial to ensure complete removal of the protecting group, which is essential for the subsequent coupling step.
For Fmoc deprotection:
UV-Vis Spectrophotometry: This method monitors the release of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance at around 301 nm.[7]
Kaiser Test: This is a highly sensitive qualitative colorimetric test for the presence of free primary amines. A positive result (deep blue color) indicates successful Fmoc removal.[7]
For Boc deprotection:
Thin-Layer Chromatography (TLC): TLC can be used to follow the disappearance of the starting material (Boc-protected compound).
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method to confirm the complete removal of the Boc group by observing the mass of the product.[13]
Data Presentation: Deprotection Conditions
The following tables summarize typical quantitative data for the selective removal of Fmoc and Boc protecting groups. Note that optimal conditions can vary depending on the specific substrate and sequence.
Table 1: Standard Conditions for Fmoc Deprotection
Parameter
Condition
Notes
Reagent
20% (v/v) Piperidine in DMF
The most common and generally effective reagent.[4][7]
Alternative Reagent
2% DBU in DMF
Used for "difficult" sequences with steric hindrance or aggregation.[7]
Ensure the deprotection solution is prepared correctly (typically 20% piperidine in DMF).[7]
Insufficient Deprotection Time
Increase the reaction time, especially for "difficult" sequences.[7]
Low Temperature
Ensure the reaction is performed at a consistent room temperature.[7]
Steric Hindrance
Bulky adjacent amino acids can hinder access of the base. Increase reaction time or use a stronger base like DBU.[7]
Peptide Aggregation
Use chaotropic agents or perform the deprotection at an elevated temperature (e.g., 40-50°C).[2][14]
Poor Resin Swelling
Ensure the resin is adequately swelled in the appropriate solvent before deprotection.
Diagram: Troubleshooting Workflow for Incomplete Fmoc Deprotection
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Troubleshooting Side Reactions in Boc Deprotection
Issue: Observation of unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, after Boc deprotection.[9]
Possible Causes and Solutions:
Cause
Solution
Alkylation by tert-butyl cation
The primary cause of side reactions is the reactive tert-butyl cation intermediate formed during deprotection.[9] This electrophile can attack nucleophilic residues.
Susceptible Amino Acids
Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly vulnerable to alkylation.[9]
Prevention Strategy
The most effective solution is to add scavengers to the deprotection cocktail to trap the tert-butyl cation.[9][13]
Caption: Role of scavengers in preventing side reactions during Boc deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (approximately 10 mL per gram of resin).[8]
Reaction: Agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, this time can be extended, or a second treatment can be performed.[8]
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
Monitoring (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of free primary amines.[7] A positive test is indicated by a dark blue color.[7]
Protocol 2: Standard Boc Deprotection with Scavengers
Preparation: Dissolve the Boc-protected compound in an appropriate solvent such as DCM. Cool the solution to 0°C in an ice bath.[12]
Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v). Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[13]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene. The resulting amine TFA salt can often be used directly in the next step or neutralized.
Deprotection Mechanisms
Understanding the reaction mechanisms is key to troubleshooting and optimizing deprotection strategies.
A Comparative Analysis of (S)- and (R)-Enantiomers of 3-Amino-3-(4-bromophenyl)propanoic Acid for Researchers and Drug Development Professionals
In the realm of neuroscience research and the development of therapeutics for neurological disorders, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparat...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of neuroscience research and the development of therapeutics for neurological disorders, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comparative overview of the (S)- and (R)-enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid, compounds of interest for their potential modulation of neurotransmitter systems. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this document outlines the necessary experimental frameworks to conduct such an analysis, drawing upon established methodologies for similar compounds.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the enantiomers is presented below. These characteristics are essential for experimental design, including solvent selection and concentration calculations.
Property
(S)-Enantiomer
(R)-Enantiomer
Molecular Formula
C₉H₁₀BrNO₂
C₉H₁₀BrNO₂
Molecular Weight
244.09 g/mol
244.09 g/mol
Appearance
Solid
Solid
Chirality
(S)-configuration
(R)-configuration
Biological Activity and Therapeutic Potential
Both the (S)- and (R)-enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid are recognized as valuable building blocks in medicinal chemistry, particularly for the synthesis of novel compounds targeting neurological disorders.[1] Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) suggests a potential interaction with GABA receptors, which are pivotal in regulating neuronal excitability throughout the central nervous system.
While specific studies detailing the differential effects of the (S)- and (R)-enantiomers of the brominated compound are scarce, research on the structurally related 3-amino-3-(4-chlorophenyl)propanoic acid has shown it to be a weak antagonist of the GABA-B receptor. This finding suggests that the enantiomers of 3-Amino-3-(4-bromophenyl)propanoic acid may also exhibit activity at GABA receptors, and importantly, this activity is likely to be stereospecific. The precise nature of their interaction—whether as agonists, antagonists, or allosteric modulators—and their selectivity for different GABA receptor subtypes can only be determined through rigorous experimental evaluation.
Experimental Protocols
To facilitate the direct comparison of the (S)- and (R)-enantiomers, the following detailed experimental protocols are provided. These methods are standard in the field for characterizing the pharmacological profile of compounds acting on GABA receptors.
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
The initial and critical step is to ensure the enantiomeric purity of the (S)- and (R)-isomers or to separate them from a racemic mixture.
Workflow for Chiral HPLC Separation
Caption: Chiral HPLC workflow for the separation of enantiomers.
Methodology:
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based column), is recommended for the direct analysis of underivatized amino acids.
Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer containing a small percentage of an acid (e.g., formic acid or acetic acid) to improve peak shape. The exact ratio should be optimized for the best resolution.
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
Quantification: The enantiomeric excess (e.e.) can be determined by integrating the peak areas of the two enantiomers.
GABA Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the enantiomers for GABA-A and GABA-B receptors.
Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
GABA-A Receptor Binding Assay:
Radioligand: [³H]Muscimol or [³H]Gabazin are commonly used radioligands for the GABA-A receptor.
Membrane Preparation: Crude synaptic membranes are prepared from rat or mouse brain tissue.
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test enantiomer.
Non-specific Binding: Determined in the presence of a high concentration of a known GABA-A agonist or antagonist (e.g., GABA or bicuculline).
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
GABA-B Receptor Binding Assay:
Radioligand: --INVALID-LINK---Baclofen or a high-affinity antagonist like [³H]CGP 54626 can be used.
Procedure: The protocol is similar to the GABA-A binding assay, with modifications to the buffer composition (e.g., inclusion of divalent cations like Ca²⁺ or Mg²⁺) to optimize binding to GABA-B receptors.
Functional Assays
Functional assays are crucial to determine whether the enantiomers act as agonists, antagonists, or allosteric modulators at the GABA receptors.
[³⁵S]GTPγS Binding Assay for GABA-B Receptors:
This assay measures the activation of G-proteins coupled to GABA-B receptors.
Principle: Agonist binding to the GABA-B receptor stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Procedure: Brain membranes are incubated with GDP, the test enantiomer, and [³⁵S]GTPγS.
Interpretation: An increase in [³⁵S]GTPγS binding indicates agonistic activity, while the ability of an enantiomer to inhibit the agonist-stimulated binding suggests antagonistic activity.
Electrophysiological Assays for GABA-A Receptors:
Technique: Two-electrode voltage clamp or patch-clamp recordings from oocytes or mammalian cells expressing specific GABA-A receptor subtypes.
Procedure: The ability of the enantiomers to elicit a current in the absence of GABA (agonist activity) or to modulate the current induced by GABA (allosteric modulation) is measured.
Expected Data Presentation
The quantitative data obtained from these experiments should be summarized in clear, structured tables to facilitate a direct comparison between the (S)- and (R)-enantiomers.
Table 1: GABA Receptor Binding Affinities
Enantiomer
Receptor Subtype
Radioligand
Kᵢ (nM) ± SEM
(S)-enantiomer
GABA-A
[³H]Muscimol
Data to be determined
(R)-enantiomer
GABA-A
[³H]Muscimol
Data to be determined
(S)-enantiomer
GABA-B
--INVALID-LINK---Baclofen
Data to be determined
(R)-enantiomer
GABA-B
--INVALID-LINK---Baclofen
Data to be determined
Table 2: Functional Activity at GABA-B Receptors ([³⁵S]GTPγS Assay)
Enantiomer
EC₅₀ (nM) ± SEM (Agonist)
% Max Stimulation (vs. GABA)
IC₅₀ (nM) ± SEM (Antagonist)
(S)-enantiomer
Data to be determined
Data to be determined
Data to be determined
(R)-enantiomer
Data to be determined
Data to be determined
Data to be determined
Conclusion
While the existing literature points to the potential of (S)- and (R)-3-Amino-3-(4-bromophenyl)propanoic acid as modulators of the GABAergic system, a definitive comparative analysis of their biological activities is currently lacking. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to undertake such an investigation. The elucidation of the stereospecific interactions of these enantiomers with their biological targets is a critical step in advancing our understanding of their therapeutic potential and in the rational design of novel neuropharmacological agents. The data generated from these studies will be invaluable in determining which enantiomer, if any, possesses a more favorable pharmacological profile for further development.
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of 3-Phenylpropanoic Acid Derivatives
A deep dive into the chemical nuances that dictate the biological activity of 3-phenylpropanoic acid derivatives reveals a landscape of therapeutic potential. This guide offers a comparative analysis of their structure-a...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the chemical nuances that dictate the biological activity of 3-phenylpropanoic acid derivatives reveals a landscape of therapeutic potential. This guide offers a comparative analysis of their structure-activity relationships (SAR), with a focus on their antimicrobial and anticancer properties. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising class of compounds.
The 3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[3][4][5] The versatility of this scaffold allows for a multitude of chemical modifications, each influencing the compound's interaction with biological targets and ultimately its therapeutic efficacy. This guide synthesizes findings from various studies to illuminate the key structural features governing the activity of these derivatives.
Comparative Analysis of Biological Activity
The potency of 3-phenylpropanoic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring and modifications to the propanoic acid chain. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the antimicrobial and anticancer activities of different derivatives.
Antimicrobial Activity
The search for novel antimicrobial agents has led to the exploration of various 3-phenylpropanoic acid derivatives. Studies have shown that substitutions on the phenyl ring and modifications of the core structure can lead to potent antibacterial and antifungal agents.
Table 1: Antimicrobial Activity of 3-Hydroxy-2-methylene-3-phenylpropanoic Acid Derivatives [6]
Compound
R
R1
R2
Test Organism
MIC (µg/mL)
3
H
NO2
H
S. aureus
14
4
H
NO2
H
C. diphtheriae
16
5
H
H
NO2
S. aureus
15
6
H
H
NO2
C. diphtheriae
16
15
Cl
H
Cl
K. pneumoniae
15
17
H
NO2
H
S. aureus
14
18
H
H
NO2
C. diphtheriae
16
Chloramphenicol (Standard)
-
-
-
S. aureus
21
Chloramphenicol (Standard)
-
-
-
C. diphtheriae
19
Chloramphenicol (Standard)
-
-
-
K. pneumoniae
20
Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [7]
Compound
Ar
Test Organism
MIC (µg/mL)
1a-f (Starting Materials)
Various
Candida albicans
64
2a-r (Products)
Various
Candida albicans
64
2d
4-Br-C6H4
S. aureus
64
Most tested compounds
Various
S. aureus
128
Most tested compounds
Various
E. coli
64-128
The data reveals that the presence of nitro and chloro groups on the phenyl ring of 3-hydroxy-2-methylene-3-phenylpropanoic acid derivatives enhances their antibacterial activity.[6] For 3-aryl-3-(furan-2-yl)propanoic acid derivatives, both the starting materials and the hydroarylation products demonstrated significant activity against Candida albicans.[7]
Anticancer Activity
The antiproliferative effects of 3-phenylpropanoic acid derivatives have been investigated in various cancer cell lines, with promising results observed in lung cancer models.
Table 3: Antiproliferative Activity of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells [4]
Compound
Modification
IC50 (µM)
21
Oxime derivative
5.42
22
Oxime derivative
2.47
25
Carbohydrazide derivative
8.05
26
Carbohydrazide derivative
25.4
Cisplatin (Standard)
-
11.71
These findings highlight that the introduction of an oxime moiety significantly boosts the antiproliferative activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, with compounds 21 and 22 showing greater potency than the standard chemotherapeutic agent, cisplatin.[4]
Experimental Protocols
The biological activities of the 3-phenylpropanoic acid derivatives were determined using established in vitro assays. The following are detailed methodologies for the key experiments cited.
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains was determined using the agar serial dilution method.[6]
Preparation of Media: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
Preparation of Compound Solutions: Stock solutions of the test compounds were prepared in a suitable solvent (e.g., DMSO).
Serial Dilution: A series of twofold dilutions of the stock solutions were prepared in the molten agar to achieve final concentrations ranging from 1 to 256 µg/mL.
Inoculation: The agar plates containing the different concentrations of the compounds were inoculated with standardized suspensions of the test microorganisms (approximately 10^5 CFU/mL).
Incubation: The inoculated plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
In Vitro Antiproliferative Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
Cell Seeding: Human lung adenocarcinoma A549 cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well and allowed to adhere overnight.
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Visualizing the Mechanism of Action
To better understand the potential mechanisms through which these compounds exert their effects, a signaling pathway diagram can be a valuable tool. The anticancer activity of some 3-phenylpropanoic acid derivatives has been linked to the inhibition of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[4]
Caption: EGFR signaling pathway and potential inhibition by 3-phenylpropanoic acid derivatives.
This diagram illustrates how the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) activates downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival while inhibiting apoptosis. Certain 3-phenylpropanoic acid derivatives can inhibit EGFR, thereby blocking these pro-survival signals and inducing cancer cell death.[4]
Conclusion
The structure-activity relationship studies of 3-phenylpropanoic acid derivatives reveal a clear correlation between their chemical structures and biological activities. For antimicrobial applications, the incorporation of electron-withdrawing groups on the phenyl ring appears to be a favorable strategy. In the context of anticancer drug development, the addition of specific functional groups, such as oximes, to the core structure can significantly enhance cytotoxic potency.
The data and methodologies presented in this guide provide a solid foundation for the rational design of new and more effective 3-phenylpropanoic acid-based therapeutic agents. Further exploration of this versatile scaffold, guided by the principles of SAR, holds immense promise for addressing unmet medical needs in infectious diseases and oncology.
Unveiling the Superior Potential of β-Amino Acids in Peptide Therapeutics: A Comparative Guide
In the landscape of peptide-based drug development, the quest for enhanced stability and sustained biological activity is paramount. While peptides composed of naturally occurring α-amino acids are pivotal signaling mole...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of peptide-based drug development, the quest for enhanced stability and sustained biological activity is paramount. While peptides composed of naturally occurring α-amino acids are pivotal signaling molecules, their therapeutic efficacy is often hampered by rapid enzymatic degradation. The strategic incorporation of β-amino acids into peptide sequences has emerged as a powerful approach to overcome this limitation, yielding peptides with remarkably improved pharmacokinetic profiles and potent biological effects. This guide provides a comprehensive comparison of the biological activity of peptides containing α-amino acids versus those incorporating β-amino acids, supported by experimental data, detailed protocols, and visual workflows to inform researchers and drug developers.
Enhanced Enzymatic Stability: The Hallmark of β-Peptides
A primary advantage of incorporating β-amino acids into peptide backbones is the significant increase in resistance to proteolytic degradation.[1][2][3][4] This heightened stability translates to a longer circulating half-life in vivo, a critical factor for therapeutic efficacy. The additional carbon atom in the backbone of β-amino acids sterically hinders the approach of proteases, rendering the peptide bonds less susceptible to cleavage.[5]
Below is a summary of comparative data from preclinical studies, illustrating the dramatic improvement in proteolytic stability of α/β-peptides over their α-peptide counterparts.
The introduction of β-amino acids can be engineered to maintain or even enhance receptor binding affinity and subsequent biological activity. While significant alterations to the peptide backbone can sometimes negatively impact receptor recognition, strategic placement of β-amino acids has been shown to result in α/β-peptides that mimic the bioactivity of the parent α-peptide with equal or greater potency.[1][3]
The following tables showcase the comparable, and in some cases improved, in vitro bioactivity of α/β-peptides.
The culmination of enhanced stability and potent bioactivity is a prolonged duration of action in a physiological setting. Studies in animal models have demonstrated that α/β-peptides can elicit a more sustained biological response compared to their α-peptide counterparts at the same dosage.[6]
High-Performance Liquid Chromatography (HPLC) system with a C18 column[7][8][9][10][11]
2. Procedure:
Prepare a stock solution of the test peptide in an appropriate solvent.
In a microcentrifuge tube, combine the peptide solution with the protease solution in the reaction buffer.
Incubate the mixture at 37°C.
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding the quenching solution.
Centrifuge the samples to pellet any precipitated proteins.
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.[7][8][9][10][11]
Monitor the decrease in the peak area corresponding to the intact peptide over time.
3. Data Analysis:
Plot the percentage of intact peptide remaining against time.
Calculate the half-life (t½) of the peptide under the specific assay conditions.
Receptor-Ligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of a peptide to its receptor.
1. Materials:
Cell membranes or purified receptor
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
Unlabeled test peptides (α- and β-amino acid-containing versions) at various concentrations
Assay buffer
Filtration apparatus or scintillation proximity assay (SPA) beads[12]
Detection instrument (scintillation counter or fluorescence plate reader)
2. Procedure:
In a multi-well plate, combine the receptor preparation, labeled ligand, and varying concentrations of the unlabeled test peptide.
Incubate the mixture to allow binding to reach equilibrium.
Separate the bound from the unbound labeled ligand using either filtration or SPA.
Quantify the amount of bound labeled ligand.
3. Data Analysis:
Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled test peptide.
Determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the labeled ligand.
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Functional Assay
This protocol provides a general framework for assessing the biological activity of a peptide in a cellular context.
1. Materials:
A cell line that expresses the target receptor and exhibits a measurable response to peptide stimulation.[1][13]
Test peptides (α- and β-amino acid-containing versions) at various concentrations.
Cell culture medium and reagents.
Assay-specific reagents to measure the downstream response (e.g., cAMP assay kit, kinase activity assay kit, cell proliferation reagent).[6]
Plate reader or other appropriate detection instrument.
2. Procedure:
Plate the cells in a multi-well plate and allow them to adhere and grow.
Treat the cells with varying concentrations of the test peptides.
Incubate the cells for a period sufficient to elicit a biological response.
Lyse the cells (if necessary for the specific assay).
Perform the assay to measure the downstream signaling event or cellular response (e.g., cAMP levels, phosphorylation of a target protein, or cell viability).[1][6][13]
3. Data Analysis:
Plot the cellular response as a function of the peptide concentration.
Determine the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.
Visualizing Biological Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical signaling pathway and experimental workflows.
Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway initiated by peptide binding.
Caption: Workflow for a proteolytic degradation assay using HPLC.
Caption: A general workflow for a cell-based functional peptide assay.
Conclusion
The incorporation of β-amino acids into peptide sequences represents a robust strategy for enhancing their therapeutic potential. The resulting α/β-peptides exhibit profound resistance to enzymatic degradation, leading to a significantly prolonged in vivo half-life and duration of action.[6] Importantly, this is often achieved while maintaining, and in some cases improving, receptor binding affinity and biological potency.[1][3][6] The compelling experimental data underscores the value of β-amino acid chemistry in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic properties. Researchers and drug developers are encouraged to explore this versatile chemical space to unlock the full potential of peptide-based medicines.
Validating the Structure of (S)-3-Amino-3-(4-bromophenyl)propanoic acid: A Comparative NMR Analysis
For Immediate Release This guide provides a comparative analysis for the structural validation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid utilizing ¹H NMR and ¹³C NMR spectroscopy. Designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comparative analysis for the structural validation of (S)-3-Amino-3-(4-bromophenyl)propanoic acid utilizing ¹H NMR and ¹³C NMR spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral data and compares it with structurally similar alternatives, offering a framework for unambiguous compound identification.
Comparative Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (S)-3-Amino-3-(4-bromophenyl)propanoic acid and the experimental data for its structural analogs. These tables provide a clear and structured format for easy comparison of the key spectral features.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: D₂O)
A Researcher's Guide to Confirming Peptide Synthesis: An HPLC-MS Centric Comparison
For researchers, scientists, and drug development professionals, the confirmation of a synthesized peptide's identity and purity is a critical step that underpins the reliability of subsequent biological and pharmacologi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the confirmation of a synthesized peptide's identity and purity is a critical step that underpins the reliability of subsequent biological and pharmacological studies. While High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone technique, a comprehensive understanding of its performance in comparison to other analytical methods is essential for selecting the optimal strategy. This guide provides an objective comparison of HPLC-MS with alternative techniques, supported by experimental data and detailed protocols.
Performance Comparison of Key Analytical Techniques
The choice of analytical technique for peptide confirmation depends on a balance of required information, sample complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS and its common alternatives.
Feature
HPLC-MS (ESI)
HPLC-UV
MALDI-TOF MS
Amino Acid Analysis (AAA)
Primary Information
Molecular Weight & Sequence Fragments
Purity & Quantity (relative)
Molecular Weight
Absolute Quantity & Composition
Sensitivity
High (fmol to pmol)
Moderate (pmol to nmol)
Very High (fmol to amol)
Moderate (pmol to nmol)
Resolution
High (Chromatographic)
High (Chromatographic)
Moderate (Mass)
N/A (Compositional)
Accuracy (Mass)
High (<5 ppm with HRMS)
N/A
Moderate (0.01% to 0.1%)
N/A
Quantitative Capability
Relative (label-free) or Absolute (with standards)
Can be challenging for quantitative analysis and may cause dissociation of non-covalent complexes.[7]
Destructive to the peptide and does not provide sequence information.[6]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for confirming peptide synthesis and a representative signaling pathway where a synthetic peptide might be investigated.
Workflow for synthetic peptide confirmation.
Simplified GLP-1 signaling pathway in pancreatic β-cells.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are representative protocols for the analytical techniques discussed.
HPLC-MS Protocol for Peptide Identity and Purity
This protocol is designed to confirm the molecular weight of the synthesized peptide and assess its purity.
Sample Preparation:
Dissolve the crude or purified peptide in a suitable solvent, typically 0.1% formic acid in water or a water/acetonitrile mixture, to a final concentration of approximately 1 mg/mL.
Vortex briefly to ensure complete dissolution.
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
Transfer the supernatant to an HPLC vial.
Instrumentation and Conditions:
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size, 2.1 mm x 50-150 mm dimensions).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical starting gradient is 5-65% B over 20-30 minutes. This should be optimized based on the peptide's hydrophobicity.[8]
Flow Rate: 0.2-0.5 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 1-10 µL.
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF, Orbitrap).
Ionization Mode: Positive ion mode is standard for peptides.
Scan Range: A range that encompasses the expected m/z of the peptide's various charge states (e.g., 200-2000 m/z).
Data Analysis:
Identify the peak corresponding to the target peptide in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Deconvolute the spectrum to determine the monoisotopic mass of the peptide.
Compare the observed mass with the theoretical mass of the target peptide.
Purity is estimated by integrating the peak area of the target peptide relative to the total area of all peaks in the chromatogram.
HPLC-UV Protocol for Peptide Purity and Quantification
This protocol is optimized for accurate purity assessment and quantification of the target peptide.
Sample Preparation:
Prepare the peptide sample as described in the HPLC-MS protocol, but using 0.1% trifluoroacetic acid (TFA) in the diluent is common and often enhances peak shape.[5][9]
Prepare a series of calibration standards of a known reference peptide for quantitative analysis.
Instrumentation and Conditions:
HPLC System: A standard HPLC or UHPLC system.
Column: A reversed-phase C18 column as described for HPLC-MS.
Mobile Phase A: 0.1% TFA in water.
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient: Similar to the HPLC-MS gradient, optimized for the best separation of impurities.
Flow Rate: 0.5-1.0 mL/min.
Column Temperature: 30-40 °C.
Injection Volume: 5-20 µL.
Detector: A UV-Vis or Diode Array Detector (DAD).
Detection Wavelength: 214 nm for the peptide backbone and 280 nm for aromatic residues (e.g., Trp, Tyr).[10]
Data Analysis:
Integrate the peak areas in the chromatogram at the chosen wavelength.
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]
For quantification, generate a calibration curve from the peak areas of the reference standards and determine the concentration of the unknown sample.
MALDI-TOF MS Protocol for Molecular Weight Confirmation
This protocol provides a rapid confirmation of the peptide's molecular weight.
Sample Preparation:
Dissolve the peptide sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA) to a concentration of 1-10 pmol/µL.[11]
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in a similar solvent.
Spotting and Crystallization:
On a MALDI target plate, spot 1 µL of the matrix solution.
Immediately add 1 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.
Alternatively, use the dried-droplet method: spot the sample and let it dry, then add the matrix solution on top.[12]
Allow the spot to air-dry completely, forming a co-crystal of the peptide and matrix.
Instrumentation and Analysis:
Mass Spectrometer: A MALDI-TOF mass spectrometer.
Ionization Mode: Positive ion mode is typical.
Laser: A nitrogen laser (337 nm) is commonly used.
Acquisition: Acquire spectra in linear or reflectron mode. Reflectron mode provides higher resolution.
Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.
Data Analysis:
Identify the peak corresponding to the singly protonated molecule ([M+H]+).
Compare the observed m/z to the theoretical molecular weight of the peptide.
Amino Acid Analysis (AAA) Protocol for Absolute Quantification
This protocol determines the absolute amount of a peptide by quantifying its constituent amino acids.
Hydrolysis:
Accurately weigh a sample of the lyophilized peptide.
Place the sample in a hydrolysis tube and add 6 M HCl.[4][13]
Seal the tube under vacuum and heat at 110 °C for 24 hours to hydrolyze the peptide bonds.[4]
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
Reconstitute the dried hydrolysate in a suitable buffer.
Analysis (LC-MS based method):
Spike the reconstituted hydrolysate with a known concentration of stable isotope-labeled amino acid internal standards.[4]
Analyze the sample using a reversed-phase LC-MS system.
Separate the amino acids using a suitable gradient.
Quantify each amino acid by comparing the peak area of the native amino acid to its corresponding isotopically labeled internal standard.[4]
Data Analysis:
Calculate the molar amount of each amino acid present in the original sample.
Knowing the amino acid sequence of the peptide, determine the molar amount of the peptide from the quantities of its constituent amino acids.
The concentration of the peptide is then calculated based on the initial sample weight and the determined molar amount.
A Researcher's Guide to In Vitro Efficacy Testing of Novel Therapeutic Agents
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic agent is paved with rigorous testing. In vitro assays serve as the foundational step in this...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic agent is paved with rigorous testing. In vitro assays serve as the foundational step in this process, offering critical insights into a drug's potential efficacy and mechanism of action. This guide provides a comparative overview of key in vitro assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection and execution of the most appropriate tests for your novel therapeutic agents.
The initial stages of drug discovery heavily rely on in vitro assays to screen and characterize the biological activity of new compounds.[1][2] These assays are essential for making informed decisions about which candidates should progress through the development pipeline.[1][3] Key parameters evaluated at this stage include a compound's ability to inhibit cell growth, induce cell death, or engage with its intended molecular target.[1][4] This guide will delve into the most common assays used to measure these outcomes: cell viability and cytotoxicity assays, apoptosis assays, and target engagement assays.
Cell Viability and Cytotoxicity Assays: Gauging the Impact on Cell Health
Cell viability and cytotoxicity assays are fundamental tools for assessing the general effect of a therapeutic agent on a cell population.[5] Viability assays measure the proportion of live cells, often by quantifying metabolic activity, while cytotoxicity assays measure the degree to which an agent causes cell damage or death.[5][6] The choice of assay depends on the specific research question and the properties of the therapeutic agent being tested.[7]
Assay
Principle
Advantages
Disadvantages
Typical Readout
MTT Assay
Colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[8]
Robust sensitivity and reproducibility.
Requires a solubilization step; endpoint assay.
Absorbance at 570-590 nm.
MTS/XTT Assays
Similar to MTT, but the resulting formazan product is soluble in culture medium, eliminating the need for a solubilization step.[9]
Measures cellular ATP levels using a luciferase reaction, as ATP is an indicator of metabolically active, viable cells.[10]
Very sensitive and quick; ideal for high-throughput screening.[10]
ATP levels can fluctuate with factors other than viability.[10]
Luminescence.
Apoptosis Assays: Uncovering Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.[13] Assays that specifically measure apoptotic events can provide valuable information about a drug's mechanism of action.[14]
Assay
Principle
Advantages
Disadvantages
Typical Readout
Caspase Activity Assays (e.g., Caspase-Glo 3/7)
Measures the activity of caspases, a family of proteases that are central to the apoptotic process.[13][14] These assays often use a luminogenic substrate that is cleaved by active caspases to produce light.[15]
Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.[14][16] Fluorescently labeled Annexin V binds to the exposed PS.[16]
Target Engagement Assays: Confirming the Molecular Interaction
For a targeted therapy to be effective, it must bind to its intended molecular target within the cell.[3] Target engagement assays are designed to confirm this direct interaction.[17]
Assay
Principle
Advantages
Disadvantages
Typical Readout
Cellular Thermal Shift Assay (CETSA)
Based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.[18] A shift in the protein's melting curve in the presence of a drug indicates target engagement.[18]
Allows for the confirmation of target engagement in a physiologically relevant cellular environment.[18]
Can be technically demanding and requires specific antibodies for the target protein.
Western blot or other protein detection methods.[18]
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability using the MTT assay.[8][19][20]
Materials:
Cells in culture
96-well microtiter plate
Therapeutic agent (test compound)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[19]
Microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[21]
Treat the cells with various concentrations of the therapeutic agent and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[21] Include untreated cells as a control.
Following treatment, add 10 µL of MTT solution to each well.[20]
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
Mix thoroughly to ensure complete solubilization.[19]
Read the absorbance at 570 nm using a microplate reader.[20]
LDH Cytotoxicity Assay
This protocol outlines the measurement of cytotoxicity by quantifying LDH release.[12][22]
Seed cells in a 96-well plate and incubate overnight.[22]
Treat cells with the therapeutic agent for the desired time. Include the following controls in triplicate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium alone (background).[22]
After incubation, centrifuge the plate at 250 x g for 10 minutes if using suspension cells.
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[22]
Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
Add the stop solution to each well.
Measure the absorbance at 490 nm using a microplate reader.[12]
Calculate the percentage of cytotoxicity using the formula: (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Caspase-3/7 Activity Assay (Luminescence-based)
This protocol describes a method for quantifying apoptosis by measuring the activity of caspase-3 and -7.[15][23]
This protocol provides a general workflow for assessing target engagement using CETSA.[18][24]
Materials:
Cultured cells
Therapeutic agent
Phosphate-buffered saline (PBS)
Lysis buffer with protease inhibitors
Thermal cycler
Equipment for protein quantification (e.g., BCA assay)
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
Treat cultured cells with the therapeutic agent or vehicle control and incubate.[24]
Harvest and wash the cells with PBS.
Resuspend the cell pellet in lysis buffer and lyse the cells.
Clear the lysate by centrifugation.
Aliquot the cleared lysate and heat the aliquots to a range of temperatures for 3 minutes using a thermal cycler.[18]
Cool the samples and centrifuge to pellet the aggregated proteins.[24]
Collect the supernatant containing the soluble protein fraction.
Quantify the amount of the target protein in the soluble fraction by Western blotting.[18]
Analyze the band intensities to generate a melting curve and determine the shift in melting temperature in the presence of the therapeutic agent.[18]
Visualizing the Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams illustrate a general workflow for cell-based assays, the intrinsic apoptosis signaling pathway, and the CETSA workflow.
Caption: A generalized workflow for in vitro cell-based assays.
Head-to-head comparison of different cross-coupling methods for aryl bromides
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Aryl bromides are common an...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Aryl bromides are common and versatile starting materials in these transformations due to their balance of reactivity and stability. This guide provides a head-to-head comparison of four major palladium-catalyzed cross-coupling methods for aryl bromides: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided to facilitate their application in the laboratory.
Comparative Performance Data
The following table summarizes typical reaction conditions and yields for the cross-coupling of a representative aryl bromide, 4-bromoanisole, using the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. This data is compiled from various sources to provide a comparative overview. It is important to note that direct comparison can be challenging as optimal conditions vary for each reaction.
The catalytic cycles for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions illustrate the fundamental steps of oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille), migratory insertion (for Heck), and reductive elimination.
Anhydrous, degassed solvent (e.g., THF or toluene)
Base (e.g., triethylamine or diisopropylamine, 2-5 eq.)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
Add the anhydrous, degassed solvent followed by the base.
Add the terminal alkyne.
Stir the reaction mixture at room temperature or heat to 50-80 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture and dilute with an organic solvent.
Filter the mixture through a pad of Celite.
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination[5]
Materials:
Aryl halide (Ar-X)
Amine
Palladium catalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., BINAP)
Base (e.g., NaOtBu)
Anhydrous solvent (e.g., toluene)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry flask.
Add the anhydrous solvent and stir for a few minutes.
Add the aryl halide and the amine.
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
Monitor the reaction by TLC or GC/MS.
After the reaction is complete, cool to room temperature and quench with water.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Conclusion
The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are all powerful and versatile methods for the functionalization of aryl bromides. The choice of a particular method depends on the desired transformation, the nature of the coupling partners, and the functional group tolerance required. The Suzuki-Miyaura reaction is highly valued for its mild conditions and the use of generally non-toxic and stable boronic acids. The Heck reaction provides a direct method for the arylation of alkenes. The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. By understanding the scope, limitations, and experimental nuances of each method, researchers can select the most appropriate tool for their synthetic challenges.
Unveiling the Backbone Advantage: A Comparative Guide to the Impact of β-Amino Acid Incorporation on Peptide Stability and Conformation
The incorporation of β-amino acids into peptide sequences presents a powerful strategy for enhancing their therapeutic potential. By introducing an additional carbon atom into the peptide backbone, researchers can signif...
Author: BenchChem Technical Support Team. Date: December 2025
The incorporation of β-amino acids into peptide sequences presents a powerful strategy for enhancing their therapeutic potential. By introducing an additional carbon atom into the peptide backbone, researchers can significantly improve metabolic stability while precisely modulating conformational properties. This guide provides an objective comparison of the performance of peptides containing β-amino acids against their natural α-peptide counterparts, supported by experimental data and detailed methodologies.
The inherent susceptibility of natural peptides to rapid degradation by proteases is a major hurdle in their development as therapeutic agents. The introduction of β-amino acids has emerged as a key solution to this challenge, rendering peptides more resistant to enzymatic cleavage and thereby extending their in vivo half-life.[1] Furthermore, the altered backbone geometry of β-peptides allows for the formation of unique and stable secondary structures, such as the 14-helix, which are not accessible to α-peptides.[2] This conformational control is crucial for designing peptides with high affinity and specificity for their biological targets.
Enhanced Proteolytic Stability: A Quantitative Comparison
The most significant advantage of incorporating β-amino acids is the dramatic increase in resistance to proteolytic degradation. This enhanced stability is attributed to the altered peptide backbone, which is no longer recognized efficiently by the active sites of proteases.
Peptide Type
Modification
Protease
Half-life (t½)
Fold Increase in Stability
α-peptide
None
Trypsin
Minutes
1
β-peptide
Full β-amino acid backbone
Trypsin
> 24 hours
> 100
α/β-peptide
Alternating α and β residues
Pronase
Degraded slowly
Significant increase
α-peptide
N-terminal amine
Cellular exopeptidases
Almost completely degraded (48h)
1
α-peptide
Acetylated β-amino acid at N-terminus
Cellular exopeptidases
Significantly reduced degradation
Substantial
Table 1: Comparative proteolytic stability of α-peptides and peptides containing β-amino acids. Data compiled from multiple studies demonstrates the substantial increase in half-life and resistance to various proteases upon β-amino acid incorporation.[1][3]
Conformational Landscape: α-Helices vs. β-Peptide Secondary Structures
The incorporation of β-amino acids profoundly influences the conformational preferences of peptides, leading to the formation of novel secondary structures. Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing these structural differences.
Secondary Structure
Peptide Type
Positive Maxima (nm)
Negative Minima (nm)
α-Helix
α-peptide
~192
~208, ~222
14-Helix (monomer)
β-peptide
-
~214
14-Helix (bundle)
β-peptide
-
~205 (blue-shifted)
β-Sheet
α-peptide
~195
~218
Table 2: Characteristic Circular Dichroism (CD) spectral features of common secondary structures in α-peptides and β-peptides. The distinct spectral signatures allow for the clear differentiation of the conformational states adopted by these two classes of peptides.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.
Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases using High-Performance Liquid Chromatography (HPLC).
Workflow for Proteolytic Stability Assay
Figure 1: Workflow for a typical proteolytic stability assay.
Materials:
Peptide of interest
Protease (e.g., Trypsin, Chymotrypsin, Pronase, or serum)
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
Procedure:
Preparation:
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).
Prepare a stock solution of the protease in the reaction buffer.
The final peptide concentration is typically in the range of 0.1-1 mg/mL, and the protease concentration is adjusted based on its activity.
Reaction:
In a microcentrifuge tube, combine the peptide solution, protease solution, and reaction buffer to the desired final concentrations.
Incubate the reaction mixture at 37°C.
Time Points and Quenching:
At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), withdraw an aliquot of the reaction mixture.
Immediately quench the enzymatic reaction by adding a quenching agent like TFA to a final concentration of 1-2%.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC.
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
Data Analysis:
Integrate the peak area corresponding to the intact peptide at each time point.
Calculate the percentage of the remaining intact peptide relative to the t=0 time point.
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life (t½).[4]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for determining the secondary structure of peptides in solution.
Workflow for CD Spectroscopy Analysis
Figure 2: Workflow for conformational analysis using CD spectroscopy.
Materials:
Peptide of interest (at least 95% purity)
CD-compatible buffer (e.g., phosphate buffer, as buffers containing optically active components should be avoided)[5]
Quartz cuvette with a specific path length (e.g., 0.1-1 mm)
CD spectropolarimeter
Procedure:
Sample Preparation:
Dissolve the peptide in the chosen CD-compatible buffer to a final concentration typically between 0.1 and 0.5 mg/mL.[6]
Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.
Instrument Setup and Data Acquisition:
Set the parameters on the CD spectropolarimeter, including the wavelength range (typically 190-260 nm for secondary structure), bandwidth, and scan speed.
Record a baseline spectrum of the buffer in the same cuvette.
Record the CD spectrum of the peptide sample.
Data Processing and Analysis:
Subtract the baseline spectrum from the sample spectrum to correct for buffer absorbance.
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.
Analyze the resulting spectrum to identify characteristic secondary structures. Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil conformations.[5][7]
Thermal Denaturation Studies:
To assess conformational stability, CD spectra can be recorded as a function of temperature.[8] The change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helices) is monitored as the temperature is increased, allowing for the determination of the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.[8][9]
Unlocking New Antifungal Avenues: 3-Aminopropanoic Acid Derivatives Show Promising Activity Against Drug-Resistant Fungi
For Immediate Release Researchers have synthesized a novel series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrating significant antifungal activity, particularly against multidrug-resistant strains of...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
Researchers have synthesized a novel series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrating significant antifungal activity, particularly against multidrug-resistant strains of Candida species, including the formidable Candida auris. A comparative analysis of their in vitro efficacy against standard antifungal agents like fluconazole reveals their potential as a foundational scaffold for the development of new and urgently needed antifungal therapies.
A key study highlights that specific hydrazone derivatives within this new chemical class exhibit potent and broad-spectrum antifungal effects.[1][2][3] The minimum inhibitory concentrations (MICs) of these compounds were determined against a panel of clinically relevant and drug-resistant fungal pathogens, providing a direct comparison with fluconazole, a widely used first-line antifungal drug.
Comparative Antifungal Efficacy: A Head-to-Head Analysis
The antifungal activity of the 3-aminopropanoic acid derivatives was rigorously evaluated against various Candida species. The data presented below summarizes the MIC values for the most promising derivatives in comparison to the standard azole antifungal, fluconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Aminopropanoic Acid Derivatives and Fluconazole against Drug-Resistant Candida Species (µg/mL)
Compound
Candida albicans (AR-0383)
Candida glabrata (AR-0395)
Candida auris (AR-0398)
Derivative 14
8
8
4
Derivative 15
8
16
4
Derivative 16
4
8
2
Fluconazole
>64
>64
>64
Data sourced from Kavaliauskas et al., 2024.[1][2][3]
The results clearly indicate that derivatives 14, 15, and 16 possess superior antifungal activity against the tested resistant Candida strains compared to fluconazole, which was largely ineffective.
For a broader perspective, the following table provides typical MIC ranges for other standard antifungal drugs against the highly resistant Candida auris.
Table 2: MIC Ranges of Standard Antifungal Drugs against Candida auris
Antifungal Drug
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
Typical MIC Range (µg/mL)
Amphotericin B
0.5 - 1
1 - 2
0.25 - 4
Fluconazole
32 - 128
32 - 256
≥32 (Resistant)
Voriconazole
0.125
0.5
0.03 - 8
Anidulafungin
0.016 - 0.06
-
ECOFF: 0.25
Micafungin
0.125
0.5
ECOFF: 0.25
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations inhibiting 50% and 90% of isolates, respectively. ECOFF refers to the Epidemiological Cut-Off Value.[4][5][6][7][8]
Unraveling the Experimental Approach: Methodologies for Antifungal Susceptibility Testing
The determination of the antifungal activity of the 3-aminopropanoic acid derivatives was conducted using standardized and widely accepted laboratory protocols. The primary methods employed are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), and the disk diffusion method to assess the zone of inhibition.
Broth Microdilution Method (for MIC and MFC determination)
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Antifungal Solutions : The 3-aminopropanoic acid derivatives and standard antifungal drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
Inoculum Preparation : Fungal isolates are cultured on an appropriate agar medium. A standardized suspension of fungal cells is prepared to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).
Inoculation and Incubation : Each well of the microtiter plate containing the diluted antifungal agents is inoculated with the fungal suspension. The plates are then incubated at a controlled temperature (e.g., 35°C) for 24-48 hours.
MIC Determination : The MIC is visually or spectrophotometrically determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth (typically ≥50%) compared to a drug-free control well.
MFC Determination : To determine the minimum fungicidal concentration, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Experimental workflow for determining MIC and MFC.
Potential Mechanism of Action: Disrupting Fungal Homeostasis
While the precise molecular targets of 3-aminopropanoic acid derivatives are still under investigation, their antifungal activity likely involves the disruption of essential cellular processes in fungi. A plausible mechanism is the induction of cell wall stress, which in turn activates compensatory signaling pathways. Fungi possess several conserved stress response pathways, such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway, which are crucial for their survival under adverse conditions.[9][10]
Interference with the fungal cell wall or membrane by the 3-aminopropanoic acid derivatives could trigger these signaling cascades. Chronic activation of these pathways can lead to an imbalance in cellular homeostasis and ultimately, cell death.
Navigating the Safe Disposal of (S)-3-Amino-3-(4-bromophenyl)propanoic acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-3-Amino-3-(4-bromophenyl)propanoic acid, fostering a culture of safety and environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle (S)-3-Amino-3-(4-bromophenyl)propanoic acid with appropriate care. Although one safety data sheet (SDS) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other chemically similar compounds possess hazardous properties. Therefore, it is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard laboratory PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times.
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of (S)-3-Amino-3-(4-bromophenyl)propanoic acid should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Do not discharge this chemical into the sewer system or dispose of it as regular trash.[1]
Waste Identification and Segregation:
Treat all waste containing (S)-3-Amino-3-(4-bromophenyl)propanoic acid, including contaminated labware and cleaning materials, as hazardous waste.[2]
Segregate this waste from other chemical waste streams to prevent inadvertent and potentially hazardous reactions. For instance, store it separately from strong acids, bases, and oxidizing agents.[3]
Containerization and Labeling:
Use a dedicated, chemically compatible, and leak-proof container for collecting the waste. The container must be in good condition with a secure-fitting lid.[4]
Clearly label the container with the words "Hazardous Waste," the full chemical name "(S)-3-Amino-3-(4-bromophenyl)propanoic acid," and the date when the waste was first added.[5]
Storage in a Satellite Accumulation Area (SAA):
Store the sealed and labeled waste container in a designated SAA within the laboratory.[3][4]
The SAA should be located at or near the point of generation and away from general laboratory traffic.[4]
Ensure the container remains closed except when adding waste.[1]
Arranging for Disposal:
Once the container is full or you are ready to dispose of the waste, contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup.[6]
Provide them with the complete chemical name and any available safety information.
Spill Management:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2]
Decontaminate the spill area with a suitable solvent followed by soap and water.
All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[2]
Quantitative Data Summary
Data Point
Value
Source/Comment
EPA Hazardous Waste Status
Treat as Hazardous
Recommended best practice in the absence of definitive data. Based on disposal guidelines for similar aromatic amine compounds.[2]
Recommended Disposal Method
Incineration
A common and effective method for the disposal of organic compounds, to be carried out by a licensed waste disposal service.[2]
Essential Safety and Logistics for Handling (S)-3-Amino-3-(4-bromophenyl)propanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (S...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for (S)-3-Amino-3-(4-bromophenyl)propanoic acid (CAS No. 275826-36-3), a compound utilized in pharmaceutical research as a building block for peptide-based drugs and inhibitors.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Summary:
This substance is classified as hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling (S)-3-Amino-3-(4-bromophenyl)propanoic acid to minimize exposure and ensure personal safety.
PPE Category
Item
Specification
Eye/Face Protection
Safety Glasses with Side Shields or Goggles
Must be worn to protect against splashes and dust.
Face Shield
Recommended when there is a significant risk of splashing.
Skin Protection
Chemical-Resistant Gloves
Nitrile or other suitable material. Inspect gloves before use.
Laboratory Coat
To protect skin and personal clothing from contact.
Protective Clothing
As needed to prevent skin exposure.
Respiratory Protection
Dust Mask or Respirator
Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a respirator is necessary.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this chemical will mitigate risks. The following workflow outlines the key steps for safe handling from receipt to storage.
Caption: Workflow for Handling (S)-3-Amino-3-(4-bromophenyl)propanoic acid.
Experimental Protocol:
Preparation: Before handling, ensure that an appropriate work area, such as a chemical fume hood, is clean and operational. Assemble all necessary equipment and materials.
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.
Handling:
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[5]
Avoid the formation of dust when handling the solid material.[6]
Carefully weigh and transfer the chemical, avoiding spills.
Keep the container tightly closed when not in use.
Post-Handling:
Clean the work area thoroughly after use.
Remove and properly dispose of any contaminated PPE.
Wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of (S)-3-Amino-3-(4-bromophenyl)propanoic acid and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Disposal Protocol:
Waste Collection:
Collect waste material in a suitable, closed, and clearly labeled container for hazardous waste.
Do not mix with other waste streams unless compatibility is confirmed.
Storage of Waste:
Store the waste container in a designated hazardous waste accumulation area.
Ensure the storage area is secure and away from incompatible materials.
Disposal Procedure:
Dispose of the contents and container in accordance with local, state, and federal regulations.
This must be done through an authorized hazardous or special waste collection point.[5]
Contact a licensed professional waste disposal service for final disposal.
In case of a spill, use personal protective equipment and avoid dust formation.[3] Sweep up the material, and shovel it into a suitable, closed container for disposal.[3] Prevent the product from entering drains.[3]